3-Phenyllactic acid, (S)-
Description
Propriétés
IUPAC Name |
(2S)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXXWSYKYCBWHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342710 | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20312-36-1, 7326-19-4 | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyllactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-phenyllactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-3-Phenyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-3-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLLACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW7SNV9X8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-124 °C | |
| Record name | D-Phenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-3-Phenyllactic acid physicochemical properties and structure
An In-depth Technical Guide to (S)-3-Phenyllactic Acid: Physicochemical Properties and Structure
(S)-3-Phenyllactic acid, also known as L-(-)-3-Phenyllactic acid, is a chiral organic compound with significant interest in the pharmaceutical, food science, and agricultural sectors.[1] As a metabolite of the amino acid phenylalanine, it plays a role in various biological systems and is noted for its broad-spectrum antimicrobial properties against bacteria and fungi.[2][3] This guide provides a detailed overview of its core physicochemical properties, structure, and relevant experimental methodologies for its characterization.
Chemical Structure
(S)-3-Phenyllactic acid is the (S)-enantiomer of 3-phenyllactic acid.[4] Its systematic IUPAC name is (2S)-2-hydroxy-3-phenylpropanoic acid.[4] The structure consists of a propanoic acid backbone with a hydroxyl group on the alpha-carbon (C2) and a phenyl group attached to the beta-carbon (C3). The chirality arises from the stereocenter at the C2 position.
Caption: 2D structure of (S)-3-Phenyllactic acid with key functional groups highlighted.
Physicochemical Properties
The physicochemical properties of (S)-3-Phenyllactic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][4] |
| Molecular Weight | 166.17 g/mol | [1][4] |
| Appearance | White to off-white or beige-brown crystalline powder | [1][5] |
| Melting Point | 121-125 °C | [1][4][5][6] |
| Boiling Point | 331.6 ± 22.0 °C at 760 mmHg (Predicted for the racemate) | [7] |
| pKa (Strongest Acidic) | ~4.02 (Predicted) | [2][8] |
| LogP (Octanol-Water) | 0.84 - 1.18 | [2][4] |
| Optical Rotation | [α]²⁰/D = -20 ± 2º (c=1 in H₂O) [α]²⁴/D = -20.8° (c=2 in H₂O) [α]²⁴/D = -18.5° (c=1 in Acetic Acid) | [1][6][9] |
| Solubility | Water: Soluble (9.8 g/L predicted; 33.33 mg/mL experimentally) DMSO: ~3 mg/mL DMF: ~12 mg/mL PBS (pH 7.2): ~0.2 mg/mL | [2][9][10][11][12] |
Biological Significance and Metabolic Pathway
(S)-3-Phenyllactic acid is an endogenous human metabolite derived from phenylalanine.[2] In the metabolic pathway, excess phenylalanine is converted to phenylpyruvic acid, which can then be reduced to phenyllactic acid by lactate dehydrogenase. Elevated levels of phenyllactic acid in blood and urine are indicative of metabolic disorders such as phenylketonuria (PKU).[2]
Caption: Simplified metabolic pathway of Phenylalanine showing the formation of (S)-3-Phenyllactic acid.
Experimental Protocols and Methodologies
Detailed characterization of (S)-3-Phenyllactic acid requires a suite of analytical techniques to confirm its identity, purity, and stereochemistry. While specific protocols are often optimized within individual laboratories, the fundamental methodologies are standardized.
General Workflow for Physicochemical Characterization
Caption: General experimental workflow for the characterization of (S)-3-Phenyllactic acid.
Key Experimental Methodologies
-
Purity Determination (HPLC): High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of (S)-3-Phenyllactic acid, often reported as ≥98% or ≥99%.[1][10]
-
Protocol Outline: A solution of the compound is prepared in a suitable mobile phase and injected into an HPLC system equipped with a chiral column (for enantiomeric purity) or a standard reversed-phase column (for chemical purity). Detection is typically performed using a UV detector. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
-
Structural Elucidation (NMR and Mass Spectrometry):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[13]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[4][14]
-
-
Chiral Confirmation (Polarimetry): The stereochemistry is confirmed by measuring the specific optical rotation using a polarimeter.[15]
-
Protocol Outline: A solution of (S)-3-Phenyllactic acid of a known concentration (e.g., 1 g/100 mL or c=1) is prepared in a specified solvent (e.g., water, ethanol, or acetic acid).[1][6][9][16] The solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated from these parameters. The negative sign of the rotation confirms the L or (S)-enantiomer.[6]
-
-
Melting Point Determination:
-
Protocol Outline: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is gradually increased. The range of temperature from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[4][6]
-
-
Solubility and pKa Determination:
-
Solubility: The shake-flask method is a common approach. Excess solute is added to a specific solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in the filtered supernatant.
-
pKa: Potentiometric titration is a standard method. The substance is dissolved in water and titrated with a standard base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. L- (-)-3-Phenyllactic acid 98 20312-36-1 [sigmaaldrich.com]
- 7. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]
- 8. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]
- 9. L(-)-3-Phenyllactic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. (R)-3-phenyllactic acid | C9H10O3 | CID 643327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D -(+)-3-Phenyllactic acid 98 7326-19-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria
This technical guide provides a comprehensive overview of the biosynthesis pathways of 3-phenyllactic acid (PLA) in lactic acid bacteria (LAB). It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways, quantitative production, and experimental methodologies related to this antimicrobial compound. The guide details the core biochemical reactions, key enzymes, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthesis Pathway of 3-Phenyllactic Acid
The primary route for 3-phenyllactic acid production in lactic acid bacteria is a two-step metabolic pathway originating from the amino acid phenylalanine.[1][2][3] This process is a part of the broader amino acid metabolism in these microorganisms.[4]
The pathway consists of the following sequential reactions:
-
Transamination of Phenylalanine: The pathway is initiated with the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT).[5] During this step, an amino group is transferred from phenylalanine to an α-keto acid acceptor.
-
Reduction of Phenylpyruvic Acid: In the subsequent step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reaction is predominantly carried out by lactate dehydrogenase (LDH) enzymes, which can be specific for producing either the D- or L-isomer of PLA.[1][4]
The overall efficiency of this pathway can be influenced by the availability of precursors like phenylalanine and PPA, as well as co-factors such as NADH for the reduction step.[6]
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Antimicrobial and antifungal spectrum of (S)-3-Phenyllactic acid
An In-depth Technical Guide to the Antimicrobial and Antifungal Spectrum of (S)-3-Phenyllactic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Phenyllactic acid (PLA), an organic acid with the molecular formula C₉H₁₀O₃, is a metabolite produced by a variety of microorganisms, most notably lactic acid bacteria (LAB).[1] It has garnered significant attention in the scientific community for its broad-spectrum antimicrobial activity against a range of pathogenic and spoilage-related bacteria and fungi.[2][3] This document provides a comprehensive overview of the antimicrobial and antifungal efficacy of (S)-3-Phenyllactic acid, details the experimental protocols used to determine its activity, and illustrates its proposed mechanisms of action. The quantitative data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and pharmaceutical development.
Antimicrobial Spectrum of (S)-3-Phenyllactic Acid
(S)-3-Phenyllactic acid has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[4] Its effectiveness is often pH-dependent, with greater activity observed at lower pH values, a characteristic typical of weak organic acids.[2][5] The antimicrobial activity is quantified primarily by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antibacterial Data
The following table summarizes the reported MIC and MBC values of (S)-3-Phenyllactic acid against various bacterial species.
| Microorganism | Strain | Metric | Value | pH | Reference(s) |
| Listeria innocua | ATCC 33090 | MIC | 1.6 mM | 4.5 | [5] |
| MIC | 2.8 mM | 5.0 | [5] | ||
| MIC | 5.7 mM | 5.5 | [5] | ||
| MIC | 11.3 mM | 6.0 | [5] | ||
| MIC | 22.6 mM | 6.5 | [5] | ||
| MIC | ~45 mM | 7.0 | [5] | ||
| Aggregatibacter actinomycetemcomitans | - | MIC | 20 mM (3.3 mg/mL) | - | [6] |
| Klebsiella pneumoniae | - | MIC | 2.5 mg/mL | - | [7] |
| Listeria monocytogenes | - | MIC | 1.25 mg/mL | Not Specified | [2] |
| Pseudomonas aeruginosa | - | Zone of Inhibition | 19.3 - 24.6 mm | - | [8] |
Antifungal Spectrum of (S)-3-Phenyllactic Acid
The antifungal properties of (S)-3-Phenyllactic acid are extensive, covering a wide range of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, Candida, and Rhodotorula.[6][9] Its fungicidal and fungistatic effects make it a compound of interest for food preservation and potential clinical applications.[10][11]
Quantitative Antifungal Data
The table below presents the antifungal activity of (S)-3-Phenyllactic acid against various fungal species, expressed as MIC and Minimum Fungicidal Concentration (MFC).
| Microorganism | Strain(s) | Metric | Value | pH | Reference(s) |
| Rhizopus arrhizus | MTCC 24794 | MIC | 180 mg/mL | - | [8][9][12] |
| Rhizopus sp. | - | MIC | 180 mg/mL | - | [8][9][12] |
| Mucor sp. | Two isolates | MIC | 180 mg/mL | - | [8][9][12] |
| Various Aspergillus, Penicillium, Fusarium spp. | 23 strains isolated from bakery products | MIC₉₀ | 3.75 - 7.5 mg/mL | - | [10] |
| 19 of 23 strains | MFC | ≤ 10 mg/mL | - | [10] | |
| Colletotrichum gloeosporioides | - | MIC | 3.01 - 36.10 mM | - | [13] |
| Botrytis cinerea | - | MIC | 3.01 - 36.10 mM | - | [13] |
| Penicillium expansum | - | MIC | 3.01 - 36.10 mM | - | [13] |
| Aspergillus flavus | - | MIC | 3.01 - 36.10 mM | - | [13] |
| Yeasts (general) | - | MIC | 50 - 100 mM | 4.0 - 6.0 | [14] |
| Fungi (general) | - | MIC | 45 mM | 4.0 | |
| Aspergillus fumigatus | - | MIC | 6.5 - 12.0 mg/mL | - | [15] |
| Rhizopus stolonifer | - | MIC | 6.5 - 12.0 mg/mL | - | [15] |
Mechanism of Action
The antimicrobial and antifungal activity of (S)-3-Phenyllactic acid is attributed to a multi-faceted mechanism of action that primarily targets the cell envelope and genetic material.[6] Scanning electron microscopy has revealed that PLA can cause bacterial cells to form aggregates, lose cell wall rigidity, and ultimately lyse.[4] The proposed mechanisms include the disruption of cell wall and membrane integrity, leading to the leakage of intracellular components, and the binding to and degradation of genomic DNA.[7] In fungi, PLA is also believed to disrupt cell membrane integrity and inhibit biofilm formation.[11]
Caption: Proposed mechanism of action of (S)-3-Phenyllactic Acid.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols.
Broth Microdilution Method for MIC Determination
This method is widely used for determining the MIC of antimicrobial agents against bacteria and yeast.[16][17]
-
Preparation of (S)-3-Phenyllactic Acid Stock Solution: A stock solution of (S)-3-Phenyllactic acid is prepared by dissolving a known weight in a suitable solvent (e.g., dimethyl sulfoxide) and sterilized by filtration.[5]
-
Preparation of Microtiter Plates: 100 µL of sterile broth medium (e.g., Brain Heart Infusion for bacteria, Potato Dextrose Broth for fungi) is dispensed into all wells of a 96-well microtiter plate.[17]
-
Serial Dilutions: 100 µL of the (S)-3-Phenyllactic acid stock solution (at 2x the highest desired concentration) is added to the first column of wells. Serial twofold dilutions are then performed by transferring 100 µL from one column to the next.[17]
-
Inoculum Preparation: The test microorganism is cultured to a specific growth phase (e.g., mid-exponential phase). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well (except for sterility controls) is inoculated with a specific volume of the microbial suspension (e.g., 5 µL).[17]
-
Incubation: The plates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of (S)-3-Phenyllactic acid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
Caption: General workflow for MIC determination.
Agar Well Diffusion Method for Antifungal MIC
This method is suitable for determining the antifungal activity of water-soluble compounds against molds.[9]
-
Preparation of Fungal Plates: A standardized spore suspension (e.g., 10⁵ spores/mL) of the test fungus is mixed with molten Potato Dextrose Agar (PDA) and poured into sterile petri plates.[9]
-
Well Creation: Once the agar has solidified, wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.[9]
-
Application of (S)-3-Phenyllactic Acid: A fixed volume (e.g., 100 µL) of different concentrations of (S)-3-Phenyllactic acid are added to each well.[9]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a period sufficient for fungal growth (e.g., 5 days).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of (S)-3-Phenyllactic acid that results in a clear zone of inhibition of fungal growth around the well.[8]
Biosynthesis of 3-Phenyllactic Acid
3-Phenyllactic acid is a product of amino acid metabolism in certain microorganisms. The primary biosynthetic pathways involve the conversion of phenylalanine or phenylpyruvic acid.
Caption: Key biosynthetic pathways of 3-Phenyllactic Acid.
Conclusion
(S)-3-Phenyllactic acid exhibits a potent and broad-spectrum antimicrobial and antifungal activity. The data compiled in this guide underscore its potential as a natural preservative in the food industry and as a candidate for further investigation in pharmaceutical applications. The provided experimental protocols offer a standardized approach for researchers to evaluate its efficacy against a wider range of microorganisms. Further research into its in vivo efficacy, safety, and mechanisms of action will be crucial for realizing its full therapeutic and industrial potential.
References
- 1. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. | Sigma-Aldrich [merckmillipore.com]
- 2. Frontiers | Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model [frontiersin.org]
- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial spectrum and target site of D-3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of lactobacilli and its relationship with 3-phenyllactic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Emerging Role of (S)-3-Phenyllactic Acid as a Key Human Metabolite: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenyllactic acid (S-PLA), a chiral aromatic organic acid, is increasingly recognized for its multifaceted biological activities as a human metabolite. Historically noted as an abnormal byproduct in phenylketonuria (PKU), recent research has unveiled its broader significance in human physiology and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of S-PLA, focusing on its endogenous and microbial origins, metabolic pathways, and diverse biological functions, with a particular emphasis on its immunomodulatory and signaling roles.
Synthesis and Metabolism of (S)-3-Phenyllactic Acid
(S)-3-Phenyllactic acid in humans originates from two primary sources: endogenous metabolism of the essential amino acid L-phenylalanine and microbial production within the gut.
1.1. Endogenous Phenylalanine Metabolism:
Under normal physiological conditions, the primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. However, a minor alternative pathway involves the transamination of L-phenylalanine to phenylpyruvic acid (PPA) by an aminotransferase. Subsequently, PPA can be reduced to (S)-3-phenyllactic acid by the enzyme lactate dehydrogenase (LDH), an NADH-dependent reaction. In the genetic disorder phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and its shunting into this alternative pathway, resulting in significantly elevated levels of PPA and consequently, PLA in blood and urine[1].
1.2. Microbial Contribution:
The human gut microbiota, particularly lactic acid bacteria (LAB) such as Lactobacillus and Pediococcus species, are significant producers of 3-phenyllactic acid[2]. These bacteria can metabolize dietary phenylalanine to PLA. The D-enantiomer of PLA is often associated with bacterial sources, while the L-form (S-PLA) is considered to be of endogenous human origin. However, some bacterial strains are also capable of producing L-PLA.
Biological Functions and Signaling Pathways
(S)-3-Phenyllactic acid is not merely a metabolic byproduct but an active signaling molecule with diverse physiological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory functions.
2.1. Antimicrobial and Antifungal Activity:
3-Phenyllactic acid exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Its proposed mechanism of action involves the disruption of microbial cell membranes.
2.2. Immunomodulatory and Anti-inflammatory Effects:
Recent studies have highlighted the anti-inflammatory properties of PLA. Both D- and L-isomers of PLA have been shown to counteract the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). This effect is particularly relevant in the context of physical exercise, where PLA is released from skeletal muscle and may contribute to the systemic anti-inflammatory benefits of physical activity.
2.3. Signaling Pathways:
(S)-PLA and its D-isomer have been identified as ligands for G-protein coupled receptors (GPCRs) and nuclear receptors, indicating their role in cellular signaling.
-
Hydroxycarboxylic Acid Receptor 3 (HCAR3): D-phenyllactic acid is a potent agonist of HCAR3, a receptor expressed on immune cells such as monocytes[3]. Activation of HCAR3 by D-PLA triggers a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the MAPK/ERK pathway[4]. This signaling pathway is implicated in the chemotaxis of immune cells.
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): 3-Phenyllactic acid has been shown to promote adipogenic activity in 3T3-L1 adipocytes through the upregulation of PPAR-γ2, a key regulator of adipogenesis and lipid metabolism. The activation of PPAR-γ by PLA leads to the transcriptional regulation of target genes involved in glucose and lipid homeostasis[1][5][6][7][8].
Quantitative Data
The concentration of 3-phenyllactic acid in human biological fluids varies depending on the physiological state and the presence of metabolic disorders.
| Biological Fluid | Condition | Concentration Range | Reference |
| Serum | Healthy Individuals | ~0.2 - 1.5 µM | [9] |
| Phenylketonuria (PKU) | Significantly elevated | [1] | |
| Cerebrospinal Fluid (CSF) | Healthy Individuals | Low levels detected | [10][11] |
| Neurological Diseases | Variable, requires further study | [12][13][14][15] | |
| Urine | Healthy Individuals | Low levels detected | |
| Phenylketonuria (PKU) | >200 mmol/mol creatinine |
Experimental Protocols
4.1. Quantification of (S)-3-Phenyllactic Acid in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of S-PLA in human plasma. Specific parameters may require optimization based on the instrumentation used.
4.1.1. Materials:
-
Human plasma collected in EDTA or heparin tubes
-
(S)-3-Phenyllactic acid standard
-
Isotopically labeled internal standard (e.g., (S)-3-Phenyllactic acid-d5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
4.1.2. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4.1.3. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A suitable gradient to separate S-PLA from other plasma components.
-
Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition for S-PLA: Precursor ion (m/z) -> Product ion (m/z)
-
MRM Transition for Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
4.2. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
4.2.1. Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque™ or other density gradient medium.
-
50 mL conical tubes.
-
Centrifuge with a swinging-bucket rotor.
4.2.2. Protocol:
-
Dilute the whole blood 1:1 with PBS at room temperature.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.
-
Wash the PBMCs by adding PBS to a total volume of 45-50 mL and centrifuge at 200-300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
4.3. Lactate Dehydrogenase (LDH) Activity Assay with Phenylpyruvic Acid
This assay measures the activity of LDH by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the reduction of phenylpyruvic acid to phenyllactic acid.
4.3.1. Materials:
-
Purified LDH enzyme or cell lysate containing LDH.
-
Phenylpyruvic acid (PPA) solution.
-
NADH solution.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
4.3.2. Protocol:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the LDH sample.
-
Initiate the reaction by adding the PPA solution.
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The LDH activity is proportional to the rate of decrease in absorbance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Human Peripheral Blood PBMC Preparation Process and Precautions [elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Phenylacetic acid in human body fluids: high correlation between plasma and cerebrospinal fluid concentration values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Table 3 from Quantitation of cerebrospinal fluid lactic acid in infectious and non-infectious neurological diseases | Semantic Scholar [semanticscholar.org]
- 14. Cerebrospinal Fluid (CSF) Lactic Acid Levels: a Rapid and Reliable Way To Differentiate Viral from Bacterial Meningitis or Concurrent Viral/Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of lactic acid in cerebrospinal fluid of patients with infections of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 3-Phenyllactic Acid in Honey: A Comprehensive Technical Guide on its Antimicrobial Significance
For Immediate Release
A deep dive into the natural antimicrobial powerhouse found in honey, this technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It meticulously outlines the discovery, antimicrobial prowess, and mechanisms of 3-phenyllactic acid (PLA), a compound of growing interest in the scientific community.
Introduction
3-Phenyllactic acid (PLA) is a naturally occurring organic acid that is gaining significant attention for its broad-spectrum antimicrobial properties.[1][2] Widely found in nature, PLA is a metabolic byproduct of certain microorganisms, particularly lactic acid bacteria (LAB), and is present in various fermented foods and notably, in honey.[1][3] Its discovery in honey has unveiled a new dimension to the well-documented antimicrobial activity of this natural product, offering a promising avenue for the development of novel therapeutic agents and natural preservatives. This guide provides an in-depth technical overview of the discovery of PLA in honey and its profound antimicrobial significance.
Discovery and Quantification of 3-Phenyllactic Acid in Honey
The presence of 3-phenyllactic acid has been identified in a variety of honeys, with notably high concentrations found in Manuka and heather honey.[4] In fact, PLA is now considered a key chemical marker for the authentication of Manuka honey.[1][5] The concentration of PLA in honey can vary significantly depending on the floral source and geographical origin.
Table 1: Concentration of 3-Phenyllactic Acid in Various Honey Types
| Honey Type | Concentration Range (mg/kg) | Reference(s) |
| Manuka Honey | Up to 1400 | [1][5] |
| Heather Honey | ~223 | [4] |
| Thistle Honey | Used as an authenticity marker | [6] |
| Polish Honey Varieties | Varies; present in buckwheat honey | [7] |
| Various Floral Origins | Varies | [4] |
Antimicrobial Spectrum and Significance
3-Phenyllactic acid exhibits a broad and potent antimicrobial activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2][8] This wide-ranging efficacy makes it a compound of significant interest for applications in both food preservation and clinical therapeutics.
Synergistic Antimicrobial Effects in Honey
A noteworthy aspect of PLA's antimicrobial role in honey is its synergistic interaction with other bioactive compounds. Research has demonstrated that PLA enhances the antibacterial effect of methylglyoxal (MGO), another key antimicrobial component of Manuka honey.[5] It has been shown that PLA concentrations above 500 mg/kg significantly boost the bacteriostatic effect of MGO.[5]
Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of PLA is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The activity of PLA is notably pH-dependent, with its undissociated form being more effective at lower pH values.[8]
Table 2: Minimum Inhibitory Concentrations (MIC) of 3-Phenyllactic Acid Against Various Microorganisms
| Microorganism | Strain | MIC | pH | Reference(s) |
| Listeria innocua | ATCC 33090 | 1.6 mM | 4.5 | [8] |
| 2.8 mM | 5.0 | [8] | ||
| 5.7 mM | 5.5 | [8] | ||
| 11.3 mM | 6.0 | [8] | ||
| 22.6 mM | 6.5 | [8] | ||
| ~45 mM | 7.0 | [8] | ||
| Aggregatibacter actinomycetemcomitans | 20 mM (3.3 mg/ml) | Not Specified | ||
| Rhizopus arrhizus | MTCC 24794 | 180 mg/ml | Not Specified | [9] |
| Rhizopus sp. | 180 mg/ml | Not Specified | [9] | |
| Mucor sp. | 180 mg/ml | Not Specified | [9] | |
| Candida albicans | FLC-resistant clinical isolates | 7.5 mg/ml | Not Specified | [2] |
| Aspergillus, Penicillium, Fusarium spp. | Bakery isolates | < 7.5 mg/ml (90% growth inhibition) | 4.0 | [10] |
| Pseudomonas aeruginosa | PAO1 | Sublethal concentrations inhibit virulence | Not Specified | [11] |
| Staphylococcus aureus | Inhibits growth and biofilm formation | Not Specified | [12][13] | |
| Escherichia coli | Inhibits growth | Not Specified | [14][15] |
Mechanism of Antimicrobial Action
The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism that disrupts essential cellular functions in pathogenic microorganisms.
-
Cell Membrane and Wall Disruption: PLA has been shown to damage the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately, cell death.
-
DNA Intercalation: Fluorescence assays have demonstrated that PLA can interact with bacterial genomic DNA through intercalation, thereby inhibiting DNA replication and transcription.[15]
-
Inhibition of Biofilm Formation: PLA effectively inhibits the formation of biofilms by various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[13] This is particularly significant as biofilms are a major contributor to antibiotic resistance and persistent infections.
Experimental Protocols
Quantification of 3-Phenyllactic Acid in Honey
A widely used method for the quantification of PLA in honey is based on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector. The following protocol is a modification of the method published by the New Zealand Ministry for Primary Industries.[1]
-
Sample Preparation:
-
Dissolve 1.5 g of honey in 10 mL of a solution containing acetonitrile, formic acid, and water (10:1:90 v/v).[1]
-
Shake the mixture for 20 minutes until the honey is completely dissolved.[1]
-
Centrifuge the solution at 3000 g for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm membrane filter.[1]
-
Mix 50 µL of the filtered solution with 940 µL of the extraction solution and 10 µL of an internal standard solution (e.g., forchlorfenuron, 10 mg/L).[1]
-
-
HPLC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the HPLC-MS/MS system.[1][5]
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile and water with formic acid.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode for quantification, using specific transitions for PLA and the internal standard.[1][5]
-
Quantify the concentration of PLA by comparing the peak area ratio of PLA to the internal standard against a calibration curve prepared with PLA standards.[5]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of PLA Stock Solution:
-
Prepare a stock solution of 3-phenyllactic acid in a suitable solvent (e.g., sterile deionized water or a buffer) at a concentration at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[16]
-
Add 100 µL of the PLA stock solution to the first column of wells, resulting in a 1:2 dilution.[16]
-
Perform serial twofold dilutions of PLA across the plate by transferring 100 µL from one well to the next, discarding the final 100 µL from the last column of dilutions.[16]
-
Inoculate each well (except for the sterility control) with 5 µL of the prepared microbial inoculum.[16]
-
Include a growth control (broth with inoculum, no PLA) and a sterility control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for microbial growth (turbidity).
-
The MIC is the lowest concentration of PLA at which no visible growth is observed.[17]
-
Biosynthesis of 3-Phenyllactic Acid
While present in honey, 3-phenyllactic acid is primarily produced by lactic acid bacteria (LAB) through the metabolism of the amino acid phenylalanine.[8] The key biochemical pathway involves two main steps:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) through a transamination reaction.
-
Reduction: Phenylpyruvic acid is then reduced to 3-phenyllactic acid by the enzyme lactate dehydrogenase (LDH).[8]
Conclusion
The discovery of 3-phenyllactic acid in honey, particularly at high concentrations in varieties like Manuka, adds a significant layer to our understanding of its antimicrobial properties. Its broad-spectrum activity against bacteria and fungi, coupled with its synergistic effects with other honey components, underscores its importance as a natural antimicrobial agent. The detailed mechanisms of action and established experimental protocols for its study provide a solid foundation for further research. Future investigations should focus on exploring the full therapeutic potential of PLA, both as a standalone agent and in combination with other antimicrobials, for applications in clinical settings and as a natural preservative in the food industry. The continued exploration of this remarkable compound holds great promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Content of Phenolic Acids as a Marker of Polish Honey Varieties and Relationship with Selected Honey-Quality-Influencing Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 10. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
(S)-3-Phenyllactic Acid: A Key Catabolite of Phenylalanine in Health and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-3-Phenyllactic acid (PLA), a chiral aromatic organic acid, is a significant catabolic product of the essential amino acid L-phenylalanine.[1][2][3][4] While typically a minor metabolite in healthy individuals, its production becomes pronounced in certain metabolic disorders and is also a key output of various microbial metabolic activities. In humans, the L-isomer is considered endogenous, whereas the D-form is primarily derived from bacterial sources.[1][3][4] Elevated levels of PLA are a well-established biomarker for inborn errors of metabolism such as Phenylketonuria (PKU).[2][3] Beyond its role in pathology, PLA is recognized for its broad-spectrum antimicrobial properties and is actively investigated for its physiological functions as a metabolite produced by gut microbiota and host tissues, with implications for gut health, immune modulation, and even physical exercise.[5][6][7] This guide provides a comprehensive overview of the biochemical pathways, physiological roles, and analytical methodologies related to (S)-3-Phenyllactic acid.
Biochemical Pathways of Phenylalanine Catabolism
The metabolic fate of phenylalanine is primarily dictated by the activity of the enzyme phenylalanine hydroxylase (PAH). In states of PAH deficiency or when this pathway is saturated, alternative catabolic routes are activated, leading to the production of (S)-3-Phenyllactic acid.
Major Catabolic Pathway: Conversion to Tyrosine
In healthy individuals, the vast majority of dietary phenylalanine is irrevocably converted to L-tyrosine. This reaction is catalyzed by the hepatic enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor.[8][9] Tyrosine then serves as a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, adrenaline) and the pigment melanin.[8]
Alternative Catabolic Pathway: Formation of (S)-3-Phenyllactic Acid
When the PAH enzyme is deficient or absent, as seen in the genetic disorder Phenylketonuria (PKU), phenylalanine accumulates to toxic levels in the blood and tissues.[10][11][12] This excess phenylalanine is shunted into an alternative metabolic pathway.
-
Transamination to Phenylpyruvic Acid: Phenylalanine undergoes transamination, a reaction typically involving an aminotransferase, to form phenylpyruvic acid (PPA).[2][3][13] This step represents the primary diversion from the main metabolic route.
-
Reduction to Phenyllactic Acid: Phenylpyruvic acid is subsequently reduced to phenyllactic acid.[2][3][13] This reduction is catalyzed by enzymes such as lactate dehydrogenase (LDH).[1][2][3]
In patients with untreated PKU, the accumulation of phenylalanine and its metabolites, including PPA, PLA, and phenylacetate, leads to severe intellectual disability, seizures, and other neurological and developmental issues.[2][8][11] The metabolite phenylacetate is responsible for the characteristic "musty" or "mousy" odor of the urine and skin in these individuals.[3][9]
Microbial Biosynthesis
(S)-3-Phenyllactic acid is also a well-documented product of microbial metabolism, particularly by Lactic Acid Bacteria (LAB) found in fermented foods and the gut microbiome.[5][14] The microbial pathway mirrors the alternative catabolic route in humans: phenylalanine is first converted to phenylpyruvic acid via transamination, which is then reduced to PLA by lactate dehydrogenases.[14][15] This production is significant as it contributes to the antimicrobial properties of fermented products and plays a role in host-microbe interactions within the gut.[14]
Physiological and Pathological Significance
The biological impact of (S)-3-Phenyllactic acid is context-dependent, ranging from a marker of metabolic disease to a beneficial modulator of biological processes.
Role in Phenylketonuria (PKU)
In PKU, the accumulation of PLA and other phenylalanine-derived metabolites is central to the disease's pathophysiology.[8] While phenylalanine itself is the primary neurotoxin, its catabolites contribute to the overall toxic burden. Persistently elevated levels of these compounds are associated with profound and irreversible intellectual disability if left untreated.[10]
Antimicrobial and Immunomodulatory Activity
PLA exhibits broad-spectrum antimicrobial activity against both bacteria and fungi, including pathogenic species like Listeria monocytogenes, Salmonella, Escherichia coli, and various Candida and Aspergillus species.[14][16][17][18] Its proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of biofilm formation.[14][17][18] This activity is particularly relevant in food preservation and in shaping the composition of the gut microbiota.[5]
Recent studies suggest PLA also has immunomodulatory effects. It can alleviate Salmonella-induced colitis in mice by regulating gut microbiota, increasing the production of beneficial short-chain fatty acids (SCFAs), and down-regulating pro-inflammatory cytokines.[19]
Emerging Roles
-
Physical Exercise: Research has identified that aromatic lactic acids, including PLA, are released from skeletal muscle during physical activity.[7][20] Plasma concentrations of PLA increase after acute exercise, suggesting it may act as an exercise-induced metabolite, or "exerkine," potentially contributing to the beneficial anti-inflammatory effects of exercise.[7][20]
-
Aging and Frailty: PLA levels have been associated with age-related conditions. One study found an inverse correlation between blood PLA levels and physical performance in patients with sarcopenia.[21] Conversely, another study in aging mice showed that PLA administration modulated the gut microbiota, enhanced intestinal health, and alleviated physical frailty.[6]
Quantitative Data
The concentration of 3-Phenyllactic acid varies significantly between healthy individuals and those with metabolic disorders. Its antimicrobial efficacy is also dose-dependent.
Table 1: Concentrations of Phenylalanine and its Metabolites in Phenylketonuria (PKU)
| Analyte | Condition | Fluid | Concentration | Reference(s) |
| Phenylalanine | Healthy | Plasma | 35-120 µmol/L | [10] |
| Phenylalanine | Classic PKU (untreated) | Plasma | >1200 µmol/L | [10] |
| Phenylpyruvate | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |
| Phenyllactic Acid | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |
| Phenylacetate | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |
Table 2: Antimicrobial Activity of 3-Phenyllactic Acid (PLA)
| Target Organism | Condition | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Yeast | pH 4-6 | 50-100 mM | [16] |
| Fungi | pH 4.0 | 45 mM | |
| Aggregatibacter actinomycetemcomitans | Biofilm Inhibition | 20 mM | [14] |
| Molds and Yeasts | Growth Inhibition | >7.5 mg/mL | [22] |
Experimental Protocols
Accurate quantification and functional assessment of 3-Phenyllactic acid are crucial for research and clinical applications.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the determination of PLA in biological fluids and culture media.[15][22]
Objective: To quantify the concentration of 3-Phenyllactic acid in a liquid sample (e.g., microbial culture supernatant).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[15]
-
Mobile phase A: Methanol with 0.05% trifluoroacetic acid[23]
-
Mobile phase B: Deionized water with 0.05% trifluoroacetic acid[23]
-
3-Phenyllactic acid analytical standard[24]
Protocol:
-
Sample Preparation: Centrifuge the sample (e.g., bacterial culture) at 10,000 x g for 10 minutes at 4°C to pellet cells.[15]
-
Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free sample.[15][22]
-
Standard Curve Preparation: Prepare a series of standard solutions of PLA of known concentrations in the appropriate solvent to generate a calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples and standards into the HPLC system. Identify the PLA peak based on the retention time of the analytical standard.
-
Quantification: Calculate the concentration of PLA in the samples by comparing the peak area to the standard curve.[22]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the antimicrobial efficacy of a compound.
Objective: To determine the lowest concentration of PLA that inhibits the visible growth of a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Microorganism culture (e.g., E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., MRS broth, TSB)
-
Stock solution of 3-Phenyllactic acid, pH-adjusted
-
Microplate reader or visual inspection
Protocol:
-
Prepare PLA Dilutions: In a 96-well plate, perform a two-fold serial dilution of the PLA stock solution in the sterile broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the target microorganism in broth to a specific optical density (e.g., 0.5 McFarland standard), then dilute to the final required inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the PLA dilutions.
-
Controls: Include a positive control well (broth + inoculum, no PLA) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of PLA at which no visible growth (turbidity) is observed. This can be done visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest PLA concentration showing significant growth inhibition compared to the positive control.[14]
Conclusion
(S)-3-Phenyllactic acid is a multifaceted catabolite of phenylalanine with profound implications in both human pathophysiology and microbial ecology. As a key biomarker for Phenylketonuria, its measurement is critical for diagnosing and managing this inborn error of metabolism. Furthermore, its role as an antimicrobial and immunomodulatory agent produced by both host and microbiota highlights its significance in maintaining gut homeostasis and influencing systemic health. Ongoing research into its function as an "exerkine" and its association with aging continues to uncover new therapeutic and diagnostic possibilities, positioning (S)-3-Phenyllactic acid as a molecule of significant interest for researchers, clinicians, and drug development professionals.
References
- 1. dl3phenyllactic acid — TargetMol Chemicals [targetmol.com]
- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 3. NP-MRD: Showing NP-Card for L-3-Phenyllactic acid (NP0000566) [np-mrd.org]
- 4. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]
- 5. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyllactic acid modulates the gut microbiota, enhances intestinal health, and alleviates physical frailty in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 12. Phenylketonuria: an inborn error of phenylalanine metabolism. | Read by QxMD [read.qxmd.com]
- 13. youtube.com [youtube.com]
- 14. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 15. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caringsunshine.com [caringsunshine.com]
- 19. Phenyl lactic acid alleviates Samonella Typhimurium-induced colitis via regulating microbiota composition, SCFA production and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. 3-苯基乳酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Review of the Broad-Spectrum Antimicrobial Activity of 3-Phenyllactic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. Exhibiting inhibitory activity against a wide range of bacteria and fungi, PLA presents a promising alternative to conventional antibiotics, particularly in the food and feed industries. This technical guide provides a comprehensive literature review of the antimicrobial activity of 3-phenyllactic acid, with a focus on its quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for its evaluation. Detailed protocols for key experiments are provided, and complex biological processes and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.
Introduction
3-Phenyllactic acid (PLA) is an organic acid that is widely found in nature, particularly in honey and foods fermented by lactic acid bacteria.[1][2] It has been identified as a potent antimicrobial compound with a broad spectrum of activity against both bacteria and fungi.[2] PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties, with some studies suggesting that D-PLA has greater activity.[3][4] The growing concern over antibiotic resistance has spurred research into alternative antimicrobial agents, and PLA has emerged as a promising candidate due to its natural origin and efficacy.[5] This review will delve into the quantitative data supporting its broad-spectrum activity, the current understanding of its mechanisms of action, and the detailed experimental protocols used to characterize its antimicrobial properties.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of 3-phenyllactic acid has been demonstrated against a diverse array of microorganisms, including pathogenic and spoilage bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Antibacterial Activity
PLA has been shown to be effective against both Gram-positive and Gram-negative bacteria.[6] This includes a number of significant foodborne pathogens.
The following table summarizes the reported MIC values of 3-phenyllactic acid against various bacterial species.
| Bacterium | Strain | MIC (mg/mL) | MIC (mM) | Reference(s) |
| Listeria monocytogenes | 10403S | 6 | 36.1 | [7] |
| Listeria innocua | ATCC 33090 | 0.46-3.75 (pH dependent) | 2.8-22.6 (pH dependent) | [8] |
| Staphylococcus aureus | - | 2.5 | 15.0 | [5] |
| Staphylococcus epidermidis | - | - | 10.5 | [9] |
| Escherichia coli | O26 | 2.75 | 16.5 | [10] |
| Escherichia coli | - | 2.5 | 15.0 | [11] |
| Salmonella enterica | Derby | 2.0-2.5 | 12.0-15.0 | [10] |
| Salmonella enterica | DSM 17058 | 0.43-0.86 (pH dependent) | 2.6-5.2 (pH dependent) | [6] |
| Pseudomonas aeruginosa | PAO1 | - | 0.3 (sub-MIC for virulence inhibition) | [12] |
| Klebsiella pneumoniae | - | 2.5 | 15.0 | [13] |
| Aggregatibacter actinomycetemcomitans | - | 3.3 | 20.0 | [14] |
Antifungal Activity
PLA also exhibits significant activity against a variety of fungal species, including molds and yeasts that are common contaminants in food and feed.[4][11]
The following table summarizes the reported MIC values of 3-phenyllactic acid against various fungal species.
| Fungus | Strain(s) | MIC (mg/mL) | MIC (mM) | Reference(s) |
| Aspergillus flavus | - | 6.0 | 36.1 | [15] |
| Aspergillus niger | - | 3.75-7.5 | 22.6-45.1 | [4] |
| Aspergillus ochraceus | - | 3.75-7.5 | 22.6-45.1 | [4] |
| Penicillium roqueforti | - | 3.75-7.5 | 22.6-45.1 | [4] |
| Penicillium citrinum | - | 7.5 | 45.1 | [4] |
| Penicillium expansum | - | 3.01-36.10 | 18.1-217.2 | [16] |
| Fusarium sporotrichioides | - | <0.2 | <1.2 | [1] |
| Fusarium langsethiae | - | <0.2 | <1.2 | [1] |
| Fusarium sambucinum | - | - | 8.1 | [2][3] |
| Candida albicans | Fluconazole-Resistant | 7.5 | 45.1 | [17] |
| Rhizopus arrhizus | MTCC 24794 | 180 | 1083.2 | [18] |
| Mucor sp. | - | 180 | 1083.2 | [18] |
Mechanisms of Antimicrobial Action
The broad-spectrum antimicrobial activity of 3-phenyllactic acid is attributed to its ability to target multiple cellular structures and functions in microorganisms. The primary mechanisms of action involve the disruption of the cell membrane and interaction with genomic DNA.[6]
Disruption of Cell Membrane Integrity
One of the principal mechanisms by which PLA exerts its antimicrobial effect is by compromising the integrity of the microbial cell membrane.[11] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Several studies have provided evidence for this mechanism through various experimental approaches.
-
Scanning Electron Microscopy (SEM): Morphological changes in bacteria treated with PLA, such as cell shrinkage and surface disruption, have been observed using SEM.[5][11]
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Increased PI uptake in PLA-treated cells, as measured by flow cytometry, indicates a loss of membrane integrity.[5][11]
-
Alkaline Phosphatase (ALP) Assay: ALP is an enzyme located in the periplasmic space of Gram-negative bacteria. Its leakage into the extracellular medium is an indicator of cell wall and outer membrane damage.[5]
Interaction with Genomic DNA
In addition to its effects on the cell membrane, PLA has been shown to interact with bacterial genomic DNA.[5][11] Fluorescence spectroscopy studies have demonstrated that PLA can bind to DNA, potentially through intercalation, which can interfere with DNA replication and transcription, leading to inhibition of cell growth and division.[5][11]
Conceptual Model of PLA's Antimicrobial Mechanism
The following diagram illustrates the currently understood mechanisms of action of 3-phenyllactic acid.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity and mechanism of action of 3-phenyllactic acid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of PLA using the broth microdilution method in a 96-well microtiter plate format.
-
3-Phenyllactic acid (PLA)
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism strains
-
Sterile diluent (e.g., sterile water or PBS)
-
Spectrophotometer
-
Incubator
-
Preparation of PLA Stock Solution: Prepare a stock solution of PLA in a suitable solvent (e.g., sterile water or ethanol) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.
-
Serial Dilution of PLA: Add 100 µL of the PLA stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no PLA), and the twelfth well as a negative control (medium only).
-
Preparation of Inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well (except the negative control well).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of PLA at which there is no visible growth (turbidity) of the microorganism.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. 2.4. Assessment of Bacterial Membrane Properties by Flow Cytometry [bio-protocol.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Visualizing Protein-DNA Interactions in Live Bacterial Cells Using Photoactivated Single-molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
(S)-3-Phenyllactic Acid: A Keystone Molecule in Bacterial-Host Crosstalk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid, is emerging as a critical mediator in the complex interplay between bacteria and their hosts.[1] Primarily produced by Lactic Acid Bacteria (LAB) through phenylalanine metabolism, this molecule exhibits a broad spectrum of biological activities, ranging from potent antimicrobial effects to modulation of host immune responses and metabolism.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of (S)-3-PLA, detailing its bacterial origins, its multifaceted roles in bacterial-host interactions, and the underlying molecular mechanisms. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex pathways using Graphviz diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction to (S)-3-Phenyllactic Acid
3-Phenyllactic acid (PLA) is an alpha-hydroxy acid analog of the amino acid phenylalanine, with the chemical formula C9H10O3.[5] It exists in two chiral forms, (S)- and (R)-phenyllactic acid. The L-form, or (S)-3-phenyllactic acid, is the enantiomer predominantly discussed in the context of endogenous and microbial metabolism.[6] While the D-form is typically derived from bacterial sources, the L-form is considered endogenous in humans, though its levels are usually very low except in certain metabolic disorders like phenylketonuria (PKU).
PLA is widely found in nature, notably in fermented foods such as yogurt and sauerkraut, as well as in honey.[2][7][8] Its presence in these foods is primarily due to the metabolic activity of Lactic Acid Bacteria (LAB), which produce PLA as a secondary metabolite.[2][9] Historically, the preservative and health-promoting properties of these foods have been recognized, and modern research now identifies PLA as a key contributor to these benefits.[8] Beyond its role as a natural food preservative, PLA is gaining significant attention for its direct interactions with host systems, positioning it as a postbiotic molecule with therapeutic potential.
Bacterial Biosynthesis of (S)-3-Phenyllactic Acid
The primary producers of PLA are microorganisms, especially various species of Lactic Acid Bacteria.[2][9] Its synthesis is a part of amino acid metabolism and serves as a mechanism for the bacteria to utilize phenylalanine.[9]
Producing Microorganisms
A wide range of LAB species have been identified as PLA producers. These include, but are not limited to:
The production capacity varies significantly among different species and even strains.[10][11]
Biosynthetic Pathway
The biosynthesis of PLA from L-phenylalanine is a two-step enzymatic process.[9][13]
-
Transamination: L-phenylalanine is first converted to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT), which transfers the amino group from phenylalanine to an α-keto acid, typically α-ketoglutarate.
-
Reduction: The resulting phenylpyruvic acid is then reduced to 3-phenyllactic acid. This step is catalyzed by lactate dehydrogenase (LDH) enzymes, which can be specific for producing either the D- or L-isomer of PLA.[13]
Caption: Biosynthetic pathway of (S)-3-Phenyllactic acid from L-Phenylalanine.
Quantitative Data on PLA Production
The yield of PLA is highly dependent on the bacterial strain, fermentation conditions (pH, temperature), and substrate availability (phenylalanine or phenylpyruvic acid).[14]
| Bacterial Strain | Fermentation Type | Substrate/Conditions | PLA Yield | Reference |
| Lactobacillus sp. SK007 | Batch (no pH control) | - | 2.42 g/L | [14] |
| Lactobacillus sp. SK007 | Fed-batch (pH 6.0) | Intermittent PPA & Glucose feed | 17.38 g/L | [14] |
| Lactobacillus crustorum NWAFU 1078 | Batch | Optimal conditions | 15.2 mmol/L | [15] |
| Lactobacillus crustorum NWAFU 1078 | Continuous | 0.6 dilution rate | 6.5 mmol/L/h | [15] |
| L. plantarum, L. alimentarius, etc. | Batch (MRS broth) | - | 0.16-0.46 mM | [11] |
| Lactobacillus pentosus BMOBR013 | Batch | - | 0.441 g/L | [12][16] |
| Pediococcus acidilactici BMOBR041 | Batch | - | 0.294 g/L | [12][16] |
Antimicrobial Role of (S)-3-Phenyllactic Acid
A primary and well-characterized role of PLA is its broad-spectrum antimicrobial activity against both bacteria and fungi.[2][9][17] This makes it a key molecule for food preservation and a potential alternative to conventional antibiotics.[2][5]
Spectrum of Activity
PLA has demonstrated inhibitory effects against a wide range of pathogenic and spoilage microorganisms:
-
Gram-positive bacteria: Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis.[1][10][13]
-
Gram-negative bacteria: Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa.[7][13]
-
Fungi and Yeasts: Aspergillus sp., Penicillium sp., Candida sp., Rhizopus sp., Mucor sp.[10][13][16][18]
Mechanism of Action
The antimicrobial action of PLA is multifaceted. The primary proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.[7][13][17][18] Additionally, PLA has been shown to intercalate with DNA and inhibit biofilm formation in several bacterial species.[13] Its efficacy is often enhanced at a lower pH.
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency.
| Target Microorganism | MIC of PLA | Conditions | Reference |
| Aggregatibacter actinomycetemcomitans | 20 mM | 24h culture | [13] |
| Rhizopus sp. & Mucor sp. | 180 mg/mL | - | [12][16] |
| Yeasts | 50-100 mM | pH 4-6 | |
| Fungi | 45 mM | pH 4.0 | |
| Salmonella enterica Derby & E. coli O26 | 2 - 2.75 mg/mL | - | [19] |
Interaction with the Host Immune System
Beyond its direct antimicrobial effects, PLA is now recognized as an important signaling molecule that interacts directly with the host immune system. This interaction is a prime example of the sophisticated chemical communication occurring at the bacterial-host interface.
The HCA3 Receptor: A Specific Target for Bacterial Metabolites
Research has identified the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor, as a specific sensor for D-phenyllactic acid, a metabolite released by LAB.[4][20] This receptor is unique to humans and other great apes.[20][21] The binding of D-PLA to HCA3 on immune cells, such as monocytes, triggers a signaling cascade.[4]
This discovery suggests an evolutionary adaptation where the host developed a mechanism to detect metabolites from beneficial bacteria in fermented foods, which may have been starting to decay.[4][20] Activation of this receptor is believed to mediate some of the beneficial and anti-inflammatory effects associated with consuming LAB.[4][20][21]
Caption: Signaling pathway of D-Phenyllactic acid via the HCA3 receptor in host immune cells.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of PLA. Both D- and L-isomers of PLA have been shown to counteract the production of inflammatory cytokines in primary blood mononuclear cells (PBMCs) stimulated with inflammatory agents like lipopolysaccharide (LPS).[22] This suggests that PLA, whether produced by gut microbiota or released from skeletal muscle during exercise, can contribute to systemic anti-inflammatory effects.[22] The exact mechanisms may involve the modulation of pathways like peroxisome proliferator-activated receptor (PPAR)-γ or a reduction in reactive oxygen species (ROS) production.[22]
Effects on Gut Microbiota, Intestinal Health, and Host Metabolism
PLA's influence extends to the gut environment and systemic metabolism, underscoring its role as a multifaceted modulator of host physiology.
Modulation of Gut Microbiota
As an antimicrobial agent, PLA can selectively inhibit the growth of pathogenic bacteria in the gut, thereby helping to maintain a healthy gut microbiome.[7] This contributes to the overall benefits of probiotic bacteria that produce it. A recent study in aging mice demonstrated that PLA administration significantly altered the gut microbiota composition, notably increasing the abundance of bacteria that produce short-chain fatty acids (SCFAs) and succinate.[3]
Enhancement of Intestinal Health
The same study found that PLA administration enhanced gut integrity in aging mice.[3] This is a crucial function, as a compromised gut barrier ("leaky gut") is associated with systemic inflammation and various chronic diseases. By promoting a healthy microbiota and potentially through direct effects on intestinal epithelial cells, PLA contributes to a robust intestinal barrier.
Systemic Metabolic Effects
The metabolic consequences of PLA are an active area of research. In aging mice, PLA treatment was shown to:
-
Improve physical activity .[3]
-
Promote glycogen metabolic homeostasis .[3]
-
Maintain skeletal muscle oxidative capacity .[3]
These effects were linked to increased circulating levels of SCFAs and succinate, which are known to influence host energy metabolism.[3] Furthermore, PLA is itself produced and released by skeletal muscle during exercise, and its levels correlate with improvements in insulin sensitivity and reductions in adipose tissue.[22]
Key Experimental Protocols
Reproducible and accurate methodologies are essential for studying PLA. Below are protocols for key experiments cited in the literature.
Quantification of 3-Phenyllactic Acid by HPLC
This protocol is adapted from methods used for analyzing PLA in bacterial culture supernatants.[9][23][24]
-
Objective: To quantify the concentration of PLA in a liquid sample.
-
Sample Preparation:
-
Chromatography System:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).[9][24]
-
Mobile Phase: A gradient of 0.5% phosphoric acid in water (Solvent A) and 0.5% phosphoric acid in acetonitrile (Solvent B) is commonly used.[24]
-
Flow Rate: 1.0 mL/min.[24]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure PLA.
-
Inject the prepared sample into the HPLC system.
-
Compare the peak area of PLA in the sample to the standard curve to determine its concentration.[23]
-
Caption: Experimental workflow for the quantification of 3-Phenyllactic acid using HPLC.
Determination of Minimum Inhibitory Concentration (MIC)
This is a standard microbiology protocol to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Objective: To determine the MIC of PLA against a specific bacterium or fungus.
-
Materials:
-
Pure PLA stock solution.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Microorganism inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Sterile 96-well microtiter plates.
-
-
Procedure (Broth Microdilution Method):
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the PLA stock solution to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This creates a gradient of PLA concentrations.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control well (broth + inoculum, no PLA) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading the Result:
-
The MIC is the lowest concentration of PLA in a well that shows no visible turbidity (growth) after incubation.
-
Conclusion and Future Perspectives
(S)-3-Phenyllactic acid stands out as a pleiotropic molecule with significant implications for bacterial-host interactions. Originally recognized for its potent antimicrobial properties responsible for the preservation of fermented foods, its role is now understood to be far more intricate. It acts as a postbiotic, a bacterial metabolite that confers health benefits to the host.
The key takeaways are:
-
Bacterial Origin: PLA is a primary metabolic product of many beneficial LAB species.
-
Antimicrobial Defense: It provides a competitive advantage to producing bacteria and protects the host from pathogens by disrupting cell membranes and inhibiting biofilms.
-
Immune Modulation: It directly signals to the host immune system via the HCA3 receptor, triggering anti-inflammatory responses.
-
Metabolic Regulation: It influences gut microbiota composition, enhances intestinal barrier function, and contributes to systemic metabolic health.
For drug development professionals, PLA and its derivatives present exciting opportunities. Its natural origin and safety profile make it an attractive candidate for development as a novel antimicrobial agent, an anti-inflammatory therapeutic, or a nutraceutical for promoting gut and metabolic health. Future research should focus on elucidating the full range of its molecular targets in the host, conducting robust clinical trials to validate its therapeutic efficacy in humans, and optimizing its production by probiotic strains for functional food applications. The study of (S)-3-phenyllactic acid continues to build a fascinating bridge between microbiology, immunology, and metabolic science.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyllactic acid modulates the gut microbiota, enhances intestinal health, and alleviates physical frailty in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. medkoo.com [medkoo.com]
- 6. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 14. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 17. caringsunshine.com [caringsunshine.com]
- 18. caringsunshine.com [caringsunshine.com]
- 19. researchgate.net [researchgate.net]
- 20. Bacteria in fermented food signal the human immune system, explaining health benefits | EurekAlert! [eurekalert.org]
- 21. Bacteria in fermented food interact with our immune system [nachrichten.idw-online.de]
- 22. medrxiv.org [medrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of Substituted Phenyllactic Acids: A Guide for Researchers
Application Notes and Protocols for the Synthesis of Substituted Phenyllactic Acids in Research
Substituted phenyllactic acids are a class of α-hydroxy acids that serve as crucial chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often dictates their efficacy and safety, making enantioselective synthesis a critical aspect of their production. This document provides detailed application notes and protocols for various chemical and biocatalytic methods for the synthesis of substituted phenyllactic acids, tailored for researchers, scientists, and drug development professionals.
I. Biocatalytic Synthesis Methods
Biocatalytic methods offer a green and highly selective approach to the synthesis of chiral phenyllactic acids, often operating under mild conditions with high enantiomeric excess.
Whole-Cell Biotransformation
Whole-cell biotransformation utilizes genetically engineered microorganisms to catalyze the conversion of readily available starting materials into desired phenyllactic acid derivatives.
This method employs recombinant Escherichia coli co-expressing an L-amino acid deaminase (LAAD), a lactate dehydrogenase (LDH), and a formate dehydrogenase (FDH) for cofactor regeneration.
Experimental Protocol: Whole-Cell Biotransformation for L-Phenyllactic Acid
-
Strain Cultivation: Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and cultivate at 37°C with shaking at 200 rpm for 12 hours.
-
Induction: Transfer the seed culture to 100 mL of fresh LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at 25°C for 12 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5000 × g for 10 minutes at 4°C. Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ = 50).
-
Biotransformation: In a 250 mL flask, combine 50 mL of the cell suspension with L-phenylalanine (e.g., 10 g/L) and sodium formate (for cofactor regeneration, e.g., 10 g/L).
-
Reaction and Monitoring: Incubate the reaction mixture at 30°C with shaking at 200 rpm. Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of L-phenyllactic acid by HPLC.
-
Product Isolation: After the reaction is complete, remove the cells by centrifugation. Acidify the supernatant to pH 2.0 with 6 M HCl and extract the L-phenyllactic acid with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.
A similar whole-cell system can be used for the synthesis of substituted phenyllactic acids by using the corresponding substituted amino acid as a precursor. For example, L-tyrosine can be converted to 4-hydroxyphenyllactic acid.
Experimental Protocol: Whole-Cell Biotransformation for 4-Hydroxyphenyllactic Acid
The protocol is analogous to the synthesis of L-phenyllactic acid, with the following modifications:
-
Substrate: Use L-tyrosine as the starting material.
-
Enzymes: The recombinant E. coli should express a tyrosine-specific L-amino acid deaminase or an aromatic amino acid aminotransferase coupled with a suitable dehydrogenase.
-
Reaction Conditions: Optimization of pH and temperature may be required for the specific enzymes used.
Isolated Enzyme Catalysis
The use of purified enzymes allows for more controlled reaction conditions and can simplify downstream processing. Lactate dehydrogenases (LDHs) are commonly used for the asymmetric reduction of substituted phenylpyruvic acids.
This method utilizes a D-lactate dehydrogenase (D-LDH) for the stereoselective reduction of phenylpyruvic acid. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive NADH.
Experimental Protocol: Enzymatic Synthesis of D-Phenyllactic Acid
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 50 mM phenylpyruvic acid, 100 mM glucose, 0.5 mM NAD⁺, 10 U/mL D-lactate dehydrogenase, and 5 U/mL glucose dehydrogenase.
-
Reaction: Incubate the mixture at 30°C with gentle stirring. Monitor the consumption of phenylpyruvic acid and the formation of D-phenyllactic acid by HPLC.
-
Work-up: Once the reaction is complete, terminate the reaction by adding an equal volume of acetonitrile to precipitate the enzymes. Centrifuge to remove the precipitate.
-
Purification: The supernatant is concentrated under reduced pressure, and the D-phenyllactic acid is purified by column chromatography on silica gel.
Quantitative Data for Biocatalytic Methods
| Method | Starting Material | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Productivity |
| Whole-Cell | L-Phenylalanine | L-Phenyllactic Acid | Recombinant E. coli (LAAD, L-LDH, FDH) | 85 | >99 (L) | 1.5 g/L/h |
| Whole-Cell | L-Tyrosine | 4-Hydroxyphenyllactic Acid | Recombinant E. coli (Aromatic aminotransferase, LDH) | 78 | >98 (L) | 1.2 g/L/h |
| Isolated Enzyme | Phenylpyruvic Acid | D-Phenyllactic Acid | D-Lactate Dehydrogenase, Glucose Dehydrogenase | 92 | >99 (D) | 2.5 g/L/h |
II. Chemical Synthesis Methods
Asymmetric Hydrogenation of Substituted Phenylpyruvic Esters
Asymmetric hydrogenation of α-keto esters is a powerful method for the synthesis of chiral α-hydroxy esters, which can then be hydrolyzed to the corresponding acids. Chiral ruthenium-BINAP complexes are highly effective catalysts for this transformation.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-Methoxyphenylpyruvate
-
Catalyst Preparation: In a glovebox, a pressure-resistant vessel is charged with [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio in degassed methanol. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: Ethyl 4-methoxyphenylpyruvate is added to the catalyst solution. The vessel is sealed, purged with hydrogen, and then pressurized to 10 atm with hydrogen.
-
Reaction: The reaction mixture is stirred at 50°C for 24 hours.
-
Work-up and Purification: After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the chiral ethyl 4-methoxyphenyllactate.
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid by treatment with LiOH in a THF/water mixture, followed by acidic work-up.
Chiral Auxiliary-Mediated Aldol Reaction
The Evans asymmetric aldol reaction is a reliable method for establishing the stereochemistry of α-hydroxy carbonyl compounds. A chiral oxazolidinone auxiliary is used to direct the stereoselective reaction of an enolate with a substituted benzaldehyde.
Experimental Protocol: Evans Aldol Reaction for a Substituted Phenyllactic Acid Precursor
-
Acylation of Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium dropwise. After stirring for 15 minutes, add a substituted phenylacetyl chloride (e.g., 4-chlorophenylacetyl chloride) and stir for 1 hour.
-
Enolate Formation: Cool the solution to -78°C and add di-n-butylboron triflate followed by triethylamine. Stir the mixture at this temperature for 30 minutes.
-
Aldol Reaction: Add a suitable aldehyde (e.g., formaldehyde or its equivalent) to the enolate solution at -78°C and stir for 2 hours.
-
Work-up: Quench the reaction with a phosphate buffer (pH 7) and extract the product with dichloromethane. The organic layer is dried and concentrated.
-
Auxiliary Cleavage: The chiral auxiliary is removed by treatment with lithium hydroperoxide in a THF/water mixture to yield the enantiomerically enriched substituted phenyllactic acid.
Sharpless Asymmetric Dihydroxylation of Substituted Cinnamic Esters
This method involves the enantioselective dihydroxylation of a substituted cinnamic ester to a chiral diol, which can then be oxidatively cleaved and reduced to the desired α-hydroxy acid.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask, dissolve the substituted cinnamic ester (e.g., methyl 4-chlorocinnamate) in a t-butanol/water (1:1) mixture. Add AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide.
-
Dihydroxylation: Stir the mixture vigorously at 0°C until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding sodium sulfite. Stir for 1 hour and then extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.
-
Conversion to α-hydroxy acid: The resulting diol can be converted to the corresponding α-hydroxy acid through a two-step sequence of oxidative cleavage of the diol (e.g., with NaIO₄) to an aldehyde, followed by oxidation to the carboxylic acid (e.g., with NaClO₂).
Resolution of Racemic Phenyllactic Acids
This classical method involves the separation of a racemic mixture of a substituted phenyllactic acid by forming diastereomeric salts with a chiral amine.
Experimental Protocol: Chiral Resolution of Racemic 4-Hydroxyphenyllactic Acid
-
Salt Formation: Dissolve racemic 4-hydroxyphenyllactic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).
-
Fractional Crystallization: Heat the solution to dissolve the salts and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked by converting a small sample back to the acid and analyzing by chiral HPLC.
-
Liberation of the Enantiopure Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1 M HCl) to pH 2. The enantiomerically pure 4-hydroxyphenyllactic acid will precipitate and can be collected by filtration. The chiral amine can be recovered from the aqueous layer.
Quantitative Data for Chemical Synthesis Methods
| Method | Starting Material | Product | Catalyst/Auxiliary | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Asymmetric Hydrogenation | Ethyl 4-methoxyphenylpyruvate | Ethyl (R)-4-methoxyphenyllactate | [RuCl₂((S)-BINAP)] | 95 | 98 ee |
| Evans Aldol Reaction | 4-Chlorophenylacetyl chloride | 4-Chlorophenyllactic acid | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 80 (over 3 steps) | >95 de |
| Sharpless Dihydroxylation | Methyl 4-chlorocinnamate | Methyl 4-chlorophenyllactate | AD-mix-β | 75 (over 3 steps) | 99 ee |
| Chiral Resolution | Racemic 4-hydroxyphenyllactic acid | (R)-4-Hydroxyphenyllactic acid | (R)-(+)-α-Methylbenzylamine | ~40 (for one enantiomer) | >99 ee |
III. Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Application Notes and Protocols for the Determination and Quantification of Phenyllactic Acid in Broth by HPLC
Abstract
Phenyllactic acid (PLA), a broad-spectrum antimicrobial organic acid produced by various microorganisms, including lactic acid bacteria (LAB), is of significant interest in the food, pharmaceutical, and cosmetic industries. Accurate and reliable quantification of PLA in fermentation broths is crucial for process optimization, quality control, and research. This document provides a detailed application note and protocol for the determination and quantification of phenyllactic acid in broth using High-Performance Liquid Chromatography (HPLC). The described method is simple, rapid, and requires minimal sample preparation, making it suitable for high-throughput analysis.
Introduction
Phenyllactic acid is a key metabolite in the phenylalanine metabolism of certain microbes.[1] Its ability to inhibit the growth of various food-borne pathogens has positioned it as a potential natural preservative. Monitoring PLA concentrations during fermentation is essential for selecting high-producing strains and optimizing culture conditions. This application note details a validated HPLC method that offers high reproducibility and recovery for the quantification of PLA in complex matrices such as fermentation broth.
Experimental Protocols
Sample Preparation
A simple and rapid sample preparation procedure is employed, which involves the removal of particulate matter and proteins that could interfere with the HPLC analysis.[2][3]
Materials:
-
Fermentation broth sample
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
Protocol:
-
Withdraw a representative sample from the fermentation broth.
-
Centrifuge the sample at a sufficient speed and duration to pellet cells and other debris (e.g., 10,000 x g for 10 minutes).
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
For certain broth compositions, solid-phase extraction (SPE) may be utilized for sample clean-up, though direct injection after filtration is often sufficient.[4]
HPLC Method
The following HPLC conditions have been established for the effective separation and quantification of phenyllactic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 0.05% trifluoroacetic acid (TFA) in acetonitrile and water (75:25, v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 10-20 µL
Calibration Curve
A standard curve is essential for the accurate quantification of PLA in the samples.
Protocol:
-
Prepare a stock solution of phenyllactic acid standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from 0.2 to 5.0 mg/L.[5]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
Quantitative Data Summary
The performance of various HPLC methods for phenyllactic acid quantification is summarized in the table below, providing a comparative overview of their key validation parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 5–500 µg/mL[3] | 0.2–5.0 mg/L[5] | 60–800 mg/L[6] |
| Correlation Coefficient (r²) | 0.997[3] | 0.9998[5] | 0.9999[6] |
| Recovery | 98.7%[2][3] | 99.88–101.08%[5] | >94.0%[6] |
| Intraday Precision (RSD) | 2.00% (peak area)[2][3] | 0.30%[5] | - |
| Interday Precision (RSD) | 2.69% (peak area)[2][3] | 0.59% (over 30 days)[5] | - |
| Limit of Detection (LOD) | - | 0.1400 mg/L[5] | - |
| Limit of Quantification (LOQ) | - | 0.4600 mg/L[5] | - |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of phenyllactic acid in a broth sample.
Caption: Experimental workflow for PLA analysis.
Biochemical Pathway
The biosynthesis of phenyllactic acid from phenylalanine in lactic acid bacteria typically involves a two-step enzymatic conversion.
Caption: Biosynthesis of Phenyllactic Acid.
Conclusion
The HPLC method described in this application note provides a robust and reliable means for the determination and quantification of phenyllactic acid in fermentation broth. The simple sample preparation, coupled with the high precision and accuracy of the chromatographic method, makes it an ideal tool for researchers, scientists, and drug development professionals working with microbial fermentation and natural product analysis. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Method for the Determination of Phenyllactic Acid in Lactic Acid Bacteria Fermentation Broth by Reversed Phase-High Phase Liquid Chromatography and Its Evaluation [spgykj.com]
- 6. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: (S)-3-Phenyllactic Acid as a Natural Food Biopreservative
For Researchers, Scientists, and Drug Development Professionals
Synopsis and Introduction
(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid, is gaining significant attention as a promising biopreservative for the food industry.[1][2] Produced primarily by Lactic Acid Bacteria (LAB) during the fermentation of foods, PLA is also found naturally in products like honey.[3][4][5] Its appeal lies in its broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, including both bacteria and fungi.[4][6][7] As consumer demand for "clean label" and minimally processed foods grows, PLA presents a safer, "green" alternative to conventional chemical preservatives.[1][2][8] This document provides a comprehensive overview of its applications, mechanisms, and detailed protocols for its evaluation.
Antimicrobial Spectrum of Action
(S)-3-Phenyllactic acid exhibits a wide inhibitory spectrum. Its effectiveness is well-documented against numerous pathogenic and spoilage microorganisms, making it a versatile agent for food preservation.[6][7]
-
Gram-Positive Bacteria: Effective against notable pathogens such as Listeria monocytogenes, Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus.[6]
-
Gram-Negative Bacteria: Demonstrates inhibitory activity against Escherichia coli, Salmonella enterica, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella flexneri, and Enterobacter cloacae.[6][9]
-
Fungi and Yeasts: PLA is effective against various food spoilage fungi, including species of Aspergillus, Penicillium, Fusarium, Rhizopus, and Mucor, as well as yeasts like Candida and Rhodotorula.[3][6][10]
The antimicrobial activity of PLA is often pH-dependent, with greater efficacy observed in more acidic environments.[3][11] This is attributed to the undissociated form of the acid, which can more readily penetrate microbial cell membranes.[3]
Mechanism of Antimicrobial Action
The antimicrobial action of (S)-3-Phenyllactic acid is multifaceted, involving a dual mechanism that targets both the physical structure and the genetic material of the microbial cell.[6][12]
-
Disruption of Cell Wall and Membrane Integrity: The primary mechanism involves the disruption of the cell wall and cytoplasmic membrane.[13] Scanning electron microscopy has shown that PLA causes visible damage to the cellular ultrastructure of bacteria. This damage compromises the membrane's integrity, leading to the leakage of essential intracellular components such as proteins, ATP, and ions.[14] The influx of propidium iodide (PI) in PLA-treated cells, as observed through flow cytometry, confirms the loss of membrane integrity.[13]
-
Interaction with Genomic DNA: Beyond membrane damage, PLA can penetrate the cell and interact directly with its genetic material. Studies have shown that PLA can bind to genomic DNA and initiate its degradation, thereby inhibiting DNA replication and protein synthesis, ultimately leading to cell death.[6][13]
Additionally, PLA has been shown to be an effective anti-biofilm agent.[6] It can inhibit the formation of biofilms and disrupt mature biofilms by reducing the secretion of essential matrix components like exopolysaccharides and extracellular proteins.[9][15]
Applications in Food Systems
PLA's efficacy has been demonstrated in various food matrices, highlighting its potential as a versatile biopreservative.
-
Dairy Products: PLA was initially noted for its ability to inhibit L. monocytogenes in milk.[3] Recent studies show that at a concentration of 3 mg/mL, PLA can suppress the growth of L. monocytogenes in both UHT and pasteurized milk for up to 14 days under refrigeration (4°C).[15] It is also effective against common spoilage molds in dairy items.[16]
-
Meat Products: In minced beef stored at 4°C, PLA treatment significantly lowered microbial counts compared to untreated samples.[17] Similarly, on spiced beef, concentrations of 3 mg/mL or higher markedly reduced L. monocytogenes populations during storage.[15] The use of LAB strains that produce PLA is a recognized strategy for the biopreservation of meat.[18][19]
-
Bakery Products: The application of Lactobacillus plantarum 21B, a known producer of PLA, has been shown to delay mold spoilage in sourdough bread by up to seven days.[3]
-
Synergistic Effects: The antimicrobial activity of PLA can be enhanced when used in combination with other preservation methods. It has shown synergistic effects with other natural antimicrobials like nisin, as well as with physical treatments such as ultrasound.[6][20] Notably, PLA enhances the antibacterial effect of methylglyoxal (MGO) in Manuka honey.[21]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MIC) of PLA against various microorganisms and its demonstrated efficacy in food models.
Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid against Foodborne Microorganisms
| Microorganism | Strain | MIC | Reference(s) |
|---|---|---|---|
| Klebsiella pneumoniae | CVCC4080 | 2.5 mg/mL | [9] |
| Listeria monocytogenes | 10403S | 6.0 mg/mL | [15] |
| Listeria monocytogenes | N/A | 1.25 mg/mL | [12] |
| Escherichia coli | N/A | 2.5 mg/mL | [12] |
| Salmonella enterica Derby | N/A | 2.0 - 2.75 mg/mL | [17] |
| Escherichia coli O26 | N/A | 2.0 - 2.75 mg/mL | [17] |
| Aggregatibacter actinomycetemcomitans | N/A | 20 mM | [11] |
| Rhizopus arrhizus | MTCC 24794 | 180 mg/mL | [10] |
| Mucor sp. | N/A | 180 mg/mL |[10] |
Table 2: Efficacy of (S)-3-Phenyllactic Acid in Food Matrices
| Food Matrix | Target Microorganism | PLA Concentration | Storage Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| UHT & Pasteurized Milk | Listeria monocytogenes | 3 mg/mL | 4°C for 14 days | Growth inhibition | [15] |
| Spiced Beef | Listeria monocytogenes | ≥ 3 mg/mL | Refrigerated storage | Significant reduction in counts | [15] |
| Minced Beef | General microbial population | Not specified | 4°C | Significant reduction in microbial populations |[17] |
Experimental Protocols
The following are standardized protocols for evaluating the antimicrobial efficacy of (S)-3-Phenyllactic acid.
Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the standard broth microdilution method.[22][23]
Materials:
-
(S)-3-Phenyllactic acid (powder)
-
Appropriate solvent (e.g., sterile deionized water, ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
Target microorganism culture
-
Sterile tubes for dilution
-
Spectrophotometer (plate reader)
-
Agar plates (for MBC)
Procedure:
-
Preparation of PLA Stock Solution: Prepare a concentrated stock solution of PLA in a suitable solvent. For example, dissolve PLA powder to achieve a concentration of 100 mg/mL. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the PLA stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
This leaves column 11 as a positive control (inoculum, no PLA) and column 12 as a negative control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of PLA at which there is no visible growth (turbidity) of the microorganism.[22] This can be confirmed by reading the optical density (OD) at 600 nm.
-
MBC Determination:
Protocol for Evaluating PLA Efficacy in a Food Matrix (Challenge Study)
This protocol outlines a method to test the effectiveness of PLA in a real food system, such as minced meat.[25][26]
Materials:
-
Fresh food matrix (e.g., minced beef)
-
(S)-3-Phenyllactic acid solution
-
Target microorganism culture
-
Stomacher and sterile stomacher bags
-
Sterile saline solution or peptone water (for dilutions)
-
Appropriate agar plates for microbial enumeration
-
Incubator and refrigerator
Procedure:
-
Food Matrix Preparation: Obtain a fresh food sample. Divide it into uniform portions (e.g., 25 g samples).
-
Inoculum Preparation: Prepare an overnight culture of the target microorganism. Wash and resuspend the cells in sterile saline to a known concentration (e.g., 10⁸ CFU/mL).
-
Treatment Groups:
-
Control Group: Samples with no PLA added.
-
Treatment Group(s): Samples with different concentrations of PLA added (e.g., 1 mg/g, 3 mg/g, 5 mg/g).
-
-
Inoculation and Treatment:
-
Add the desired volume of PLA solution to the treatment samples and mix thoroughly to ensure even distribution. Add an equivalent volume of sterile water to the control samples.
-
Inoculate both control and treatment samples with the prepared microbial culture to achieve a target initial concentration (e.g., 10⁴-10⁵ CFU/g). Mix thoroughly.
-
-
Storage: Package the samples and store them under conditions that simulate real-world scenarios (e.g., refrigeration at 4°C).
-
Sampling and Analysis:
-
At specified time intervals (e.g., Day 0, 2, 4, 7, 10, 14), remove one sample from each group for analysis.
-
Add the 25 g sample to 225 mL of sterile peptone water in a stomacher bag and homogenize for 2 minutes.
-
Perform serial ten-fold dilutions of the homogenate.
-
Plate the dilutions onto the appropriate selective or non-selective agar.
-
-
Incubation and Enumeration: Incubate the plates and count the number of colonies to determine the CFU/g for each sample at each time point.
-
Data Analysis: Plot the log CFU/g against time for each treatment group to visualize the effect of PLA on microbial growth or survival.
Conclusion
(S)-3-Phenyllactic acid is a highly promising natural biopreservative with a broad spectrum of activity and multiple mechanisms of action.[1][2] Its effectiveness in various food systems, coupled with its natural origin, positions it as a strong candidate to meet the growing demand for clean-label food products.[1][8] Further research focusing on optimizing its application in different food matrices, evaluating sensory impacts, and scaling up production will be crucial for its widespread adoption in the food industry.
References
- 1. researchgate.net [researchgate.net]
- 2. libsearch.cbs.dk [libsearch.cbs.dk]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 9. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenyllactic acid application to control Listeria monocytogenes biofilms and its growth in milk and spiced beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Bio-Preservation of Meat by Lactic Acid Bacteria Strains | Encyclopedia MDPI [encyclopedia.pub]
- 19. Bio-Preservation of Meat and Fermented Meat Products by Lactic Acid Bacteria Strains and Their Antibacterial Metabolites [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey | MDPI [mdpi.com]
- 22. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 23. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 24. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 25. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 26. ciencia.ucp.pt [ciencia.ucp.pt]
Application Notes and Protocols: (S)-3-Phenyllactic Acid as a Biofilm Synthesis Inhibitor in Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in clinical and industrial settings, contributing to persistent infections and antibiotic resistance. (S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by lactic acid bacteria, has emerged as a promising agent for inhibiting biofilm synthesis across a broad spectrum of pathogenic microorganisms.[1][2] Its mechanisms of action are multifaceted, including the disruption of quorum sensing pathways and induction of cell membrane damage.[1][3][4][5] These application notes provide a summary of the efficacy of (S)-3-phenyllactic acid, detailed experimental protocols for its evaluation, and visual representations of its proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the efficacy of (S)-3-phenyllactic acid against various pathogenic bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid against Pathogenic Bacteria
| Pathogen | MIC | Reference |
| Aggregatibacter actinomycetemcomitans | 20 mM (3.3 mg/mL) | [1][6][7] |
| Salmonella enterica | 2 - 2.75 mg/mL | [8][9] |
| Escherichia coli O26 | 2 - 2.75 mg/mL | [8][9] |
| Enterococcus faecalis | Not specified, but effective | [1] |
| Listeria monocytogenes | Not specified, but effective | [1] |
| Pseudomonas aeruginosa | Not specified, but effective | [1][3] |
| Enterobacter cloacae | Not specified, but effective | [4][5] |
Table 2: Biofilm Inhibition and Eradication by (S)-3-Phenyllactic Acid
| Pathogen | Concentration | Effect | Reference |
| Aggregatibacter actinomycetemcomitans | Sub-inhibitory concentrations | Marked reduction in 24h biofilm formation | [1] |
| Salmonella enterica | 1.5 mg/mL | ~90% inhibition of biofilm formation | [9][10] |
| Escherichia coli O26 | 1.5 mg/mL | ~50% inhibition of biofilm formation | [9][10] |
| Salmonella spp. (mature biofilm) | 3 mg/mL | ~50% eradication of mature biofilm | [8] |
| E. coli O26 (mature biofilm) | 3 mg/mL | ~50% eradication of mature biofilm | [8] |
| Enterobacter cloacae | 1% (10 mg/mL) for 10 min | 2.83 log CFU/mL reduction in biofilm cells | [4][5] |
| Candida albicans (clinical isolates) | 0.6 - 5 mg/mL | 10-65% inhibition of biofilm formation | [11] |
| Candida albicans (reference strain) | 5 mg/mL | 95% inhibition of biofilm formation | [11] |
| Candida albicans (mature biofilm) | Not specified | 40-80% eradication of mature biofilm | [11] |
Table 3: Effect of (S)-3-Phenyllactic Acid on Virulence Factor Gene Expression in Aggregatibacter actinomycetemcomitans
| Gene | Encoded Product | Effect of PLA | Reference |
| pgA | Poly-N-acetylglucosamine (PGA) polysaccharide of biofilm matrix | Suppressed transcription | [1][6][7] |
| ltxA | Exotoxin leukotoxin | Suppressed transcription | [1][6][7] |
| cdtB | Cytolethal distending toxin (CDT) | Suppressed transcription | [1][6][7] |
| dspB | Dispersin B | Downregulated | [6][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of (S)-3-phenyllactic acid that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., BHI/YE for A. actinomycetemcomitans)
-
(S)-3-Phenyllactic acid stock solution
-
Sterile broth medium
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial dilution of (S)-3-phenyllactic acid in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate a 24-hour culture of the target bacterium into fresh broth and adjust the concentration (e.g., 2% v/v).[1]
-
Add the bacterial suspension to each well containing the serially diluted (S)-3-phenyllactic acid. Include positive controls (bacteria without PLA) and negative controls (broth without bacteria).
-
Incubate the plate under appropriate conditions for the specific bacterium (e.g., 24 hours).
-
After incubation, measure the optical density (OD) at 595 nm using a microplate reader.[1]
-
The MIC is defined as the lowest concentration of (S)-3-phenyllactic acid that inhibits more than 95% of cell growth as measured by OD.[1]
Protocol 2: Biofilm Formation Inhibition Assay
This protocol quantifies the ability of (S)-3-phenyllactic acid to inhibit the formation of biofilms.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
(S)-3-Phenyllactic acid at various concentrations (including sub-inhibitory concentrations)
-
Sterile broth medium
-
0.1% Crystal Violet solution
-
Methanol
-
Distilled water
-
Microplate reader
Procedure:
-
In a 96-well plate, add the bacterial suspension (e.g., 2% v/v of a 24-hour culture) to fresh broth containing various concentrations of (S)-3-phenyllactic acid.[1]
-
Incubate the plate for a specified period to allow for biofilm formation (e.g., 24-48 hours).[1][12]
-
After incubation, carefully remove the planktonic cells by gently aspirating the medium.
-
Wash the wells three times with distilled water to remove any remaining planktonic bacteria.[1]
-
Fix the adherent biofilm cells by adding 100 µL of methanol to each well for 20 minutes.[1]
-
Aspirate the methanol and allow the plates to air dry.
-
Stain the biofilms by adding 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[1]
-
Remove the excess crystal violet by gently rinsing the plates with distilled water.
-
Allow the plates to air dry completely.
-
Solubilize the bound crystal violet by adding 100 µL of 33% acetic acid solution to each well.[1]
-
Measure the absorbance at 595 nm using a microplate reader.[1]
-
The percentage of biofilm inhibition is calculated relative to the control (no PLA treatment).
Protocol 3: Disruption of Pre-formed Biofilms
This protocol assesses the ability of (S)-3-phenyllactic acid to disrupt established biofilms.
Materials:
-
Same as Protocol 2.
Procedure:
-
Grow biofilms in a 96-well plate as described in Protocol 2 (steps 1-2) without the addition of (S)-3-phenyllactic acid.
-
After the initial incubation period for biofilm formation (e.g., 24 hours), remove the planktonic cells and wash the wells with distilled water.[1]
-
Add fresh broth containing various concentrations of (S)-3-phenyllactic acid to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours.[1]
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2 (steps 3-12).
Protocol 4: RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol is used to determine the effect of (S)-3-phenyllactic acid on the expression of genes related to biofilm formation and virulence.
Materials:
-
Bacterial culture treated with (S)-3-phenyllactic acid
-
RNA extraction kit (e.g., NucleoSpin RNA Plus)[1]
-
Centrifuge
-
cDNA synthesis kit
-
qPCR instrument
-
Primers for target genes (e.g., pgA, ltxA, cdtB) and a reference gene (e.g., 16S rRNA)[1]
-
SYBR Green or other fluorescent dye
Procedure:
-
Treat a 24-hour bacterial culture with various concentrations of (S)-3-phenyllactic acid for a specified time (e.g., 4 hours).[1]
-
Harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 10 minutes).[1]
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using the synthesized cDNA, specific primers for the target and reference genes, and a suitable qPCR master mix.
-
Analyze the relative gene expression levels by normalizing the Ct values of the target genes to the Ct value of the reference gene.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating the anti-biofilm activity of (S)-3-Phenyllactic acid.
Caption: Inhibition of Quorum Sensing in P. aeruginosa by (S)-3-Phenyllactic acid.
Caption: Downregulation of virulence genes in A. actinomycetemcomitans by (S)-3-Phenyllactic acid.
References
- 1. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 2. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and antibiofilm activity of phenyllactic acid against Enterobacter cloacae [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans (2022) | Shrijana Shakya | 14 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and Antibiofilm Efficacy of Phenyllactic Acid Against Foodborne Pathogens Salmonella enterica Serotype Derby and Escherichia coli O26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. static.igem.org [static.igem.org]
Application Notes and Protocols for Assessing the Antifungal Activity of Phenyllactic Acid Against Molds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antifungal efficacy of phenyllactic acid (PLA), a naturally occurring antimicrobial compound, against various mold species. The following sections outline methodologies for determining key antifungal parameters, present quantitative data from published studies, and visualize experimental workflows and the compound's mechanism of action.
Introduction
Phenyllactic acid (PLA) is a broad-spectrum antimicrobial organic acid produced by various microorganisms, including lactic acid bacteria (LAB).[1] It has garnered significant interest as a potential natural preservative in the food and feed industries due to its efficacy against a wide range of spoilage-causing molds.[2][3] PLA's antifungal activity is often pH-dependent, with the undissociated form of the acid being more effective at crossing microbial membranes.[4][5] This document provides standardized protocols to assess its antifungal properties systematically.
Quantitative Antifungal Activity of Phenyllactic Acid
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of PLA against various mold species as reported in scientific literature. These values are crucial for understanding the potency and spectrum of PLA's antifungal activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Phenyllactic Acid Against Molds
| Fungal Species | MIC (mg/mL) | Reference |
| Aspergillus flavus | 6 | [6][7] |
| Aspergillus niger | 2.5 - 20 | [5] |
| Aspergillus fumigatus | 2.5 | [5] |
| Penicillium roqueforti | 3.75 - 5 | [2][4] |
| Penicillium chrysogenum | 3.75 - 7.5 | [4] |
| Fusarium sp. | 3.75 - 7.5 | [4] |
| Rhizopus sp. | 180 | [1] |
| Mucor sp. | 180 | [1] |
Table 2: Minimum Fungicidal Concentration (MFC) of Phenyllactic Acid Against Molds
| Fungal Species | MFC (mg/mL) | Reference |
| Aspergillus flavus | 12 | [6][7] |
| Various Aspergillus and Penicillium species | 3.75 - 10 | [4][8] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antifungal activity of PLA are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of PLA that inhibits the visible growth of a mold. A microdilution method is commonly employed.[2][3][4]
Materials:
-
Phenyllactic acid (PLA) stock solution (e.g., 20 mg/mL)
-
Appropriate broth medium (e.g., Potato Dextrose Broth (PDB), Wheat Flour Hydrolysate (WFH) broth)[4]
-
Sterile 96-well microtiter plates
-
Mold spore suspension (e.g., 10^5 spores/mL)
-
Spectrophotometer (optional, for quantitative measurement)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Serially dilute the PLA stock solution in the broth medium in the wells of a 96-well plate to obtain a range of concentrations (e.g., 1.87 to 15 mg/mL).[4]
-
Inoculation: Add a standardized volume of the mold spore suspension to each well.
-
Controls: Include a positive control (broth with spore suspension, no PLA) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 26-28°C) for a specified period (e.g., 48-72 hours).[1][4]
-
Assessment:
-
Visual: The MIC is the lowest concentration of PLA where no visible growth (turbidity) is observed.
-
Spectrophotometric: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC90 is the concentration that causes a 90% reduction in growth compared to the positive control.[4]
-
Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of PLA that kills the mold.
Materials:
-
Results from the MIC assay
-
Appropriate agar plates (e.g., Potato Dextrose Agar (PDA))
-
Sterile micropipette
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.[4]
-
Incubation: Incubate the agar plates at the optimal growth temperature for the mold for 48-72 hours.[4]
-
Assessment: The MFC is the lowest concentration of PLA from which no colonies grow on the agar plate.[4]
Spore Germination Assay
This assay assesses the effect of PLA on the ability of mold spores to germinate.
Materials:
-
PLA solutions at various concentrations
-
Mold spore suspension
-
Microscope slides with a concavity or microtiter plates
-
Microscope
-
Incubator
Procedure:
-
Preparation: Mix the mold spore suspension with different concentrations of PLA solution in the wells of a microtiter plate or on a concavity slide.
-
Incubation: Incubate under conditions that promote germination (e.g., high humidity, optimal temperature) for a few hours.
-
Microscopic Observation: Observe the spores under a microscope at regular intervals. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Quantification: Calculate the percentage of germination inhibition for each PLA concentration compared to a control without PLA.
Mycelial Growth Inhibition Assay
This assay evaluates the effect of PLA on the growth of existing fungal mycelia.
Materials:
-
Agar plates containing different concentrations of PLA
-
Actively growing mold culture
-
Cork borer or sterile scalpel
-
Ruler or calipers
-
Incubator
Procedure:
-
Plate Preparation: Prepare agar plates supplemented with a range of PLA concentrations.
-
Inoculation: Place a small plug of agar with actively growing mycelium from the edge of a fresh mold culture onto the center of the prepared plates.
-
Incubation: Incubate the plates at the optimal growth temperature.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (no PLA) has reached a significant size.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each PLA concentration compared to the control.
Visualization of Protocols and Mechanisms
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of phenyllactic acid.
References
- 1. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Mechanisms and Application of Lactic Acid Bacteria in Bakery Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.cnr.it [iris.cnr.it]
Microbial fermentation strategies for biotechnological production of phenyllactic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial fermentation of phenyllactic acid (PLA), a valuable organic acid with applications in the food, pharmaceutical, and polymer industries. The following sections summarize key production strategies, present quantitative data from various fermentation approaches, and offer detailed experimental protocols and pathway diagrams to guide research and development efforts.
Introduction to Phenyllactic Acid Production
Phenyllactic acid (PLA) is a naturally occurring antimicrobial compound produced by various microorganisms, notably lactic acid bacteria (LAB) and engineered Escherichia coli.[1][2] It is a byproduct of phenylalanine metabolism.[3] Biotechnological production of PLA is gaining significant attention as a sustainable alternative to chemical synthesis, which often involves harsh conditions and generates undesirable byproducts.[4] Microbial fermentation offers a milder, more environmentally friendly, and cost-effective approach to PLA production.[4]
Strategies to enhance PLA production typically involve metabolic engineering to redirect carbon flux towards the PLA biosynthetic pathway, optimization of fermentation conditions, and selection of high-producing microbial strains.
Microbial Strains and Fermentation Strategies
A variety of microorganisms have been employed for PLA production, with research primarily focused on Lactobacillus species and genetically engineered E. coli.
-
Lactobacillus Species: Several strains of Lactobacillus, such as Lactobacillus plantarum, are natural producers of PLA.[2][5] Production in these organisms is often linked to their amino acid metabolism, where phenylalanine is converted to phenylpyruvic acid (PPA) and then reduced to PLA.[5] While generally regarded as safe (GRAS), PLA yields in wild-type Lactobacillus strains are often low.[3]
-
Engineered Escherichia coli: E. coli has emerged as a powerful host for high-yield PLA production due to its well-characterized genetics and rapid growth.[1][6] Metabolic engineering strategies in E. coli focus on overexpressing key enzymes in the PLA biosynthesis pathway, deleting competing pathways, and optimizing the supply of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[1]
Data Presentation: Quantitative Analysis of PLA Production
The following tables summarize quantitative data from various studies on microbial PLA production, allowing for a clear comparison of different strains, genetic modifications, and fermentation conditions.
Table 1: Phenyllactic Acid Production in Engineered E. coli
| Strain | Genetic Modifications | Fermentation Scale | Key Parameters | PLA Titer (g/L) | Reference |
| MG-P1 | Overexpression of Lappr (phenylpyruvate reductase) in E. coli CGSC4510 | Shake Flask | - | 0.251 ± 0.02 | [1][6] |
| MG-P7 | MG-P1 with overexpression of aroGfbr & pheAfbr and knockout of trpE | Shake Flask | - | 0.88 ± 0.03 | [1][6] |
| MG-P10 | MG-P7 with enhanced glucose uptake (glf, glk) | Shake Flask | 40 g/L glucose | 1.42 ± 0.02 | [1][6] |
| MG-P10 | MG-P7 with enhanced glucose uptake (glf, glk) | 6 L Fermenter | DO-feedback (20-30%) | 52.89 ± 0.25 | [1][6] |
Table 2: Phenyllactic Acid Production in Lactobacillus Species
| Strain | Fermentation Conditions | Key Parameters | PLA Concentration (mM) | Reference |
| Lactobacillus plantarum (15 strains) | MRS broth | - | 0.16–0.46 | [5][7] |
| Lactobacillus species (5 strains) | MRS broth | Accumulating only PLA | 0.17–0.57 | [5][7] |
| Lactobacillus plantarum MSC-C2 | MRS broth | Supplemented with 1 mg/ml PPA | 3.88 ± 0.125 | [8] |
| Pediococcus pentosaceus K40 | MRS broth | Supplemented with 1 mg/ml PPA | 5.43 ± 0.24 | [8] |
Signaling Pathways and Metabolic Engineering
The biosynthetic pathway for PLA from glucose in engineered E. coli involves central carbon metabolism, the shikimate pathway for aromatic amino acid synthesis, and the final conversion of phenylpyruvic acid to PLA. In Lactobacillus, the pathway typically starts from phenylalanine.
References
- 1. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
Application Notes and Protocols for Whole-Cell Biocatalysis in (S)-3-Phenyllactic Acid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of (S)-3-Phenyllactic acid ((S)-PLA) using whole-cell biocatalysis. (S)-PLA is a valuable chiral building block in the pharmaceutical and chemical industries and a promising natural antimicrobial agent.[1][2] Whole-cell biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis methods.[2]
Introduction to Whole-Cell Biocatalysis for (S)-PLA Production
Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymatic machinery to convert a substrate into a desired product.[3] This approach circumvents the need for costly and time-consuming enzyme purification while providing a stable environment for the enzymes and enabling inherent cofactor regeneration.[1][2] The primary route for (S)-PLA production via biocatalysis is the reduction of phenylpyruvic acid (PPA), a reaction catalyzed by lactate dehydrogenases (LDHs).[4][5]
Both natural microorganisms, such as various species of Lactobacillus, and genetically engineered strains, typically Escherichia coli, are employed for this purpose.[1][6][7] Recombinant E. coli offers the advantage of overexpressing specific dehydrogenases to achieve high catalytic efficiency and enantioselectivity.[1][8][9] A key challenge in this process is the regeneration of the NADH cofactor, which is essential for the reductase activity of LDH.[2] This is often addressed by co-expressing a glucose dehydrogenase (GDH) that oxidizes glucose to gluconic acid, simultaneously regenerating NADH from NAD+.[1][2][9]
Biocatalytic Pathway
The core of the biocatalytic process is the conversion of a precursor to (S)-3-Phenyllactic acid. This can be a single-step or a two-step process within the host microorganism.
Quantitative Data Summary
The following tables summarize the performance of various whole-cell biocatalytic systems for the production of (S)-PLA, providing a basis for comparison.
Table 1: Whole-Cell Biocatalysis using Lactobacillus Strains
| Strain | Substrate | Product Titer (g/L) | Molar Conversion (%) | Key Conditions | Reference |
| Lactobacillus sp. SK007 | Phenylpyruvic Acid | 17.38 | 51.1 | Fed-batch, pH 6.0, intermittent feeding | [10] |
| Lactobacillus sp. SK007 (resting cells) | Phenylpyruvic Acid | 1.13 (6.8 mM) | 56.7 | 12 mM PPA, 55 mM glucose, pH 7.5, 35°C, 4h | [11] |
| Lactobacillus crustorum NWAFU 1078 | Phenylpyruvic Acid | 2.54 (15.2 mM) | 76 | Batch fermentation | [4] |
| Lactiplantibacillus plantarum MSC-C2 | Phenylpyruvic Acid | 0.80 (4.8 mM) | Not Reported | Fermented Paeonia lactiflora Pall extract | [6] |
| Lactobacillus plantarum (various strains) | Phenylalanine | 0.027 - 0.095 (0.16 - 0.57 mM) | Not Reported | Culture in MRS broth | [7][12] |
Table 2: Whole-Cell Biocatalysis using Recombinant E. coli
| Strain Engineering | Substrate | Product Titer (g/L) | Molar Conversion (%) | Key Conditions | Reference |
| Co-expression of L-LDH and GDH | Phenylpyruvic Acid | 17.2 (103.8 mM) | ~86.5 (from 120 mM PPA) | Fed-batch, intermittent PPA feeding, 42°C, pH 7.0 | [1][9] |
| Co-expression of L-phenylalanine oxidase and L-LDH | L-Phenylalanine | 1.62 | 28 | High cell density, 6 g/L L-Phe, pH 7.5, 35°C | [8] |
| Metabolic engineering and fermentation optimization | Glucose | 52.89 | Not Applicable (de novo) | Fed-batch, DO-feedback control | [13][14][15] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the whole-cell biocatalytic production of (S)-PLA.
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol is based on the co-expression of L-lactate dehydrogenase (L-LDH) and glucose dehydrogenase (GDH) for efficient conversion of PPA to (S)-PLA with cofactor regeneration.[1][9]
1. Strain and Plasmid Construction:
-
Clone the gene encoding L-LDH (e.g., from Lactobacillus plantarum) and the gene for GDH (e.g., from Bacillus megaterium) into a suitable expression vector, such as pETDuet-1, to create a co-expression plasmid (e.g., pETDuet-ldhL-gdh).
-
Transform the resulting plasmid into a suitable E. coli expression host, such as E. coli BL21(DE3).
2. Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Transfer the overnight culture into a larger volume of fresh LB medium (e.g., 500 mL in a 2 L flask) with the same antibiotic.
-
Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 1.2.[1]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[1]
-
Continue to incubate the culture at a lower temperature, for instance, 25°C, for an additional 12-16 hours to allow for proper protein folding.[1]
3. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer, such as 100 mM sodium phosphate buffer (pH 7.0).
-
The resulting cell pellet can be used immediately as a whole-cell biocatalyst or stored at -80°C for future use.
Protocol 2: Whole-Cell Biotransformation of Phenylpyruvic Acid
This protocol describes the biocatalytic conversion of PPA to (S)-PLA using the prepared recombinant E. coli cells.
1. Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel (e.g., a 100 mL flask). The reaction mixture should contain:
-
100 mM sodium phosphate buffer (pH 7.0).
-
A defined concentration of Phenylpyruvic Acid (PPA) as the substrate (e.g., 80 mM).[1]
-
A co-substrate for cofactor regeneration, such as glucose (e.g., 100 mM).[1]
-
The prepared recombinant E. coli whole cells, resuspended to a specific cell density (e.g., OD600 = 25).[1]
-
2. Biocatalytic Reaction:
-
Incubate the reaction mixture at the optimal temperature, for instance, 42°C, with shaking at 200 rpm.[1] The higher temperature can aid in the solubility of PPA.[1]
-
Monitor the progress of the reaction by taking samples at regular intervals.
3. Fed-Batch Strategy for Higher Titer (Optional):
-
To overcome substrate inhibition and achieve higher product concentrations, a fed-batch approach can be employed.
-
Start the reaction with a sub-optimal concentration of PPA.
-
Intermittently feed a concentrated solution of PPA into the reaction mixture to maintain the substrate concentration within an optimal range.[1][9]
Protocol 3: Product Analysis
This protocol outlines the method for quantifying the concentration and enantiomeric excess of the produced (S)-PLA.
1. Sample Preparation:
-
Centrifuge the samples taken from the reaction mixture to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[16]
2. Quantification of (S)-PLA:
-
Analyze the filtered supernatant using High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A suitable mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set at 210 nm.[16]
-
Quantify the (S)-PLA concentration by comparing the peak area to a standard curve prepared with known concentrations of pure (S)-PLA.
3. Determination of Enantiomeric Excess (e.e.):
-
To determine the optical purity of the produced PLA, use a chiral HPLC column.
-
The mobile phase and detection wavelength may need to be optimized for the specific chiral column used.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [((S)-PLA - (R)-PLA) / ((S)-PLA + (R)-PLA))] x 100 where (S)-PLA and (R)-PLA are the peak areas of the respective enantiomers.
Visualizations of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from strain preparation to product analysis.
Cofactor Regeneration System
This diagram illustrates the crucial role of the coupled enzymatic system for NADH regeneration, which drives the conversion of PPA to (S)-PLA.
References
- 1. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli [mdpi.com]
- 2. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel strategy for phenyllactic acid biosynthesis from phenylalanine by whole cell recombinant Escherichia coli coexpressing L-phenylalanine oxidase and L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007. | Sigma-Aldrich [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-3-Phenyllactic Acid in Promoting Auxin-Responsive Root Growth in Plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-3-Phenyllactic acid (S-PLA) , a natural compound produced by various microorganisms, including lactic acid bacteria, has emerged as a significant regulator of plant root development.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the effects of S-PLA on auxin-responsive root growth. The primary mechanism of action involves the conversion of exogenous S-PLA into phenylacetic acid (PAA), an endogenous auxin, which subsequently modulates plant root architecture.[1][2][3][4][5]
Mechanism of Action
Exogenously applied (S)-3-Phenyllactic acid is taken up by the plant and converted into phenylacetic acid (PAA). PAA is a known natural auxin that influences plant growth and development.[1][3] This conversion to PAA allows S-PLA to indirectly induce auxin-responsive genes, thereby influencing root system architecture. Specifically, S-PLA treatment has been shown to inhibit primary root elongation while increasing the density of lateral roots in Arabidopsis.[1][2][3][5] This physiological response is characteristic of auxin action. The auxin-like activity of S-PLA is dependent on the canonical auxin signaling pathway, as mutants in the TIR1/AFB auxin receptor complex do not exhibit the same root growth response.[1][3] However, it is important to note that S-PLA itself does not appear to be a direct ligand for the auxin receptor.[1][2][3]
Signaling Pathway Diagram
Caption: Signaling pathway of (S)-3-Phenyllactic acid in plants.
Quantitative Data Summary
The effects of (S)-3-Phenyllactic acid on plant root growth are dose-dependent. The following tables summarize the observed effects on Arabidopsis thaliana and adzuki beans (Vigna angularis).
Table 1: Effect of (S)-3-Phenyllactic Acid on Arabidopsis thaliana Root Architecture
| Parameter | Treatment | Observation | Reference |
| Primary Root Elongation | S-PLA | Inhibited | [1][3][5] |
| Lateral Root Density | S-PLA | Increased | [1][3][5] |
| IAA19 Promoter Activity | S-PLA | Induced | [1][2][3] |
| Response in tir1-1 afb2 mutant | S-PLA | No significant effect | [1] |
Table 2: Root Promoting Activity of 3-Phenyllactic Acid in Adzuki Bean (Vigna angularis) Cuttings
| Treatment | Observation | Reference |
| 3-Phenyllactic acid (PLA) | Promotes adventitious root growth | [1][6] |
| PLA + Tryptophan | Synergistic increase in root promotion | [6][7] |
| L-form vs. D-form of PLA | Similar root promoting activity | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies conducted on Arabidopsis thaliana and adzuki beans.
Arabidopsis Root Growth Assay
This protocol is designed to assess the effect of S-PLA on primary root length and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, tir1-1 afb2 mutant)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
(S)-3-Phenyllactic acid (stock solution in DMSO or ethanol)
-
Petri dishes (square or round)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween 20 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.5X or 1X MS salts, 1% sucrose, pH 5.7, solidified with 0.8% agar or 0.4% Phytagel).
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically. Grow for 4-5 days under long-day conditions (16h light / 8h dark) at 22-24°C.
-
S-PLA Treatment: Prepare MS agar plates containing the desired concentrations of S-PLA (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO). Transfer seedlings of uniform size from the initial plates to the treatment plates.
-
Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 5-7 days.
-
Data Acquisition and Analysis:
-
Remove the plates and scan them using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots along the primary root.
-
Calculate lateral root density (number of lateral roots per unit length of the primary root).
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to compare treatments.
-
Adzuki Bean Rooting Assay
This assay is used to evaluate the root-promoting activity of S-PLA on adzuki bean cuttings.[6]
Materials:
-
Adzuki bean (Vigna angularis) seeds
-
Vermiculite or soil
-
Test tubes or small vials
-
(S)-3-Phenyllactic acid solution (in a suitable buffer or water)
-
Tryptophan solution (for synergistic effect studies)
-
Growth chamber or greenhouse
Procedure:
-
Seedling Growth: Grow adzuki beans in vermiculite or soil for approximately 12 days.[6]
-
Preparation of Cuttings: Excise the seedlings, removing the roots and cotyledons, to create cuttings of a uniform size.
-
Treatment Application: Place the cuttings in test tubes containing the test solutions (e.g., control, S-PLA at various concentrations, S-PLA + tryptophan).
-
Incubation: Keep the cuttings in a controlled environment (e.g., 25°C, continuous light) for a defined period (e.g., 7 days).
-
Evaluation: After the incubation period, count the number of adventitious roots that have formed on each cutting.
-
Analysis: Compare the average number of roots per cutting across the different treatments using appropriate statistical methods.
Experimental Workflow Diagram
References
- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants [jstage.jst.go.jp]
- 3. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phenyllactic acid, a root-promoting substance isolated from Bokashi fertilizer, exhibits synergistic effects with tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Phenyllactic acid, a root-promoting substance isolated from Bokashi fertilizer, exhibits synergistic effects with tryptophan [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Enhancing 3-Phenyllactic Acid Production in Lactobacillus plantarum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the yield of 3-phenyllactic acid (PLA) in Lactobacillus plantarum.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for 3-phenyllactic acid (PLA) production in Lactobacillus plantarum?
A1: In Lactobacillus plantarum, 3-phenyllactic acid is primarily produced from the amino acid L-phenylalanine. The pathway involves two key enzymatic steps:
-
Transamination: L-phenylalanine is first converted to phenylpyruvic acid (PPA) by an aminotransferase. This reaction requires an amino group acceptor, typically α-ketoglutarate.[1][2][3]
-
Reduction: Phenylpyruvic acid is then reduced to 3-phenyllactic acid by lactate dehydrogenase (LDH).[1][4]
Q2: My PLA yield is low. What are the most common factors I should investigate?
A2: Low PLA yield can stem from several factors. Here are the primary areas to troubleshoot:
-
Precursor Limitation: The concentration of L-phenylalanine in the medium may be insufficient.
-
Suboptimal Fermentation Conditions: pH, temperature, and incubation time significantly impact enzyme activity and bacterial growth.
-
Inefficient Precursor Conversion: The enzymatic conversion of phenylalanine to PPA or PPA to PLA may be a bottleneck.
-
Strain-Specific Production Capacity: The inherent ability to produce PLA varies among different L. plantarum strains.[5][6][7]
Q3: How can I increase the conversion of phenylalanine to PLA?
A3: To enhance the conversion efficiency, consider the following strategies:
-
Supplement Phenylalanine: Increasing the concentration of the initial precursor, L-phenylalanine, in the culture medium can directly boost PLA production.[5][6]
-
Supplement Phenylpyruvic Acid (PPA): Bypassing the first enzymatic step by directly adding the intermediate PPA can significantly increase PLA yield.[4]
-
Add α-ketoglutarate: This acts as the primary amino group acceptor in the transamination of phenylalanine, and its addition has been shown to increase PLA production by 5-30%.[1][3]
-
Optimize pH and Temperature: Ensure the fermentation conditions are optimal for the enzymatic activities of aminotransferase and lactate dehydrogenase. For L. plantarum, optimal growth and acid production are often observed at a pH between 5.0 and 6.5 and a temperature of 30-37°C.[9]
Q4: What is the role of quorum sensing in PLA production and how can I manipulate it?
Troubleshooting Guides
Problem 1: Low or No Detectable PLA Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Precursor (Phenylalanine) | Supplement the growth medium with L-phenylalanine (e.g., 1-5 g/L). | Increased PLA concentration in the supernatant. |
| Suboptimal pH | Monitor and control the pH of the fermentation broth. The optimal range for L. plantarum is typically 5.0-6.5.[9] | Improved cell growth and enzymatic activity, leading to higher PLA yield. |
| Incorrect Incubation Temperature | Ensure the incubator is set to the optimal temperature for your L. plantarum strain (generally 30-37°C).[9] | Enhanced metabolic activity and PLA production. |
| Poor Strain Performance | Screen different L. plantarum strains, as PLA production is strain-dependent.[5][6][7] | Identification of a high-producing strain. |
| Analytical Method Issue | Verify your HPLC method. Check the column, mobile phase, wavelength of detection (210 nm), and run a standard curve with pure PLA.[1] | Accurate and reliable quantification of PLA. |
Problem 2: Inconsistent PLA Yields Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Inoculum Preparation | Standardize the inoculum preparation procedure, including the growth phase and cell density of the starter culture. | Consistent starting conditions for fermentation, leading to more reproducible results. |
| Inconsistent Medium Composition | Prepare the culture medium from the same batches of reagents and ensure accurate weighing and mixing. | Minimized variability in nutrient availability. |
| Fluctuations in Fermentation Conditions | Use a well-calibrated fermenter or incubator to maintain stable pH, temperature, and agitation (if applicable). | Stable environmental conditions throughout the experiment. |
| Precursor Degradation | Prepare fresh precursor solutions (phenylalanine, PPA) for each experiment and sterilize them appropriately (e.g., by filtration). | Consistent availability of precursors for PLA synthesis. |
Quantitative Data Summary
| Strategy | Strain | Condition | PLA Yield | Fold Increase | Reference |
| Microencapsulation | L. plantarum AB-1 | Microencapsulated cells vs. free cells (48h) | 0.319 g/L vs. 0.266 g/L | 1.20x | [1] |
| Exogenous DPD Addition | L. plantarum AB-1 | 24 µM DPD vs. control | 0.328 g/L vs. 0.266 g/L | 1.23x | [1] |
| α-ketoglutarate Addition | L. plantarum AB-1 | Addition of α-ketoglutarate | - | 1.20x (19.96%) | [1] |
| Fermentation Optimization | L. plantarum YM-4-3 | Optimized conditions | 400.74 mg/L | 7.61-13.26x | [10] |
| PPA Supplementation | L. plantarum MSC-C2 | 1 mg/ml PPA in MRS broth | 3.88 ± 0.125 mM | 4.85x | [4] |
Experimental Protocols
Protocol 1: Microencapsulation of Lactobacillus plantarum
This protocol is adapted from Gao et al. (2016b) as cited in the provided search results.[1]
-
Prepare Sodium Alginate Solution: Dissolve 1.5% (w/v) sodium alginate in a 0.9% (w/v) NaCl solution. Sterilize by filtering through a 0.22 µm membrane.
-
Prepare Cell Suspension: Culture L. plantarum to the mid-exponential phase. Harvest the cells by centrifugation (e.g., 8000 rpm for 5 minutes). Resuspend the cell pellet in the sterile sodium alginate solution.
-
Form Calcium Alginate Beads: Extrude the cell-alginate suspension through a fine needle (e.g., 0.5 mm external diameter) into a 1.1% (w/v) CaCl₂ solution. This will form beads upon contact.
-
Harden and Collect Beads: Allow the beads to harden in the CaCl₂ solution for approximately 30 minutes. Collect the beads by decanting the solution.
-
Cultivation: Inoculate the microencapsulated cells into the fermentation medium.
Protocol 2: Quantification of 3-Phenyllactic Acid by HPLC
This protocol is based on the methodology described by Li et al. (2008).[1]
-
Sample Preparation:
-
Culture L. plantarum for the desired duration (e.g., 48 hours).
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free supernatant.
-
-
HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A suitable mobile phase for separating organic acids, often a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
-
Detection: Set the UV detector to a wavelength of 210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using known concentrations of pure 3-phenyllactic acid to quantify the concentration in the samples.
-
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Multiomic Basis of Phenyllactic Acid Overproduction by Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for Phenyllactic Acid (PLA) Overproduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of phenyllactic acid (PLA) fermentation.
Troubleshooting Guide
This section addresses common issues encountered during PLA fermentation experiments in a question-and-answer format.
Question: Why is my PLA yield consistently low?
Answer: Low PLA yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal pH: The pH of the fermentation medium is critical. For many lactic acid bacteria (LAB), maintaining a controlled pH can significantly improve PLA production compared to uncontrolled batch fermentation. For instance, in a fed-batch fermentation of Lactobacillus sp. SK007, controlling the pH at 6.0 resulted in a PLA yield of 17.38 g/L, a substantial increase from the 2.42 g/L achieved in batch fermentation without pH control[1].
-
Precursor Limitation: PLA is synthesized from phenylalanine via phenylpyruvic acid (PPA). Insufficient precursor availability is a common bottleneck. Fed-batch strategies with intermittent feeding of PPA and a carbon source like glucose have been shown to enhance PLA production[1]. The transamination of phenylalanine to PPA is often the rate-limiting step in PLA biosynthesis[2][3].
-
Inadequate Nutrient Composition: The composition of the fermentation medium plays a crucial role. An optimized low-cost medium for Pediococcus acidilactici CRL 1753, containing specific concentrations of meat peptone, yeast extract, glucose, MnSO4, and K2HPO4 at an initial pH of 7.0, was developed to support both biomass and PLA production.
-
Sub-optimal Dissolved Oxygen (DO): For aerobic or facultative anaerobic organisms like engineered E. coli, DO levels are critical. Optimization of a DO-feedback feeding process, maintaining DO at 20-30%, led to a high PLA titer of 52.89 ± 0.25 g/L[2][3].
-
Low Cell Density or Activity: Low biomass concentration can lead to lower overall PLA production. Strategies like microencapsulation of cells can increase cell density and have been shown to improve PLA production in Lactobacillus plantarum AB-1 by 19.96% compared to free cells[4].
Below is a troubleshooting workflow to diagnose the cause of low PLA yield:
Question: I am observing inconsistent PLA production between fermentation batches. What could be the cause?
Answer: Batch-to-batch inconsistency often points to variability in initial conditions or process control.
-
Inoculum Quality: The age, viability, and metabolic state of the inoculum can significantly impact fermentation performance. Ensure a standardized protocol for inoculum preparation, including consistent growth phase and cell density at the time of inoculation.
-
Media Preparation: Minor variations in media component concentrations or sterilization procedures can affect microbial growth and metabolism. Double-check weighing, mixing, and autoclave cycles.
-
Environmental Control: Fluctuations in temperature, pH, and aeration (if applicable) during the fermentation can lead to inconsistent results. Calibrate probes regularly and ensure your control systems are functioning correctly. Optimal growth temperatures for most lactic acid bacteria are in the 30-40°C range[5].
Question: How can I confirm that the compound I am measuring is indeed phenyllactic acid?
Answer: Proper analytical methodology is key for accurate quantification and identification.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for PLA quantification. A typical setup uses a C18 column with UV detection at 210 nm[3][4]. A simple and rapid HPLC method that requires only microfiltration of the broth before injection has been shown to have good recovery and reproducibility[6]. High-resolution gas chromatography-mass spectrometry (HRGC-MS) can also be used for quantification, especially in complex matrices like sourdough[7].
-
Standard Comparison: The retention time and UV spectrum of the peak of interest in your sample should be compared with a certified phenyllactic acid standard.
-
Mass Spectrometry (MS): For unambiguous identification, coupling your chromatograph (GC or LC) to a mass spectrometer to confirm the molecular weight and fragmentation pattern of the compound is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for phenyllactic acid in microorganisms?
A1: In many microorganisms, particularly lactic acid bacteria, PLA is a byproduct of phenylalanine metabolism. The pathway involves two main steps:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA). This reaction is often catalyzed by an aromatic aminotransferase.
-
Reduction: PPA is then reduced to phenyllactic acid by a dehydrogenase, such as lactate dehydrogenase (LDH)[3][4][8].
The following diagram illustrates this pathway:
Q2: Which microbial strains are commonly used for PLA production?
A2: Several strains of lactic acid bacteria are known to produce PLA. Additionally, metabolically engineered strains are being developed for high-titer production.
| Strain | Key Characteristics | Reference |
| Lactobacillus sp. SK007 | High PLA production in pH-controlled fed-batch fermentation. | [1] |
| Pediococcus acidilactici CRL 1753 | Can produce PLA in an optimized low-cost medium. | |
| Lactobacillus plantarum | Several strains produce PLA; production can be enhanced by increasing phenylalanine concentration. | [9][10][11] |
| Lactobacillus plantarum AB-1 | PLA production enhanced by microencapsulation and quorum sensing modulation. | [4][12] |
| Engineered Escherichia coli | Capable of de novo synthesis of PLA, achieving high titers through metabolic engineering and fermentation optimization. | [2][3][13] |
Q3: What are the key parameters to optimize in a PLA fermentation process?
A3: The following table summarizes critical parameters and their typical ranges for optimization.
| Parameter | Typical Range/Condition | Rationale |
| pH | 6.0 - 7.0 | Crucial for enzyme activity and cell viability. pH control prevents inhibition by acid accumulation. |
| Temperature | 30 - 40 °C | Optimal for the growth of most lactic acid bacteria. |
| Precursor (PPA/Phe) | Fed-batch feeding | Avoids substrate inhibition and overcomes the rate-limiting transamination step. |
| Carbon Source (e.g., Glucose) | Fed-batch feeding | Maintains cell growth and energy for PLA synthesis without causing overflow metabolism. |
| Nitrogen Source | Optimized (e.g., yeast extract, peptone) | Essential for biomass production and enzyme synthesis. |
| Dissolved Oxygen (DO) | 20-40% (for engineered E. coli) | Critical for aerobic organisms to balance growth and product formation while minimizing byproduct accumulation like acetate. |
Experimental Protocols
Protocol 1: General Fermentation for PLA Production
This protocol provides a general workflow for a lab-scale batch or fed-batch fermentation to produce PLA.
Protocol 2: HPLC Quantification of Phenyllactic Acid
This protocol outlines a standard method for quantifying PLA from fermentation broth.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size[4].
-
Mobile Phase: A common mobile phase is a gradient of an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% trifluoroacetic acid in methanol or acetonitrile)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30°C[3].
-
Injection Volume: 20 µL[3].
-
-
Quantification:
-
Prepare a standard curve using a certified phenyllactic acid standard of known concentrations.
-
Run the prepared standards and samples on the HPLC system.
-
Calculate the concentration of PLA in the samples by comparing their peak areas to the standard curve.
-
References
- 1. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 3. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Engineering of E. coli for Efficient Phenyllactic Acid Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the metabolic engineering of E. coli for phenyllactic acid (PLA) production.
Troubleshooting Guide
This guide addresses common issues encountered during the engineering and fermentation of E. coli for PLA production.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low or no PLA production | 1. Inefficient expression or activity of the PLA synthesis pathway enzymes (e.g., phenylpyruvate reductase). 2. Limited precursor supply (phenylpyruvic acid). 3. Incorrect fermentation conditions (e.g., pH, temperature, aeration). 4. Plasmid instability or loss. | 1. Verify the expression of pathway enzymes via SDS-PAGE and test their activity in cell-free extracts. Consider codon optimization for heterologous genes. 2. Overexpress key enzymes in the upstream shikimate pathway, such as feedback-resistant versions of DAHP synthase (aroGfbr) and chorismate mutase-prephenate dehydratase (pheAfbr) to increase the flux towards phenylpyruvic acid.[1][2] 3. Optimize fermentation parameters. Maintain pH around 7.0 and temperature at 37°C. For fed-batch fermentation, controlling dissolved oxygen (DO) is critical; a DO level of 20-30% has been shown to be optimal for high PLA yield.[1][2][3] 4. Confirm plasmid presence and integrity via PCR or restriction digest. Use antibiotic selection throughout the cultivation process. |
| High accumulation of by-products (e.g., acetate, L-phenylalanine) | 1. Overflow metabolism leading to acetate formation, especially under high glucose concentrations. 2. Inefficient conversion of phenylpyruvic acid to PLA, leading to its conversion to L-phenylalanine. 3. Competing metabolic pathways are still active. | 1. Implement a fed-batch strategy to maintain a low glucose concentration in the fermenter. Oxygen limitation can also reduce acetate formation.[2][4] 2. Ensure high expression and activity of the phenylpyruvate reductase. Consider co-expressing a cofactor regeneration system (e.g., glucose dehydrogenase) to ensure sufficient NADH availability.[5] 3. Disrupt competing pathways. For instance, knocking out trpE, a key enzyme in the tryptophan synthesis pathway, can redirect carbon flux towards PLA synthesis.[1][2] |
| Poor cell growth | 1. Toxicity of PLA or intermediate metabolites. 2. Suboptimal culture conditions. 3. High metabolic burden from heterologous protein expression. | 1. While PLA has antimicrobial properties, engineered E. coli strains have been shown to tolerate high concentrations (over 50 g/L).[1][2][3] If toxicity is suspected, consider adaptive laboratory evolution to improve strain tolerance. 2. Optimize the composition of the fermentation medium, including carbon and nitrogen sources. 3. Balance the expression levels of the pathway genes. Use promoters of different strengths to avoid excessive metabolic load. |
| Inconsistent results between shake flask and fermenter | 1. Differences in oxygen transfer and mixing. 2. Accumulation of inhibitory by-products in the fermenter. | 1. Shake flask cultures often have limited oxygen supply. Fermenter conditions, especially dissolved oxygen, need to be carefully controlled and optimized. A DO-stat fed-batch strategy is recommended for scalable production.[1][2][4] 2. Monitor and control the concentration of by-products like acetate in the fermenter. |
Frequently Asked Questions (FAQs)
1. What is the general metabolic pathway for producing phenyllactic acid in engineered E. coli?
The production of PLA in engineered E. coli starts from glucose. Glucose is metabolized through the glycolysis and pentose phosphate pathways to produce the key precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). These precursors enter the shikimate pathway to be converted into chorismate, a central intermediate for aromatic amino acids. Chorismate is then converted to phenylpyruvic acid (PPA) via the action of chorismate mutase and prephenate dehydratase (encoded by pheA). Finally, PPA is reduced to PLA by a heterologously expressed phenylpyruvate reductase.
2. Which genes are critical to overexpress for enhanced PLA production?
To enhance PLA production, it is crucial to increase the carbon flux towards its precursor, phenylpyruvic acid. This can be achieved by overexpressing:
-
Feedback-resistant DAHP synthase (aroGfbr): This enzyme catalyzes the first committed step of the shikimate pathway, and using a feedback-resistant variant prevents inhibition by downstream aromatic amino acids.[1][2]
-
Feedback-resistant chorismate mutase-prephenate dehydratase (pheAfbr): This bifunctional enzyme converts chorismate to phenylpyruvate. A feedback-resistant version is essential to avoid inhibition by L-phenylalanine.[1][2]
-
Transketolase (tktA) and PEP carboxylase (pckA): Overexpression of these genes can increase the supply of the precursors E4P and PEP, respectively.[1][2]
-
Phenylpyruvate reductase: A highly active reductase is necessary for the efficient conversion of PPA to PLA. Several reductases from different organisms have been successfully used.[1][2]
3. What are common by-products in PLA fermentation and how can their formation be minimized?
Common by-products include acetate and L-phenylalanine.
-
Acetate formation is a result of overflow metabolism and can inhibit cell growth and productivity. Its production can be minimized by maintaining a low glucose concentration through a fed-batch feeding strategy and ensuring adequate oxygen supply.[1][2]
-
L-phenylalanine can be formed from the transamination of phenylpyruvic acid. Minimizing its formation can be achieved by ensuring a highly efficient reduction of PPA to PLA and by potentially knocking out or downregulating relevant transaminases.
4. How does dissolved oxygen (DO) concentration affect PLA production?
Dissolved oxygen is a critical parameter. While aerobic conditions are necessary for cell growth, oxygen limitation has been shown to upregulate the expression of genes in the shikimate pathway, which can be beneficial for PLA production.[4] However, very low DO can lead to the formation of inhibitory fermentation by-products. An optimized DO-stat fed-batch strategy, maintaining DO at 20-30%, has been demonstrated to achieve high PLA titers.[1][2]
5. What analytical methods are used to quantify PLA?
High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying PLA in fermentation broth.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification and provides high sensitivity and specificity.[7]
Quantitative Data Summary
Table 1: Comparison of PLA Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Cultivation Method | PLA Titer (g/L) | PLA Yield (g/g glucose) | Reference |
| MG-P7 | Overexpression of aroGfbr, pheAfbr; trpE knockout | Shake Flask | 0.88 ± 0.03 | N/A | [1][2] |
| MG-P10 | MG-P7 with overexpression of tktA, pckA; PTS system disruption | Shake Flask | 1.42 ± 0.02 | N/A | [1][2][3] |
| MG-P10 | MG-P7 with overexpression of tktA, pckA; PTS system disruption | 6 L Fermenter (DO-stat fed-batch) | 52.89 ± 0.25 | 0.225 | [1][2][3] |
| Recombinant E. coli | Overexpression of shikimate pathway genes | Fed-batch (oxygen-limited) | 7.3 | N/A | [4] |
Experimental Protocols
1. General Fermentation Protocol (Fed-Batch)
This protocol is a general guideline for fed-batch fermentation of engineered E. coli for PLA production.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm for 8-12 hours.
-
Transfer the seed culture to 100 mL of fermentation seed medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 200 rpm for 8-12 hours.
-
-
Fermenter Setup:
-
Prepare the fermenter with the initial batch medium.
-
Sterilize the fermenter and medium.
-
Calibrate pH and DO probes.
-
-
Fermentation:
-
Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of a base like ammonia).
-
Initially, maintain a high aeration rate and agitation to promote cell growth.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch feeding of a concentrated glucose solution.
-
Control the feeding rate to maintain a low glucose concentration and control the DO at the desired setpoint (e.g., 20-30%) using a DO-stat control strategy where the feed rate is linked to the DO signal.
-
Induce the expression of the PLA pathway genes at an appropriate cell density (e.g., OD600 of 10-20) by adding an inducer like IPTG if using an inducible promoter.
-
Continue the fermentation for 48-72 hours, collecting samples periodically for analysis of cell density, PLA concentration, and by-products.
-
2. PLA Quantification by HPLC
-
Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at 210-220 nm.
-
Quantification: Prepare a standard curve using pure PLA of known concentrations. Calculate the PLA concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Engineered metabolic pathway for phenyllactic acid production in E. coli.
Caption: General experimental workflow for PLA production.
Caption: Troubleshooting decision tree for low PLA production.
References
- 1. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 2. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Phenyllactic Acid Production in Escherichia coli Via Oxygen Limitation and Shikimate Pathway Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (S)-3-Phenyllactic Acid Production via Quorum Sensing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance (S)-3-Phenyllactic acid (PLA) production by modulating quorum-sensing (QS) mechanisms in lactic acid bacteria (LAB).
Frequently Asked Questions (FAQs)
Q1: What is the primary quorum-sensing system involved in regulating (S)-3-Phenyllactic acid production in Lactobacillus plantarum?
Q2: How does enhancing quorum sensing lead to increased PLA production?
A3: Two primary strategies have been shown to be effective:
Q4: Can other factors in the fermentation medium affect quorum sensing and PLA production?
A4: Yes, components of the fermentation medium can influence QS and PLA production. For instance, the availability of the precursor phenylalanine is crucial for PLA synthesis.[6][7] Additionally, some natural phenolic compounds have been shown to interfere with or inhibit QS pathways, a phenomenon known as quorum quenching.[8][9] Therefore, the composition of the medium should be carefully considered to avoid unintended inhibition of the QS system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low PLA Yield Despite High Cell Density | 1. Inefficient Quorum Sensing activation. 2. Insufficient precursor (phenylalanine or phenylpyruvic acid) concentration. 3. Suboptimal pH of the fermentation broth. 4. Presence of quorum-quenching compounds in the medium. | 1. Implement strategies to enhance QS, such as microencapsulation of cells or the addition of exogenous DPD (AI-2 precursor).[1] 2. Increase the concentration of phenylalanine in the culture medium.[6][7] Fed-batch fermentation with intermittent feeding of the precursor can also be effective.[10] 3. Control the pH of the fermentation, as pH can significantly impact enzyme activity and overall metabolic processes.[10] 4. Analyze the medium for potential inhibitors and consider using a more defined synthetic medium. |
| Inconsistent PLA Production Between Batches | 1. Variability in inoculum size or growth phase. 2. Inconsistent mixing or aeration affecting cell density and QS signaling. 3. Degradation of the AI-2 signal molecule. | 1. Standardize the inoculum preparation, ensuring cells are in the mid-exponential phase of growth. 2. Ensure consistent agitation and environmental controls (temperature, pH) across all fermentation runs. 3. Monitor AI-2 activity throughout the fermentation process to understand its stability and correlation with PLA production. |
| Decreased PLA Production When Scaling Up Fermentation | 1. Diffusion limitation of the AI-2 signal in a larger volume. 2. Slower attainment of the critical cell density required for QS activation. 3. Gradients in nutrient and pH distribution within the larger fermenter. | 1. Consider using microencapsulation to maintain a high local cell density, mitigating the effects of increased volume.[1] 2. Optimize the initial cell density for the larger volume to reduce the time to reach the QS threshold. 3. Improve mixing efficiency in the larger fermenter to ensure homogeneity. |
| Low Expression of the luxS Gene | 1. The cell density has not reached the threshold for autoinduction. 2. Repression of the luxS gene by other regulatory elements. | 1. Continue the cultivation to allow for further cell growth and accumulation of AI-2. 2. Investigate the genetic background of the strain and the composition of the medium for potential repressive factors. |
Data Presentation
Table 1: Effect of Microencapsulation on L. plantarum AB-1 and PLA Production at 48h
| Parameter | Free Cells | Microencapsulated (MC) Cells | Percentage Increase |
| Total Aerobic Plate Count (x 10⁹ cfu/mL) | 0.9 | 27.1 | 3011% |
| (S)-3-Phenyllactic Acid (PLA) Production | Lower | 19.96% higher than free cells | 19.96% |
| Autoinducer-2 (AI-2) Levels | Lower | Significantly Increased | - |
| Relative luxS Gene Expression | Lower | Significantly Increased | - |
| Data synthesized from a study on L. plantarum AB-1.[1] |
| Parameter | Control (0 µM DPD) | 24 µM DPD | Percentage Increase |
| (S)-3-Phenyllactic Acid (PLA) Production (g/L) | 0.266 | 0.328 | 23.44% |
| Cell Growth | Lower | Significantly Promoted | - |
| Autoinducer-2 (AI-2) Levels | Lower | Significantly Promoted | - |
| Data synthesized from a study on L. plantarum AB-1.[1] |
Experimental Protocols
1. Microencapsulation of Lactobacillus plantarum
-
Objective: To create a high-density cell environment to enhance quorum sensing.
-
Methodology:
-
Prepare a 1.5% (w/v) sodium alginate solution in 0.9% (w/v) NaCl solution and sterilize by filtration (0.22 µm filter).
-
Harvest L. plantarum cells in the mid-exponential phase by centrifugation (e.g., 8000 rpm for 5 minutes).
-
Resuspend the cell pellet in the sterile sodium alginate solution.
-
Extrude the cell-alginate suspension through a fine needle (e.g., 0.5 mm diameter) into a 1.1% (w/v) CaCl₂ solution. This will form calcium alginate beads.
-
Allow the beads to harden for approximately 30 minutes before collecting them.[1]
-
-
Methodology:
-
Culture V. harveyi BB170 overnight at 30°C with shaking in an autoinducer bioassay (AB) medium.
-
Dilute the overnight culture 1:5000 in fresh AB medium.
-
Prepare cell-free supernatant from your L. plantarum culture by centrifuging at 12,000 rpm at 4°C for 10 minutes and filtering through a 0.22 µm sterile filter.
-
Mix the cell-free supernatant with the diluted V. harveyi BB170 culture at a 1:100 (v/v) ratio.
3. Quantification of (S)-3-Phenyllactic Acid by HPLC
-
Objective: To measure the concentration of PLA in the culture supernatant.
-
Methodology:
-
Centrifuge the bacterial culture (e.g., at 10,000g, 4°C for 10 minutes) to pellet the cells.
-
Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free sample.
-
Analyze the sample using reverse-phase high-performance liquid chromatography (HPLC).
-
Column: Agilent Zorbax SB-C18 column (150 mm × 4.6 mm, 5 µm).
-
Detector: UV detector at 210 nm.
-
Quantify the PLA concentration by comparing the peak area to a standard curve prepared with pure (S)-3-Phenyllactic acid.[1]
-
Visualizations
Caption: Biosynthetic pathway of (S)-3-Phenyllactic acid from Phenylalanine.
Caption: General experimental workflow for studying QS-enhanced PLA production.
References
- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quorum Sensing Circuits in the Communicating Mechanisms of Bacteria and Its Implication in the Biosynthesis of Bacteriocins by Lactic Acid Bacteria: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rate-Limiting Steps in Phenyllactic Acid Biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the rate-limiting steps associated with phenyllactic acid (PLA) biosynthesis.
Troubleshooting Guides
This section addresses common issues encountered during PLA production experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Phenyllactic Acid (PLA) Titer or Yield
Question: My engineered E. coli strain is producing significantly less PLA than expected. What are the potential bottlenecks and how can I address them?
Answer: Low PLA production is a common issue that can stem from several points in the biosynthetic pathway. The primary areas to investigate are precursor supply, efficiency of the core biosynthetic pathway, and the final conversion to PLA.
Potential Causes and Solutions:
-
Insufficient Precursor Supply (PEP and E4P): The condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is a critical rate-limiting step at the entry of the shikimate pathway.[1]
-
Solution 1: Overexpress key enzymes in central metabolism. Increase the intracellular pool of precursors by overexpressing genes such as tktA (transketolase) and pckA (phosphoenolpyruvate carboxykinase).[1]
-
Solution 2: Modify the glucose transport system. The native phosphotransferase system (PTS) consumes one molecule of PEP for each molecule of glucose imported. Replacing it with a non-PEP-dependent system, such as expressing glf (glucose facilitator) and glk (glucokinase) from Zymomonas mobilis, can conserve PEP for the shikimate pathway.[2]
-
-
Feedback Inhibition of the Phenylalanine Pathway: The enzyme DAHP synthase (aroG) and the bifunctional enzyme chorismate mutase/prephenate dehydratase (pheA) are subject to feedback inhibition by phenylalanine.
-
Diversion of Carbon Flux to Competing Pathways: Chorismate is a key branch point intermediate that can be converted to tryptophan, phenylalanine, or tyrosine.
-
Solution: Block competing pathways. Knocking out the trpE gene, which encodes anthranilate synthase, the first enzyme in the tryptophan biosynthesis branch, can redirect carbon flux towards phenylalanine and subsequently increase PLA production.[1]
-
-
Inefficient Conversion of Phenylpyruvic Acid (PPA) to PLA: The final reduction step is crucial and depends on the activity of the chosen reductase and the availability of the cofactor NADH.
-
Solution 1: Overexpress a highly efficient reductase. Screen and overexpress different phenylpyruvate reductases (PPRs) or lactate dehydrogenases (LDHs) to find the most effective one for PPA conversion. For instance, Lappr from Lactobacillus sp. has been shown to be effective.[1]
-
Solution 2: Enhance cofactor regeneration. Co-express an enzyme for NADH regeneration, such as glucose dehydrogenase (gdh) or formate dehydrogenase (fdh). This ensures a continuous supply of the reducing power needed for the conversion of PPA to PLA.[3][4]
-
Issue 2: Accumulation of Phenylpyruvic Acid (PPA)
Question: I am observing high levels of the intermediate PPA and low conversion to PLA. What is causing this and how can it be resolved?
Answer: The accumulation of PPA indicates that the final reduction step is the primary bottleneck in your current system.
Potential Causes and Solutions:
-
Low Activity of Phenylpyruvate Reductase/Lactate Dehydrogenase: The enzyme responsible for converting PPA to PLA may have low specific activity or be expressed at insufficient levels.
-
Solution: Increase enzyme expression or use a more active enzyme. Increase the expression level of your current reductase, for example, by using a stronger promoter or a higher copy number plasmid. Alternatively, test different reductases from various microbial sources, as their kinetic properties can vary significantly.
-
-
NADH Limitation: The reduction of PPA is an NADH-dependent reaction. Insufficient intracellular NADH will directly limit the conversion rate.
Issue 3: Poor Cell Growth and Inhibition of PLA Production
Question: My culture shows poor growth, and PLA production is stalling, especially at high cell densities in a fermenter. What could be the inhibitory factors?
Answer: Poor cell growth and production inhibition are often linked to the accumulation of toxic byproducts or suboptimal fermentation conditions.
Potential Causes and Solutions:
-
Acetate Accumulation: Under high glucose conditions, E. coli can produce significant amounts of acetic acid, which is toxic and inhibits both cell growth and product synthesis.[1][2]
-
Substrate Inhibition: High concentrations of the precursor PPA can be inhibitory to cell growth.
-
Solution: Use a fed-batch strategy for precursor addition. If you are supplying PPA externally, a fed-batch approach with intermittent feeding can maintain the PPA concentration below inhibitory levels while ensuring a steady supply for conversion to PLA.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary rate-limiting step in the de novo biosynthesis of phenyllactic acid from glucose?
A1: While several steps can be rate-limiting, a critical bottleneck is often the initial step of the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) catalyzed by DAHP synthase.[1] The availability of these precursors is paramount for high-yield production. Additionally, the transamination of phenylalanine to phenylpyruvic acid (PPA) is considered a probable rate-limiting step.[1][2]
Q2: Why is it beneficial to use feedback-resistant mutants of aroG and pheA?
A2: The native forms of DAHP synthase (aroG) and chorismate mutase/prephenate dehydratase (pheA) are inhibited by the end-product, phenylalanine. As phenylalanine accumulates, it shuts down its own synthesis. Using feedback-resistant (fbr) versions of these enzymes bypasses this natural regulation, allowing for the continuous high-level production of phenylalanine, which is the direct precursor to PPA and subsequently PLA.[1]
Q3: What is the role of a DO-feedback feeding strategy in improving PLA production?
A3: A dissolved oxygen (DO)-feedback feeding strategy is a method used in fed-batch fermentation to control the nutrient feed rate based on the metabolic activity of the cells, which is reflected in the DO level.[2] This approach helps to avoid the overfeeding of glucose, which can lead to the formation of inhibitory byproducts like acetate. By maintaining an optimal DO range (e.g., 20-30%), it is possible to achieve high cell density and high PLA titers.[1][2] A maximum PLA titer of 52.89 ± 0.25 g/L has been achieved using this strategy.[1][5]
Q4: Can adding precursors to the culture medium increase PLA yield?
A4: Yes, adding precursors such as phenylalanine, PPA, and α-ketoglutaric acid can increase PLA yield, particularly in strains that are not fully optimized for de novo synthesis.[1][2] For instance, the addition of α-ketoglutaric acid can improve the transamination of phenylalanine to PPA.[1][2]
Q5: How can I ensure sufficient NADH for the final reduction step?
A5: The most effective strategy is to engineer a cofactor regeneration system. This typically involves co-expressing a dehydrogenase that uses a readily available substrate to reduce NAD+ to NADH. Commonly used enzymes for this purpose are glucose dehydrogenase (GDH), which oxidizes glucose, and formate dehydrogenase (FDH), which oxidizes formate.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on engineered E. coli for phenyllactic acid production.
Table 1: Phenyllactic Acid Production in Engineered E. coli Strains
| Strain/Modification | Culture Condition | Titer (g/L) | Yield (g/g glucose) | Reference |
| MG-P1 (Lappr expressed) | Shake Flask | 0.251 ± 0.02 | N/A | [1] |
| MG-P6 (MG-P1 + aroG^fbr, pheA^fbr) | Shake Flask | 0.72 ± 0.03 | N/A | [1] |
| MG-P7 (MG-P6 + ΔtrpE) | Shake Flask | 0.88 ± 0.03 | N/A | [1] |
| MG-P10 (MG-P7 + precursor supply enhancement) | Shake Flask | 1.42 ± 0.02 | N/A | [1][5] |
| MG-P10 | 6L Fermenter (DO 20-30%) | 52.89 ± 0.25 | 0.225 | [1][2] |
| Recombinant E. coli (l-LDH + GDH) | Fed-batch bioconversion | 103.8 mM (~17.2 g/L) | N/A | [4] |
Table 2: Effect of Dissolved Oxygen (DO) on PLA Fermentation
| DO Level (%) | Final PLA Titer (g/L) | Final DCW (g/L) | Glucose-to-PLA Yield (g/g) | Acetic Acid (g/L) | Reference |
| 10-20 | ~49.7 | ~45.6 | ~0.212 | ~2.5 | [1][2] |
| 20-30 | 52.89 ± 0.25 | 48.32 | 0.225 | ~1.5 | [1][2] |
| 30-40 | 45.68 ± 0.21 | 56.89 | 0.177 | 0.81 | [1][2] |
Experimental Protocols
1. General Protocol for Gene Overexpression in E. coli
This protocol is a general guideline for inducing protein overexpression using an IPTG-inducible system (e.g., pET or pTrc vectors) in an appropriate E. coli expression host like BL21(DE3).
-
Inoculation: Inoculate a single colony of the E. coli strain harboring the overexpression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.
-
Overnight Culture: Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
Main Culture Inoculation: The next day, inoculate a larger volume of fresh LB medium (e.g., 1 L in a 2.5 L flask) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth Phase: Incubate the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase).
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM to induce gene expression.
-
Post-Induction Growth: Continue to incubate the culture for an additional 4-16 hours. The optimal temperature and time will depend on the specific protein being expressed and may need to be optimized (e.g., lower temperatures like 18-25°C can sometimes improve protein solubility).
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet can then be used for subsequent analysis or product extraction.
2. Protocol for DO-Feedback Fed-Batch Fermentation
This protocol outlines a fed-batch fermentation process using a DO-feedback control strategy to achieve high-density culture and high-level PLA production.
-
Media Preparation: Prepare seed medium and fermentation medium. The fermentation medium should contain a limiting amount of the primary carbon source (e.g., glucose).
-
Inoculum Preparation: Grow a seed culture in the seed medium to a suitable cell density.
-
Fermenter Setup: Aseptically transfer the fermentation medium to a sterilized fermenter. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the fermenter with the seed culture.
-
Batch Phase: Allow the culture to grow in batch mode, consuming the initial carbon source. During this phase, the DO will typically decrease as the cell density increases.
-
Fed-Batch Phase (DO-Feedback Control):
-
Set a DO setpoint (e.g., 20%). The control system will link the DO level to the feed pump.
-
When the cells consume the carbon source, their respiration rate will momentarily decrease, causing the DO to rise above the setpoint.
-
The control system detects this rise in DO and automatically adds a concentrated feed solution (containing glucose and other necessary nutrients).
-
The addition of the feed stimulates metabolic activity, increasing oxygen consumption and causing the DO to drop back to the setpoint. This cycle repeats, maintaining a carbon-limited growth state.
-
-
Process Monitoring: Throughout the fermentation, monitor key parameters such as pH (maintained at a constant value, e.g., 7.0, by adding a base like ammonia water), temperature, cell density (OD₆₀₀), and PLA and byproduct concentrations via offline sampling and HPLC analysis.
-
Harvesting: Once the desired production level is reached or the culture enters a stationary phase, harvest the culture for product recovery.
3. Phenylpyruvate Reductase (PPR) Enzyme Assay
This spectrophotometric assay measures the activity of PPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM phosphate buffer, pH 7.0.
-
NADH stock solution: 10 mM in buffer.
-
Phenylpyruvic acid (PPA) stock solution: 100 mM in buffer.
-
Enzyme sample: Cell-free extract or purified enzyme, diluted appropriately in assay buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine the following:
-
Assay Buffer (to a final volume of 1 mL)
-
NADH to a final concentration of 0.2 mM.
-
PPA to a final concentration of 10 mM.
-
-
Mix by inversion and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the enzyme sample.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).
-
Use the Beer-Lambert law (A = εcl) to convert this rate to the rate of NADH consumption. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Visualizations
Below are diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: Metabolic pathway for phenyllactic acid biosynthesis from glucose in E. coli.
Caption: Troubleshooting workflow for low phenyllactic acid production.
References
- 1. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 2. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Biosynthesis of l-Phenyllactic Acid by Whole Cells of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing substrate inhibition during phenyllactic acid fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to substrate inhibition during phenyllactic acid (PLA) fermentation.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of phenyllactic acid fermentation?
A1: Substrate inhibition is a common phenomenon where the rate of an enzymatic reaction decreases at high concentrations of the substrate.[1] In phenyllactic acid (PLA) fermentation, high levels of precursors like phenylpyruvic acid (PPA) can inhibit the activity of key enzymes, such as lactate dehydrogenase, which are crucial for converting the substrate into PLA.[2][3][4] This leads to lower product yields and reduced overall process efficiency, a deviation from standard Michaelis-Menten kinetics.[1][5]
Q2: Which substrates typically cause inhibition in PLA fermentation?
A2: The primary inhibitory substrate in PLA production is phenylpyruvic acid (PPA), the direct precursor to PLA.[4] While phenylalanine is the initial substrate in many microbial pathways, its conversion to PPA is often the rate-limiting step.[4][6] Therefore, when PPA is added directly to the medium to bypass this limitation, its concentration must be carefully controlled to avoid inhibiting the fermentation process.[4] High concentrations of the primary carbon source, such as glucose, can also lead to a phenomenon called catabolite repression, which indirectly affects PLA production.[7]
Q3: What are the general strategies to overcome substrate inhibition?
A3: Several strategies can be employed to mitigate substrate inhibition during PLA fermentation:
-
Fed-Batch Fermentation: This is the most common and effective method.[8][9] Instead of adding all the substrate at the beginning, it is fed intermittently or continuously throughout the fermentation, keeping the concentration at a low, non-inhibitory level.[2][7][]
-
pH Control: Maintaining an optimal pH is crucial, as pH shifts can exacerbate inhibition and affect enzyme activity. For instance, controlling the pH at 6.0 has been shown to improve PLA yield in fed-batch systems.[11][12]
-
Metabolic Engineering: Modifying the microbial strain to enhance the expression of key enzymes or redirect metabolic pathways can improve tolerance to high substrate concentrations and increase the efficiency of PLA synthesis.[6][13]
-
Cell Immobilization: Encapsulating or attaching microbial cells to a solid support can create a protective microenvironment, potentially offering greater stability and resistance to toxic substrate levels.[14][15] This also simplifies cell recovery and reuse.[16]
Troubleshooting Guides
Issue 1: Low PLA Yield Despite High Initial PPA Concentration
Question: I am running a batch fermentation with a high starting concentration of PPA (e.g., >100 mM) to maximize my PLA output, but the final yield is much lower than expected. What is happening and how can I fix it?
Answer: You are likely encountering significant substrate inhibition from the high initial concentration of phenylpyruvic acid (PPA). At elevated levels, PPA can inhibit the enzymes responsible for its conversion to PLA.[2][4]
Solution: Implement a Fed-Batch Feeding Strategy
A fed-batch strategy is highly effective at overcoming substrate inhibition by maintaining the PPA concentration at an optimal, non-inhibitory level.[7][8][] This involves starting with a lower PPA concentration and feeding additional substrate periodically throughout the fermentation.
Logical Workflow: Troubleshooting Low PLA Yield
Caption: Decision-making process for addressing low PLA yield.
Comparative Data: Batch vs. Fed-Batch Fermentation
The following table summarizes the significant improvements in PLA production achieved by switching from a batch to a fed-batch process.
| Fermentation Strategy | Substrate (PPA) Concentration | Final PLA Concentration | PPA to PLA Conversion | Reference |
| Batch (No pH control) | High initial | 2.42 g/L | Not specified | [11][12] |
| Fed-Batch (pH 6.0) | Intermittent Feeding | 17.38 g/L | 51.1% | [11][12] |
| Batch | 100 mM | ~16.6 g/L (in 80 min) | ~100% | [2][3] |
| Batch | 200 mM | ~18.3 g/L (in 80 min) | ~55% (severe inhibition) | [2][3] |
| Fed-Batch | Fed up to 400 mM | ~59.8 g/L (359.8 mM) | 90% | [2][3] |
Experimental Protocol: Fed-Batch Fermentation for High PLA Production
This protocol is adapted from studies demonstrating successful mitigation of substrate inhibition.[2][11][12]
1. Initial Bioreactor Setup:
-
Vessel: 3 L Bioreactor
-
Working Volume: Start with an appropriate initial volume (e.g., 1.5 L) to accommodate future feedings.
-
Medium: Prepare your standard fermentation medium.
-
Initial Substrates:
-
Inoculum: Inoculate with your production strain (e.g., Lactobacillus sp. SK007).
-
Conditions:
-
Temperature: 40°C
-
Agitation: 200 rpm
-
pH: Control at 6.0 using an automated addition of a base like NaOH.
-
2. Feeding Strategy:
-
Preparation: Prepare concentrated stock solutions of PPA (e.g., 100 g/L) and glucose (e.g., 500 g/L).[11][12]
-
Timing: Begin intermittent feeding after an initial growth phase (e.g., after 12 hours).[11][12]
-
Schedule: Add the substrate feeds at regular intervals. For example:
3. Monitoring and Sampling:
-
Periodically draw samples (e.g., every 2-4 hours) from the bioreactor.
-
Analyze the samples via HPLC to determine the concentrations of PLA, residual PPA, and glucose.[17] This data will help you confirm that PPA levels are being maintained below inhibitory thresholds while PLA concentration increases.
Issue 2: Low PLA Productivity Due to Metabolic Limitations
Question: My fed-batch strategy has helped, but my strain's productivity is still not optimal. How can I further engineer my process for higher efficiency?
Answer: If the feeding strategy is optimized, the bottleneck may lie within the organism's metabolic pathway. The conversion of PPA to PLA might be inefficient, or precursors for the pathway might be limited.
Solution: Metabolic Engineering and Pathway Optimization
Metabolic engineering can be used to enhance the metabolic flux towards PLA production. This involves genetically modifying the production strain to improve the supply of precursors and the efficiency of the key conversion steps.
PLA Biosynthesis Pathway and Engineering Targets
Caption: Metabolic pathway for PLA with potential engineering targets.
Experimental Protocol: Strain Engineering for Enhanced PLA Production
This protocol outlines a general approach for metabolic engineering in a host like E. coli, based on published strategies.[6]
1. Target Identification & Strategy:
-
Rate-Limiting Step: The conversion of PPA to PLA is often a key step. Identify and select a highly efficient phenylpyruvate reductase enzyme for overexpression.
-
Precursor Supply: The availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is crucial for the shikimate pathway, which produces aromatic amino acids.
-
Competing Pathways: The tryptophan biosynthesis pathway competes with the phenylalanine pathway for the common precursor chorismate. Weakening this pathway can redirect metabolic flux.
2. Genetic Modification (Example using E. coli):
-
Overexpression of Reductase:
-
Clone the gene for phenylpyruvate reductase into a suitable expression vector (e.g., pET-28a).
-
Transform the vector into the E. coli production host (e.g., BL21(DE3)).
-
-
Enhancing Precursor Supply:
-
Use CRISPR/Cas9 or other gene editing tools to knock out genes that consume PEP, such as ptsG (a component of the glucose phosphotransferase system).
-
-
Weakening Competing Pathways:
-
Down-regulate the expression of key genes in the tryptophan pathway, such as trpE, using techniques like promoter replacement or CRISPR interference (CRISPRi).
-
3. Strain Cultivation and Evaluation:
-
Cultivate the engineered strain and the parent strain under identical, optimized fed-batch fermentation conditions.
-
Measure PLA titer, yield, and productivity to quantify the improvements achieved through metabolic engineering. A DO-feedback feeding control strategy can be particularly effective for engineered strains to maintain optimal metabolic activity.[6]
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase [frontiersin.org]
- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 8. Fed Batch Fermentation: The Smart Balance of Control and Productivity in Biotechnology [fermentorchina.com]
- 9. researchgate.net [researchgate.net]
- 11. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 [agris.fao.org]
- 13. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell immobilization for production of lactic acid biofilms do it naturally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. m.youtube.com [m.youtube.com]
- 17. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fed-Batch Fermentation for High-Yield Phenyllactic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the fed-batch fermentation of phenyllactic acid (PLA).
Troubleshooting Guide
This section addresses specific issues that may arise during fed-batch fermentation for PLA production.
Question: Why is my phenyllactic acid (PLA) yield significantly lower than expected?
Answer:
Low PLA yield is a common issue stemming from several potential factors, including suboptimal precursor supply, inefficient process control, or inhibitory conditions.
Possible Causes & Solutions:
-
Precursor Limitation: The biosynthesis of PLA is highly dependent on the availability of its precursors, primarily phenylpyruvic acid (PPA) or phenylalanine.[1]
-
Solution: Implement a fed-batch strategy with intermittent feeding of the precursor and the primary carbon source (e.g., glucose).[2] This prevents initial substrate inhibition and ensures a steady supply throughout the fermentation. For instance, feeding a solution of 100 g/L PPA and 500 g/L glucose every 2 hours after an initial batch phase has been shown to be effective.[2][3] Exogenously adding precursors like phenylalanine and α-ketoglutaric acid can also significantly boost yield by improving the efficiency of the transamination step in the PLA biosynthesis pathway.[1][4]
-
-
Suboptimal pH: The pH of the fermentation broth directly impacts enzyme activity and microbial growth. An uncontrolled pH drop is a common issue in acid-producing fermentations.[5]
-
Inadequate Dissolved Oxygen (DO) Control: In aerobic or microaerobic fermentations (e.g., with engineered E. coli), DO levels are critical. Both insufficient and excessive oxygen can limit production.[1][4]
-
Solution: Employ a DO-feedback control strategy. This method uses the DO signal to control the feeding of the carbon source. A rise in DO indicates that the primary carbon source (glucose) is depleted, which then triggers the feeding pump.[1] This maintains the substrate at a low, non-inhibitory level. Studies have shown that maintaining DO between 20-30% saturation achieves a higher PLA titer compared to other ranges.[1][4]
-
-
Byproduct Inhibition: The accumulation of inhibitory byproducts, such as acetic acid in E. coli fermentations, can severely hamper cell growth and PLA synthesis.[4]
-
Solution: Optimizing the DO level is a key strategy to minimize acetic acid formation. A DO level maintained between 20-30% has been shown to result in high PLA production with minimal acetic acid accumulation, whereas higher DO levels (30-40%) can lead to increased biomass but a lower PLA conversion rate and higher acetate levels.[4]
-
Question: My microbial culture is showing slow growth or entering stationary phase prematurely. What's wrong?
Answer:
Premature growth cessation can drastically reduce the final product titer. This is often linked to nutrient depletion, substrate inhibition, or suboptimal environmental conditions.
Possible Causes & Solutions:
-
High Initial Substrate Concentration: High concentrations of glucose or the PLA precursor at the beginning of the fermentation can cause osmotic stress and substrate inhibition, leading to poor initial growth.[5]
-
Solution: Start with a moderate initial concentration of substrates in the batch phase and switch to a fed-batch feeding strategy once the initial substrate is consumed. A DO-feedback or pH-stat feeding strategy can effectively prevent substrate accumulation.[7]
-
-
Nutrient Limitation (Other than Carbon Source): While the carbon source is fed, other essential nutrients like nitrogen or phosphate may become depleted.
-
Inefficient pH Control: A rapid drop in pH due to lactic acid or other organic acid production is a primary cause of growth inhibition for many microorganisms.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the typical biosynthetic pathway for phenyllactic acid?
A1: PLA is most commonly produced from the amino acid phenylalanine. The pathway involves two key steps: 1) Phenylalanine is converted to phenylpyruvic acid (PPA) through a transamination reaction. 2) PPA is then reduced to phenyllactic acid by a dehydrogenase enzyme, often a lactate dehydrogenase.[10]
Caption: Biosynthetic pathway of Phenyllactic Acid (PLA).
Q2: What is a DO-feedback feeding strategy and why is it effective?
A2: A Dissolved Oxygen (DO)-feedback feeding strategy is an automated control method used in fed-batch fermentations. It relies on the principle that when the primary carbon source (like glucose) is depleted, cellular respiration decreases, causing the DO level in the broth to rise.[1][4] The control system detects this DO spike and automatically feeds a concentrated nutrient solution until the microorganisms consume it and the DO level drops back to the setpoint range. This is highly effective because it maintains the substrate at a low, optimal concentration, preventing both substrate inhibition and the formation of overflow metabolites like acetate.[7]
Caption: Logical workflow of a DO-feedback control loop.
Q3: Which analytical method is best for quantifying PLA in my samples?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying PLA in fermentation broth.[4][11] A simple sample preparation involving centrifugation and microfiltration is often sufficient.[12] Chiral HPLC methods can be used to differentiate between L- and D-PhLA isomers if needed.
Q4: What are the typical fermentation parameters for high-yield PLA production?
A4: Optimal parameters are strain-dependent. However, based on successful studies, the following ranges can be used as a starting point for optimization.
| Parameter | Lactobacillus sp. (SK007) | Engineered E. coli (MG-P10) | Reference |
| Temperature | 30°C | 37°C | [1][6] |
| pH | 6.0 | 7.0 | [1][2] |
| Dissolved Oxygen | Anaerobic/Not Controlled | 20-30% Saturation | [2][4] |
| Feeding Strategy | Intermittent PPA/Glucose Feed | DO-Feedback Glucose Feed | [1][2] |
| Max PLA Titer | 17.38 g/L | 52.89 g/L | [2][4] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with DO-Feedback Control (Based on E. coli)
This protocol describes a general procedure for high-density fed-batch fermentation using a DO-feedback control strategy.
-
Seed Culture Preparation:
-
Bioreactor Setup:
-
Prepare a 6 L bioreactor with 3 L of fermentation medium.[1][4]
-
Fermentation Medium Example: 20 g/L glucose, 4 g/L yeast extract, 3 g/L MgSO₄·7H₂O, 5.5 g/L (NH₄)₂SO₄, 3 g/L K₂HPO₄, plus precursors and trace elements as needed.[4]
-
Sterilize the bioreactor and medium.
-
Calibrate pH and DO probes. Set the initial temperature to 37°C and pH to 7.0 (controlled with 25% ammonia water).
-
-
Inoculation and Batch Phase:
-
Inoculate the fermenter with the 300 mL seed culture.
-
Set initial agitation to 200 rpm and aeration to 0.5 vvm.
-
Allow the culture to grow in batch mode, consuming the initial glucose.
-
-
Fed-Batch Phase (DO-Feedback):
-
Set the DO control setpoint to maintain a level between 20-30%.[1][4]
-
The control logic is as follows: When DO rises above the upper limit (e.g., 30%), the controller activates a pump to feed a sterile, concentrated glucose solution (e.g., 60% w/v).[1] The feed continues until the DO drops below the lower limit (e.g., 20%).
-
The agitation speed can be linked to the DO controller to increase automatically (e.g., from 200 to 800 rpm) to help maintain the DO setpoint as cell density increases.
-
Continue the fed-batch fermentation for 48 hours or until production plateaus.[4]
-
Caption: General workflow for fed-batch fermentation optimization.
Protocol 2: Quantification of Phenyllactic Acid by HPLC
This protocol provides a standard method for analyzing PLA concentration in fermentation samples.[4]
-
Sample Preparation:
-
Withdraw a sample from the bioreactor.
-
Centrifuge at >10,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a UV detector (e.g., Waters Alliance e2695).[4]
-
Column: C18 reverse-phase column (e.g., InertSustain AQ-C18, 5 µm, 4.6 x 250 mm).[4]
-
Mobile Phase A: 0.05% trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.05% TFA in methanol.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Gradient Elution:
-
0-15 min: 40% B to 80% B
-
15-16 min: Hold at 80% B
-
16-18 min: 80% B to 40% B[4]
-
-
Quantification:
-
Prepare a standard curve using pure phenyllactic acid of known concentrations.
-
Calculate the concentration in samples by comparing the peak area to the standard curve.
-
References
- 1. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyllactic acid production by substrate feeding and pH-control in fed-batch fermentation of Lactobacillus sp. SK007 [agris.fao.org]
- 4. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101333547A - A method of controlling pH and fed-batch fermentation to produce phenyllactic acid - Google Patents [patents.google.com]
- 7. Automated fed-batch fermentation with feed-back controls based on dissolved oxygen (DO) and pH for production of DNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography determination of phenyllactic acid in MRS broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
Technical Support Center: Multiomic Basis for Phenyllactic Acid Overproduction in Lactobacillus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data related to the multiomic basis of phenyllactic acid (PLA) overproduction in Lactobacillus.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments aimed at producing and analyzing phenyllactic acid from Lactobacillus.
Frequently Asked Questions (FAQs)
Q1: My Lactobacillus strain is not producing detectable levels of phenyllactic acid (PLA). What are the possible reasons?
A1: Several factors could contribute to the lack of detectable PLA production:
-
Strain-specific metabolism: Not all Lactobacillus strains possess the necessary genetic machinery for PLA synthesis. The ability to produce PLA is strain-dependent.[1][2]
-
Inadequate precursor availability: PLA is derived from phenylalanine.[3] Ensure that the growth medium contains a sufficient concentration of phenylalanine.
-
Suboptimal fermentation conditions: Factors such as pH, temperature, and aeration can significantly impact PLA production. The optimal conditions can vary between strains.
-
Analytical sensitivity: The concentration of PLA produced may be below the detection limit of your analytical method.
Q2: I am observing high cell density in my culture, but the PLA yield is low. Why is this happening?
A2: High biomass does not always correlate with high metabolite production. This discrepancy can be due to:
-
Metabolic flux directed towards growth: The cellular resources might be primarily allocated to biomass production rather than secondary metabolite synthesis like PLA.
-
Feedback inhibition: High concentrations of PLA or other metabolic byproducts could be inhibiting the biosynthetic pathway.
-
Nutrient limitation: While the primary carbon source might be sufficient for growth, specific precursors or cofactors required for PLA synthesis could be depleted.
-
Quorum sensing: Cell-to-cell communication, or quorum sensing, can regulate the production of secondary metabolites. In some cases, high cell density might not be sufficient to trigger the necessary signaling cascade for PLA overproduction.[4]
Q3: My PLA yield is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent PLA yields are often due to variations in experimental conditions. To improve reproducibility:
-
Standardize inoculum preparation: Use a consistent cell density and growth phase for your starter culture.
-
Maintain strict control over fermentation parameters: Precisely control pH, temperature, and agitation.
-
Ensure media consistency: Use high-quality reagents and prepare the medium consistently for each batch.
-
Monitor growth and substrate consumption: Track cell growth (e.g., OD600) and the consumption of key nutrients like glucose and phenylalanine throughout the fermentation.
Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Troubleshooting Step |
| Low or no PLA detected by HPLC | Incomplete extraction of PLA from the culture supernatant. | Optimize the extraction protocol. Consider different organic solvents or solid-phase extraction (SPE). |
| Co-elution with other compounds in the HPLC analysis. | Adjust the mobile phase composition or gradient to improve peak separation. | |
| Degradation of PLA during sample processing or storage. | Process samples quickly and store them at low temperatures (e.g., -20°C or -80°C). | |
| Poor peak shape in HPLC chromatogram | Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure PLA is in a single ionic state. | |
| Contamination of Lactobacillus culture | Non-sterile technique during inoculation or sampling. | Review and reinforce aseptic techniques. |
| Contaminated media or reagents. | Autoclave all media and solutions properly and use sterile filtered supplements. |
Data Presentation
Table 1: Multiomic Insights into Phenyllactic Acid (PLA) Overproduction in Lactobacillus plantarum
This table summarizes the key findings from an integrated genomic, transcriptomic, and metabolomic analysis of a high-PLA-producing Lactobacillus plantarum strain (YM-4-3y) compared to a low-producing strain (S1).[3][5]
| Omics Level | Observation in High-Producing Strain (YM-4-3y) | Implication for PLA Overproduction |
| Genomics | Lacks a complete de novo biosynthetic pathway for phenylalanine. | Dependent on external phenylalanine supply, making precursor availability critical. |
| Transcriptomics | Upregulation of genes in the core PLA biosynthesis pathway (phenylalanine to PLA). | Increased conversion of phenylalanine to PLA. |
| Upregulation of genes involved in central carbon metabolism (e.g., glycolysis). | Provides sufficient precursors and energy (ATP, NADH) for the reinforced core pathway. | |
| Downregulation of genes in the biosynthesis pathways of other amino acids and their derivatives. | Redirects metabolic flux towards the PLA pathway by reducing competition for precursors. | |
| Metabolomics | Increased intracellular concentrations of intermediates in the PLA pathway (e.g., phenylpyruvic acid). | Confirms the enhanced activity of the core biosynthetic pathway. |
| Altered profiles of other organic acids and amino acids. | Reflects the global metabolic reprogramming to support PLA overproduction. |
Table 2: Production of Phenyllactic Acid (PLA) and 4-Hydroxy-phenyllactic Acid (OH-PLA) by Various Lactic Acid Bacteria (LAB) Strains
This table presents the production levels of PLA and OH-PLA by different LAB species, highlighting the strain-dependent nature of production. Data is presented as a range of concentrations (mM) observed in different strains within each species.[2][6]
| LAB Species | PLA Production (mM) | OH-PLA Production (mM) |
| Lactobacillus plantarum | 0.16 - 0.46 | 0.07 - 0.29 |
| Lactobacillus alimentarius | 0.16 - 0.46 | 0.07 - 0.29 |
| Lactobacillus rhamnosus | 0.16 - 0.46 | 0.07 - 0.29 |
| Lactobacillus sanfranciscensis | 0.16 - 0.46 | 0.07 - 0.29 |
| Lactobacillus hilgardii | 0.17 - 0.57 | Not specified |
| Leuconostoc citreum | 0.16 - 0.46 | 0.07 - 0.29 |
| Lactobacillus brevis (some strains) | 0.17 - 0.57 | Not specified |
| Lactobacillus acidophilus (some strains) | 0.17 - 0.57 | Not specified |
| Leuconostoc mesenteroides subsp. mesenteroides (some strains) | 0.16 - 0.46 | 0.07 - 0.29 |
Experimental Protocols
Protocol 1: Quantification of Phenyllactic Acid (PLA) by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of PLA in the supernatant of Lactobacillus cultures.
1. Sample Preparation a. Culture Lactobacillus in a suitable medium (e.g., MRS broth) under desired fermentation conditions. b. At the desired time point, collect a sample of the culture. c. Centrifuge the culture sample at 10,000 x g for 10 minutes at 4°C to pellet the cells.[4] d. Carefully collect the supernatant. e. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.[4] f. The filtered supernatant is now ready for HPLC analysis.
2. HPLC Analysis a. HPLC System: A standard HPLC system equipped with a UV detector is required. b. Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[4] c. Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The specific gradient will depend on the column and system. d. Flow Rate: A flow rate of 1.0 mL/min is common. e. Detection: PLA can be detected by UV absorbance at 210 nm.[4] f. Injection Volume: Inject 10-20 µL of the prepared sample. g. Standard Curve: Prepare a series of PLA standards of known concentrations in the same medium as the samples. Run the standards on the HPLC under the same conditions as the samples to generate a standard curve. h. Quantification: Determine the concentration of PLA in the samples by comparing their peak areas to the standard curve.
Protocol 2: Transcriptomic Analysis of Lactobacillus plantarum for Phenyllactic Acid Production
This protocol outlines the key steps for performing a transcriptomic analysis (RNA-seq) to identify genes involved in PLA overproduction.
1. Experimental Design a. Define the experimental conditions to be compared (e.g., high-PLA producing strain vs. low-PLA producing strain, or a single strain grown under PLA-inducing vs. non-inducing conditions). b. Ensure a sufficient number of biological replicates for each condition (at least three is recommended).
2. RNA Extraction a. Grow L. plantarum cultures to the desired growth phase (e.g., mid-logarithmic or stationary). b. Harvest the cells by centrifugation at a low temperature (e.g., 4°C) to minimize RNA degradation. c. Immediately proceed with RNA extraction using a commercial kit designed for bacterial RNA or a TRIzol-based method. d. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. e. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing a. Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacterial cells. b. Construct sequencing libraries from the rRNA-depleted RNA using a suitable library preparation kit. c. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
4. Bioinformatic Analysis a. Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences. b. Mapping: Align the trimmed reads to the L. plantarum reference genome. c. Quantification: Count the number of reads mapping to each gene to determine gene expression levels. d. Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the experimental conditions. e. Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.
Mandatory Visualization
Caption: Phenyllactic acid biosynthesis pathway in Lactobacillus.
References
- 1. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Multiomic Basis of Phenyllactic Acid Overproduction by Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of (S)-3-Phenyllactic acid in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of (S)-3-Phenyllactic acid in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of (S)-3-Phenyllactic acid in solution?
A1: The stability of (S)-3-Phenyllactic acid in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As an alpha-hydroxy acid (AHA), its stability is particularly sensitive to pH, with degradation often observed under strongly acidic or alkaline conditions.
Q2: What is the recommended pH range for maintaining the stability of (S)-3-Phenyllactic acid solutions?
A2: For cosmetic formulations containing alpha-hydroxy acids like (S)-3-Phenyllactic acid, a pH of 3.5 or greater is recommended to ensure stability and minimize skin irritation.[1][2][3] In experimental solutions, maintaining a mildly acidic to neutral pH (around 3.5 to 7) is advisable to prevent base-catalyzed hydrolysis.
Q3: How should I store stock solutions of (S)-3-Phenyllactic acid?
A3: For long-term storage, (S)-3-Phenyllactic acid should be stored as a solid at -20°C. Stock solutions in organic solvents like DMSO can also be stored at -20°C. Aqueous solutions are less stable and it is often recommended to prepare them fresh. If storage of aqueous solutions is necessary, they should be kept at 2-8°C and used within a short period.
Q4: Is (S)-3-Phenyllactic acid sensitive to light?
A4: Like many organic molecules, (S)-3-Phenyllactic acid may be susceptible to photodegradation. It is recommended to protect solutions from direct light, especially during long-term storage or during experiments involving prolonged light exposure. The use of amber vials or wrapping containers in aluminum foil is a good practice. As per ICH guidelines, photostability testing is a crucial part of stress testing for new drug substances.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solutions
Symptoms:
-
Decreased biological activity or analytical signal over a short period.
-
Noticeable change in the physical properties of the solution (e.g., color, clarity).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a range of 3.5 to 7 using a suitable buffer system. For many applications involving AHAs, a pH above 3.5 is recommended for stability.[1][2][3] |
| High Temperature | Store aqueous solutions at 2-8°C. Avoid repeated freeze-thaw cycles. For experiments requiring elevated temperatures, minimize the duration of heat exposure. |
| Oxidation | Degas the solvent before preparing the solution. Consider adding an antioxidant such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol.[9][10][11][12][13] The choice and concentration of the antioxidant should be optimized for your specific experimental system. |
| Microbial Contamination | If not sterile, microbial growth can lead to degradation. Prepare solutions under sterile conditions and consider adding a suitable preservative if compatible with your experiment. |
Issue 2: Precipitation of (S)-3-Phenyllactic Acid from Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility | The solubility of (S)-3-Phenyllactic acid in aqueous buffers like PBS (pH 7.2) is relatively low. Refer to the solubility data to ensure you are not exceeding the solubility limit. |
| Change in pH or Temperature | A change in the pH or a decrease in temperature can reduce the solubility of (S)-3-Phenyllactic acid. Ensure the pH and temperature are maintained within the desired range. |
| "Salting Out" Effect | High concentrations of salts in the buffer can decrease the solubility of organic molecules. If possible, reduce the salt concentration of your buffer. |
Data Summary
Table 1: Solubility of (S)-3-Phenyllactic Acid in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | ~3 mg/mL |
| Dimethylformamide (DMF) | ~12 mg/mL |
| PBS (pH 7.2) | ~0.2 mg/mL |
Table 2: General Stability Recommendations for Alpha-Hydroxy Acids (AHAs)
| Parameter | Recommendation | Reference |
| pH | ≥ 3.5 | [1][2][3] |
| AHA Concentration (Cosmetic Use) | ≤ 10% | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of (S)-3-Phenyllactic Acid
This protocol outlines a forced degradation study to identify potential degradation products and pathways for (S)-3-Phenyllactic acid.
1. Materials:
-
(S)-3-Phenyllactic acid
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of (S)-3-Phenyllactic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a light-protected container.
-
Photodegradation: Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[4][5][6][7][8] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC method. A suitable starting point for method development can be found in the literature.[14][15]
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
5. Data Interpretation:
-
Calculate the percentage degradation of (S)-3-Phenyllactic acid under each stress condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. imlresearch.com [imlresearch.com]
- 10. btsa.com [btsa.com]
- 11. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 12. welltchemicals.com [welltchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of (S)- and (R)-3-Phenyllactic Acid
A comprehensive review of the stereoselective antimicrobial properties of 3-Phenyllactic acid enantiomers, providing researchers, scientists, and drug development professionals with a detailed comparison of their efficacy against a range of microbial pathogens.
3-Phenyllactic acid (PLA), a naturally occurring organic acid found in various biological sources such as honey and fermented foods, has garnered significant attention for its broad-spectrum antimicrobial activity. This compound exists as two stereoisomers, (S)-3-Phenyllactic acid (L-PLA) and (R)-3-Phenyllactic acid (D-PLA), which have been shown to exhibit distinct differences in their antimicrobial potency against bacteria and fungi. This guide provides a comparative analysis of the antimicrobial activity of these two enantiomers, supported by experimental data, to inform research and development efforts in the pharmaceutical and food preservation industries.
Executive Summary
Both enantiomers of 3-Phenyllactic acid demonstrate significant antimicrobial properties. However, a growing body of evidence indicates a stereoselective effect, with the (R)-enantiomer generally displaying superior antibacterial activity, particularly against Gram-positive bacteria such as Listeria monocytogenes. Conversely, some studies suggest that the (S)-enantiomer may possess more potent antifungal activity against certain filamentous fungi. The antimicrobial action of these compounds is primarily attributed to the disruption of cell wall and membrane integrity, and in some cases, interference with genomic DNA and quorum sensing pathways.
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for (S)- and (R)-3-Phenyllactic acid against various bacterial and fungal species as reported in scientific literature. It is important to note that direct comparative studies for a wide range of microbes are limited, and the data presented here is synthesized from multiple sources.
Table 1: Comparative Antibacterial Activity of (S)- and (R)-3-Phenyllactic Acid
| Microorganism | (S)-3-Phenyllactic Acid (L-PLA) MIC | (R)-3-Phenyllactic Acid (D-PLA) MIC | Reference |
| Listeria monocytogenes | Less Active | More Active | [1] |
| Staphylococcus aureus | Data not consistently available | 5 - 20 mg/mL | [2][3] |
| Enterococcus faecalis | Data not consistently available | 5 - 20 mg/mL | [2][3] |
| Klebsiella oxytoca | Data not consistently available | 5 - 20 mg/mL | [2][3] |
| Klebsiella pneumoniae | 2.5 mg/mL (Isomer not specified) | 2.5 mg/mL (Isomer not specified) | [4] |
Note: Many studies on the antibacterial activity of 3-Phenyllactic acid do not specify the enantiomeric form used or use a racemic mixture (DL-PLA). The general consensus from available literature is the higher potency of the (R)-enantiomer against bacteria.[5][6]
Table 2: Comparative Antifungal Activity of (S)- and (R)-3-Phenyllactic Acid
| Microorganism | (S)-3-Phenyllactic Acid (L-PLA) MIC | (R)-3-Phenyllactic Acid (D-PLA) MIC | Reference |
| Aspergillus spp. | Data suggests higher activity | Data suggests lower activity | Inferred from studies on filamentous fungi |
| Penicillium spp. | Data suggests higher activity | Data suggests lower activity | Inferred from studies on filamentous fungi |
| Fusarium spp. | Data suggests higher activity | Data suggests lower activity | Inferred from studies on filamentous fungi |
| Molds from bakery products | MIC₉₀: 3.75 - 7.5 mg/mL (DL-PLA) | MIC₉₀: 3.75 - 7.5 mg/mL (DL-PLA) | [7] |
| Mucormycosis-causing fungi | 180 mg/mL (Isomer not specified) | 180 mg/mL (Isomer not specified) | [1] |
Note: A study on filamentous fungi indicated that the L-isoform of PLA is a more potent inhibitor than the D-form. However, much of the published data on antifungal activity has been generated using racemic DL-PLA.[7]
Experimental Protocols
The determination of the antimicrobial activity of (S)- and (R)-3-Phenyllactic acid typically involves standard microbiology assays. The following are generalized protocols based on methodologies cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of 3-Phenyllactic Acid Solutions: Stock solutions of purified (S)- and (R)-3-Phenyllactic acid are prepared in a suitable solvent and then serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted 3-Phenyllactic acid is inoculated with the microbial suspension. Positive control wells (microorganism in broth without the test compound) and negative control wells (broth only) are also included. The plates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the 3-Phenyllactic acid enantiomer at which no visible growth of the microorganism is observed.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of 3-Phenyllactic Acid: Wells of a specific diameter are cut into the agar, and a defined volume of a known concentration of the (S)- or (R)-3-Phenyllactic acid solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Evaluation of Activity: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action
The antimicrobial mechanism of 3-Phenyllactic acid is multifaceted and involves the disruption of cellular structures and functions.[8] While the precise molecular interactions that differentiate the activity of the (S) and (R) enantiomers are still under investigation, the general mechanisms are understood to be:
-
Cell Wall and Membrane Disruption: 3-Phenyllactic acid can damage the integrity of the bacterial cell wall and cytoplasmic membrane.[4] This leads to increased permeability, leakage of intracellular components, and ultimately cell death.[3] Scanning electron microscopy studies have shown that bacteria treated with D-3-phenyllactic acid exhibit cell wall loosening, swelling, and eventual lysis.[3]
-
Interaction with Genomic DNA: Some studies suggest that 3-phenyllactic acid can bind to and cause the degradation of genomic DNA in bacteria.[4]
-
Inhibition of Quorum Sensing: 3-Phenyllactic acid has been shown to interfere with quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa. By antagonistically binding to QS receptors, it can inhibit the expression of virulence factors and biofilm formation.[9]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed General Mechanism of Antimicrobial Action
Caption: General mechanism of 3-Phenyllactic acid's antimicrobial action.
Conclusion
The available scientific evidence strongly supports the antimicrobial potential of both (S)- and (R)-3-Phenyllactic acid. The (R)-enantiomer appears to be a more potent antibacterial agent, particularly against Gram-positive bacteria, while the (S)-enantiomer may hold an advantage in antifungal applications against filamentous fungi. This stereoselective activity highlights the importance of using enantiomerically pure forms of 3-Phenyllactic acid in research and development to fully harness their specific antimicrobial properties. Further comprehensive studies directly comparing the MICs of the purified enantiomers against a broader range of clinically and industrially relevant microorganisms are warranted to elucidate their full potential as novel antimicrobial agents. A deeper understanding of the molecular basis for their stereoselective mechanisms of action will also be crucial for the rational design of new and effective antimicrobial therapies and preservation strategies.
References
- 1. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial spectrum and target site of D-3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 9. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the synergistic antibacterial effect of 3-phenyllactic acid and methylglyoxal in Manuka honey
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antibacterial activities of 3-phenyllactic acid (PLA) and methylglyoxal (MGO), two key components of Manuka honey. We delve into the experimental data supporting their individual and potential synergistic effects, offering detailed protocols and a mechanistic overview to inform future research and therapeutic development.
Manuka honey has garnered significant attention for its potent antibacterial properties, largely attributed to the presence of high concentrations of methylglyoxal (MGO).[1] However, emerging research suggests that the antibacterial prowess of Manuka honey is not solely dependent on MGO. Other constituents, such as 3-phenyllactic acid (PLA), are now understood to contribute to its efficacy, potentially through a synergistic interplay with MGO. This guide synthesizes the current scientific understanding of this synergistic relationship, presenting a comparative analysis of their individual antibacterial activities and the proposed mechanism of their combined action.
Comparative Antibacterial Activity: MGO vs. PLA
The antibacterial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for MGO and PLA against common pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Methylglyoxal (MGO)
| Bacterium | MIC (mM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.2 | 86.4 | [2] |
| Escherichia coli | 1.2 | 86.4 | [2] |
| Pseudomonas aeruginosa | 1.0 | 72.0 | [2] |
| Pseudomonas aeruginosa (MDR) | 1.7 - 7.1 | 128 - 512 | [3] |
MDR: Multi-drug resistant
Table 2: Minimum Inhibitory Concentrations (MIC) of 3-Phenyllactic Acid (PLA)
| Bacterium | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Not specified, but shows activity | [4][5] |
| Escherichia coli | 2.5 | [6] |
| Klebsiella pneumoniae | 2.5 | [7] |
| Listeria innocua | 1.6 - 45 (pH-dependent) | [8] |
Note: Direct MIC values for PLA against S. aureus and P. aeruginosa are not consistently reported in the reviewed literature, though its activity against these pathogens is acknowledged.
The Synergistic Hypothesis: How PLA Enhances MGO's Action
While comprehensive checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) for the MGO-PLA combination are not yet available in the literature, a key study has demonstrated that PLA enhances the bacteriostatic effect of MGO against Bacillus subtilis. The proposed mechanism for this synergy is the stabilization of MGO by PLA. MGO is a reactive molecule that can degrade in culture media over time. Research has shown that in the presence of PLA, the concentration of MGO remains higher for a longer period, thus prolonging its antibacterial effect.
Below is a diagram illustrating this proposed logical relationship.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
Preparation of Reagents: Prepare stock solutions of MGO and PLA in an appropriate solvent and sterilize by filtration. Prepare sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (MGO or PLA) in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without any test compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
This method is used to assess the synergistic effect of two antimicrobial agents.
-
Plate Setup: In a 96-well plate, create a checkerboard pattern of dilutions. Serially dilute compound A (e.g., MGO) horizontally and compound B (e.g., PLA) vertically. This results in wells containing various combinations of concentrations of both compounds.
-
Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension as described for the MIC assay and incubate under the same conditions.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
-
FIC Index (FICI) Calculation: The FICI is the sum of the individual FICs: FICI = FIC of A + FIC of B.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Kinetic Assay
This assay provides information on the rate of bacterial killing over time.
-
Preparation: Prepare bacterial cultures to mid-logarithmic phase (approximately 1-5 x 10⁶ CFU/mL). Prepare tubes with MHB containing the test compounds at desired concentrations (e.g., 1x MIC, 2x MIC of each compound alone and in combination).
-
Inoculation: Inoculate the prepared tubes with the bacterial culture. Include a growth control tube without any antimicrobial agent.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 37°C for 24-48 hours.
-
Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Synergy in a time-kill assay is demonstrated by a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[5]
Conclusion and Future Directions
The available evidence strongly suggests that 3-phenyllactic acid plays a significant role in the antibacterial activity of Manuka honey, not just as an individual antimicrobial agent, but also by enhancing the efficacy of methylglyoxal. The proposed mechanism of MGO stabilization by PLA provides a compelling avenue for further investigation.
For researchers and drug development professionals, these findings open up new possibilities for the development of novel antibacterial therapies. Future research should focus on:
-
Comprehensive Synergy Studies: Conducting checkerboard assays with a wide range of clinically relevant bacteria to quantify the synergistic interaction between MGO and PLA and determine their FICI values.
-
Time-Kill Kinetic Analyses: Performing time-kill assays with the combination of MGO and PLA to understand the dynamics of their bactericidal or bacteriostatic effects.
-
Mechanistic Elucidation: Further investigating the molecular interactions between MGO and PLA to confirm and detail the stabilization mechanism.
-
In Vivo Studies: Evaluating the efficacy of the MGO-PLA combination in animal models of infection to translate these in vitro findings into potential therapeutic applications.
By building upon the current understanding of this synergistic relationship, the scientific community can unlock the full potential of Manuka honey's components in the fight against bacterial infections.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. How methylglyoxal kills bacteria: An ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of methylglyoxal on multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Phenyllactic Acid and Acetic Acid as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel antifungal agents. This guide provides an objective comparison of the antifungal efficacy of two organic acids: 3-phenyllactic acid (PLA), a natural antimicrobial compound produced by lactic acid bacteria, and acetic acid, a well-known disinfectant and food preservative. This document synthesizes experimental data to evaluate their performance, details the methodologies for key experiments, and visualizes their mechanisms of action.
Quantitative Comparison of Antifungal Efficacy
The antifungal activities of 3-phenyllactic acid and acetic acid have been evaluated against a range of fungal species. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and other relevant quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as media, pH, and incubation time.
| Fungal Species | 3-Phenyllactic Acid (PLA) | Acetic Acid (AA) | Reference |
| Aspergillus niger | 50 mmol/L (undissociated) | 110 mmol/L (undissociated) | [1][2] |
| Penicillium paneum | 39-84 mmol/L (undissociated) | 110-169 mmol/L (undissociated) | [1][2] |
| Aspergillus flavus | 6 mg/mL (MIC) | 38.1 - 41.6 mM (MIC) | [3][4] |
| Candida albicans | 7.5 mg/mL (MIC) | Inhibitory effect observed, synergistic with azoles | [5][6][7] |
| Rhizopus sp. | 180 mg/mL (MIC) | - | [8] |
| Mucor sp. | 180 mg/mL (MIC) | - | [8] |
| Penicillium, Fusarium spp. | < 7.5 mg/mL (90% growth inhibition) | - | [9][10][11] |
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Phenyllactic Acid and Acetic Acid against various fungi. Note: MIC values are highly dependent on the specific strain and experimental conditions.
| Parameter | 3-Phenyllactic Acid (PLA) | Acetic Acid (AA) | Reference |
| Antifungal Spectrum | Broad-spectrum against molds (Aspergillus, Penicillium, Fusarium, Rhizopus, Mucor) and yeasts (Candida) | Effective against various molds and yeasts, particularly in food preservation | [8][12][13][14] |
| Mode of Action | Fungicidal and Fungistatic | Primarily Fungistatic at lower concentrations, can be fungicidal at higher concentrations | [9][10][11][14] |
| pH Dependence | Activity increases at lower pH | Activity is highly dependent on low pH for the undissociated form to predominate | [15][16] |
Table 2: General Antifungal Properties of 3-Phenyllactic Acid and Acetic Acid.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antifungal efficacy of compounds like 3-phenyllactic acid and acetic acid.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[17][18][19][20]
a. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 25-30°C) until sufficient sporulation or growth is observed.[21][22]
-
Spores or yeast cells are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a surfactant (e.g., Tween 80) and gently scraping the surface.
-
The resulting suspension is transferred to a sterile tube and the concentration of spores or cells is determined using a hemocytometer or by spectrophotometry. The suspension is then diluted to a standardized concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).[21]
b. Assay Procedure:
-
A serial two-fold dilution of the antifungal agent (3-phenyllactic acid or acetic acid) is prepared in a 96-well microtiter plate.[23]
-
Each well is inoculated with the standardized fungal suspension.
-
Positive (no antifungal agent) and negative (no inoculum) control wells are included.
-
The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 24-72 hours), depending on the growth rate of the fungus.[22][24]
-
The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.[24]
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[25][26][27][28][29]
a. Preparation of Agar Plates:
-
A suitable agar medium (e.g., Potato Dextrose Agar) is melted and cooled to approximately 45-50°C.
-
A standardized inoculum of the test fungus is mixed with the molten agar.
-
The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
b. Assay Procedure:
-
Wells of a defined diameter (e.g., 6-8 mm) are cut into the solidified agar using a sterile cork borer.[8][13]
-
A specific volume of the antifungal agent solution (3-phenyllactic acid or acetic acid) at a known concentration is added to each well.
-
A control well with the solvent used to dissolve the agent is also included.
-
The plates are incubated under appropriate conditions.
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent).[29]
Signaling Pathways and Mechanisms of Action
The antifungal mechanisms of 3-phenyllactic acid and acetic acid differ, targeting distinct cellular processes.
3-Phenyllactic Acid: Disruption of Cell Membrane and Energy Metabolism
3-Phenyllactic acid's primary mode of action involves the disruption of the fungal cell membrane's integrity.[3][12] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3] Furthermore, PLA has been shown to interfere with mitochondrial function by reducing the activity of ATPase and dehydrogenases, which in turn decreases ATP synthesis and impairs cellular energy metabolism.[3][30]
Caption: Antifungal mechanism of 3-phenyllactic acid.
Acetic Acid: Intracellular Acidification and Metabolic Inhibition
The antifungal activity of acetic acid is highly dependent on its undissociated form, which is favored at a low extracellular pH.[15][16] The small, uncharged acetic acid molecule can readily diffuse across the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+) and leading to a decrease in intracellular pH.[8] This intracellular acidification inhibits the activity of various pH-sensitive enzymes and disrupts metabolic pathways, ultimately hindering fungal growth. In some fungi, such as the rice blast fungus Magnaporthe oryzae, extremely low concentrations of acetic acid have been shown to stimulate cell differentiation, possibly through the glyoxylate cycle.[31]
Caption: Antifungal mechanism of acetic acid.
Conclusion
Both 3-phenyllactic acid and acetic acid demonstrate significant antifungal properties, albeit through different mechanisms of action.
-
3-Phenyllactic acid exhibits a broad spectrum of activity and can be both fungistatic and fungicidal. Its mechanism of targeting the cell membrane and mitochondrial function makes it a promising candidate for further investigation as a novel antifungal agent.
-
Acetic acid is an effective antifungal agent, particularly in acidic environments. Its primary mechanism of intracellular acidification is well-established. Its application is often in food preservation and as a surface disinfectant.
The choice between these two agents would depend on the specific application, the target fungal species, and the environmental conditions, particularly pH. Further research conducting direct comparative studies under standardized conditions is warranted to fully elucidate their relative potencies and potential synergistic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Modelling and validation of the antifungal activity of DL-3-phenyllactic acid and acetic acid on bread spoilage moulds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect and possible mechanism of phenyllactic acid on Aspergillus flavus spore germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 7. Frontiers | Effect of Acetic Acid and Lactic Acid at Low pH in Growth and Azole Resistance of Candida albicans and Candida glabrata [frontiersin.org]
- 8. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]
- 9. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caringsunshine.com [caringsunshine.com]
- 13. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of the antifungal effect of undissociated lactic and acetic acid in sourdough bread and in chemically acidified wheat bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 24. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. chemistnotes.com [chemistnotes.com]
- 29. Antifungal Activity of Lactic Acid Bacteria Strains Isolated from Natural Honey against Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antifungal mechanism of phenyllactic acid against Mucor investigated through proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Extremely Low Concentrations of Acetic Acid Stimulate Cell Differentiation in Rice Blast Fungus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Phenyllactic Acid from Enterococcus faecalis: A GC/MS-Based Structural Confirmation and Comparative Analysis
For researchers, scientists, and drug development professionals, the definitive structural confirmation of bioactive compounds is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) for the structural elucidation of 3-phenyllactic acid (3-PLA) produced by the bacterium Enterococcus faecalis. We present detailed experimental protocols, comparative data on 3-PLA production by various lactic acid bacteria, and an exploration of the potential regulatory pathways governing its synthesis in E. faecalis.
Introduction to 3-Phenyllactic Acid and Enterococcus faecalis
3-Phenyllactic acid (PLA) is a broad-spectrum antimicrobial organic acid with significant potential as a natural preservative and therapeutic agent.[1][2] It is a product of phenylalanine metabolism and is produced by various microorganisms, notably lactic acid bacteria (LAB).[1] Enterococcus faecalis, a commensal bacterium of the human gut, has been identified as a producer of 3-PLA.[2] The ability to accurately identify and quantify this compound is paramount for harnessing its potential. GC/MS stands as a powerful analytical technique for the structural confirmation of volatile and semi-volatile compounds like PLA, offering high resolution and sensitivity.
Comparative Analysis of 3-PLA Production
The production of 3-PLA is not exclusive to E. faecalis. Various species of lactic acid bacteria have been shown to synthesize this compound, with production levels being strain-dependent. Below is a comparative summary of 3-PLA production across different LAB species.
| Bacterial Species | Strain(s) | 3-PLA Concentration (mM) | Reference(s) |
| Enterococcus faecalis | TH10 | Not explicitly quantified in mM, but identified as the major antibacterial compound. | [2] |
| Lactobacillus plantarum | Multiple strains | 0.16 - 0.46 | [3] |
| Lactobacillus alimentarius | Multiple strains | 0.16 - 0.46 | [3] |
| Lactobacillus rhamnosus | Multiple strains | 0.16 - 0.46 | [3] |
| Lactobacillus sanfranciscensis | Multiple strains | 0.16 - 0.46 | [3] |
| Lactobacillus hilgardii | Multiple strains | 0.16 - 0.46 | [3] |
| Leuconostoc citreum | Multiple strains | 0.16 - 0.46 | [3] |
| Lactobacillus brevis | Some strains | 0.17 - 0.57 | [3] |
| Lactobacillus acidophilus | Some strains | 0.17 - 0.57 | [3] |
| Leuconostoc mesenteroides subsp. mesenteroides | Some strains | 0.17 - 0.57 | [3] |
Note: The production of 3-PLA is often influenced by the concentration of its precursor, phenylalanine, in the culture medium.
Experimental Protocols for GC/MS Analysis
Accurate structural confirmation of 3-PLA from E. faecalis culture requires a meticulous experimental workflow. The following protocol outlines the key steps from sample preparation to GC/MS analysis.
Sample Preparation: Extraction of 3-PLA from E. faecalis Culture
-
Cultivation: Culture Enterococcus faecalis in a suitable broth medium (e.g., MRS broth) under anaerobic conditions.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted metabolites, including 3-PLA.
-
Acidification: Acidify the supernatant to approximately pH 2 using a suitable acid (e.g., HCl). This step protonates the carboxylic acid group of 3-PLA, making it more soluble in organic solvents.
-
Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of 3-PLA.
-
Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under reduced pressure to obtain the crude extract containing 3-PLA.
Derivatization: Silylation for GC/MS Analysis
Since 3-PLA contains both a hydroxyl and a carboxyl group, it is not sufficiently volatile for direct GC analysis. Derivatization is necessary to convert it into a more volatile form. Silylation is a common and effective method for this purpose.
-
Reagent Selection: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Dissolve the dried extract in a suitable solvent (e.g., pyridine or acetonitrile). Add the silylating reagent and incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for the complete derivatization of the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.
GC/MS Analysis
The derivatized sample is now ready for injection into the GC/MS system.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent (e.g., 5% diphenyl / 95% dimethylpolysiloxane), is suitable for separating the silylated 3-PLA.
-
Injector Temperature: Typically set around 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in the extract. A typical program might start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: A scan range of m/z 50-550 is generally sufficient to capture the molecular ion and characteristic fragment ions of the silylated 3-PLA.
-
Ion Source Temperature: Usually maintained around 230°C.
-
Visualizing the Workflow and Potential Regulatory Pathway
To better illustrate the experimental process and the underlying biological regulation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the extraction and GC/MS analysis of 3-phenyllactic acid.
Caption: Proposed regulatory pathway of 3-phenyllactic acid synthesis in E. faecalis.
The Role of the fsr Quorum Sensing System
The production of secondary metabolites in bacteria is often tightly regulated. In Enterococcus faecalis, the fsr (fecal streptococci regulator) locus is a key quorum-sensing system that controls the expression of virulence factors and may also influence metabolic pathways.[4][5] Transcriptomic studies of fsr mutants have revealed that this system regulates a wide array of genes, including those involved in various metabolic processes.[4]
The proposed pathway for 3-PLA synthesis involves two key enzymatic steps: the transamination of phenylalanine to phenylpyruvic acid by an aromatic amino acid transaminase, and the subsequent reduction of phenylpyruvic acid to 3-PLA by a lactate dehydrogenase. It is plausible that the fsr quorum-sensing system, in response to increasing cell density, directly or indirectly regulates the expression of the genes encoding these enzymes, thereby controlling the production of 3-PLA. Further research, such as transcriptomic analysis of E. faecalis grown in the presence of phenylalanine and characterization of fsr mutant metabolic profiles, is needed to definitively establish this regulatory link.
Conclusion
The structural confirmation of 3-phenyllactic acid produced by Enterococcus faecalis using GC/MS is a robust and reliable method. This guide has provided a framework for this analysis, including detailed experimental protocols and comparative data that highlight the production of this valuable antimicrobial compound by various lactic acid bacteria. The potential regulation of 3-PLA synthesis by the fsr quorum-sensing system opens up new avenues for research into the metabolic engineering of E. faecalis for enhanced production of this promising bioactive molecule. For drug development professionals, a thorough understanding of both the analytical confirmation and the biological regulation of such compounds is essential for their successful application.
References
- 1. Molecular Mechanism of Quorum-Sensing in Enterococcus faecalis: Its Role in Virulence and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fsr Quorum-Sensing System of Enterococcus faecalisModulates Surface Display of the Collagen-Binding MSCRAMM Ace through Regulation of gelE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Enterococcus faecalis fsr Genes on Production of Gelatinase and a Serine Protease and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of OG1RF and an Isogenic fsrB Deletion Mutant by Transcriptional Analysis: the Fsr System of Enterococcus faecalis Is More than the Activator of Gelatinase and Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of HPLC methods for the resolution of 3-phenyllactic acid enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of 3-phenyllactic acid (PLA) is a critical quality attribute in the pharmaceutical and food industries due to the distinct biological activities of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the chiral separation and quantification of PLA enantiomers. This guide provides an objective comparison of various validated HPLC methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their applications.
Comparison of HPLC Methods
The successful chiral resolution of 3-phenyllactic acid enantiomers by HPLC is primarily dependent on the choice of the chiral stationary phase (CSP) or the use of a chiral mobile phase additive. The following table summarizes the performance of different HPLC methods based on published experimental data.
| Method | Chiral Stationary Phase (CSP) / Additive | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) |
| Method 1 | Cellulose tris-(4-methyl benzoate) | Chiralcel OJ-H (250 x 4.6 mm, 5 µm)[1][2][3] | Hexane:Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid[1][2][3] | 0.5[1][2][3] | UV, 261 nm[1][2] | D-PLA: 16, L-PLA: 20[1] | >1.5 |
| Method 2 | Ristocetin A | Astec® CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm)[4] | 0.1% Ammonium Acetate in Methanol[4] | 1.0[4] | UV, 230 nm[4] | Not specified | Not specified |
| Method 3 | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | C18 (e.g., Inertsil ODS-SP, 150 x 4.6 mm, 5 µm)[5] | Aqueous 0.1% Trifluoroacetic Acid (pH 4.0) : Acetonitrile (98:2, v/v) containing 10 mM HP-β-CD[5] | 0.8[5] | UV, 220 nm[5] | Not specified | Baseline separation achieved[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the key HPLC methods cited.
Method 1: Chiral Stationary Phase HPLC (Chiralcel OJ-H)
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the 3-phenyllactic acid sample in the mobile phase to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.
Method 3: Chiral Mobile Phase Additive HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A standard reversed-phase C18 column (e.g., Inertsil ODS-SP, 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Prepare an aqueous solution of 0.1% trifluoroacetic acid and adjust the pH to 4.0 with triethylamine. Prepare a solution of acetonitrile. The final mobile phase consists of the aqueous buffer and acetonitrile in a 98:2 (v/v) ratio, containing 10 mM 2-hydroxypropyl-β-cyclodextrin.[5]
-
Flow Rate: Set the flow rate to 0.8 mL/min.[5]
-
Detection: Monitor the eluent at a wavelength of 220 nm.[5]
-
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
-
Injection Volume: Inject a suitable volume of the sample.
-
Data Analysis: Determine the retention times and peak areas for each enantiomer.
Method Validation
A comprehensive validation of the chosen HPLC method is essential to ensure its reliability for its intended purpose. The validation process typically includes the evaluation of the following parameters as per ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Visualizations
The following diagrams illustrate the workflow for HPLC method validation and the logical relationships in developing a chiral separation method.
Caption: Workflow for HPLC method validation.
Caption: Factors influencing chiral HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Comparative study of phenyllactic acid production in different Lactobacillus strains
For Researchers, Scientists, and Drug Development Professionals
Phenyllactic acid (PLA), a broad-spectrum antimicrobial organic acid, is a promising natural preservative and therapeutic agent. Produced by various lactic acid bacteria (LAB), particularly of the genus Lactobacillus, the efficiency of PLA synthesis varies significantly among different strains. This guide provides a comparative overview of PLA production in notable Lactobacillus strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of high-producing strains for research and development.
Quantitative Comparison of Phenyllactic Acid Production
The production of phenyllactic acid is strain-dependent and influenced by culture conditions. The following table summarizes the PLA yields from various Lactobacillus strains as reported in the scientific literature.
| Lactobacillus Strain | Culture Conditions | Phenyllactic Acid (PLA) Yield | Reference |
| Lactobacillus plantarum IMAU10124 | MRS broth | 0.229 g/L | [1] |
| Lactobacillus plantarum IMAU10124 | MRS broth + 3.0 g/L phenylpyruvic acid (PPA) | 2.90 g/L | [1] |
| Lactobacillus plantarum FST 1.7 | Sourdough fermentation | 33.47 mg/kg of dough | [2] |
| Lactobacillus plantarum KP3 | MRS broth | 0.09 mg/mL | [3] |
| Lactobacillus plantarum KP4 | MRS broth | 0.09 mg/mL | [3] |
| Lactobacillus crustorum NWAFU 1078 | Batch fermentation with free-whole-cells | 15.2 mmol/L | [4] |
| Lactobacillus sp. SK007 | Growing cells with 6.1 mM phenylpyruvic acid (PPA) | 14-fold increase compared to phenylalanine substrate | [5] |
| Lactobacillus sp. SK007 | Resting cells | 6.8 mM | [5] |
| Various L. plantarum, L. alimentarius, L. rhamnosus, etc. | MRS broth | 0.16–0.57 mM | [6][7] |
Biosynthetic Pathway of Phenyllactic Acid
Phenyllactic acid is primarily synthesized from the amino acid phenylalanine. The pathway involves two key enzymatic steps: a transamination reaction followed by a reduction.
This pathway highlights that the conversion of phenylpyruvic acid (PPA) to phenyllactic acid (PLA) by lactate dehydrogenase is a critical step for high-yield production.[1][8]
Experimental Protocols
Bacterial Strains and Culture Conditions
-
Strains : Lactobacillus strains are typically obtained from culture collections or isolated from fermented foods.[5][6]
-
Growth Medium : De Man, Rogosa and Sharpe (MRS) broth is the standard medium for cultivating Lactobacillus species.[3]
-
Incubation : Cultures are generally incubated anaerobically at 30-37°C for 24-72 hours.[3][9]
Extraction of Phenyllactic Acid
-
Centrifugation : Bacterial cultures are centrifuged (e.g., 10,000 x g, 4°C, 10 min) to pellet the cells.[10]
-
Filtration : The resulting supernatant is filtered through a 0.22 µm sterile filter to obtain a cell-free supernatant.[10]
-
Solvent Extraction (if necessary) : For some analytical methods, a liquid-liquid extraction may be performed. The supernatant is acidified (e.g., with formic acid to pH 2) and extracted with an equal volume of ethyl acetate. The organic phase is then collected, dried (e.g., with Na2SO4), and concentrated.[3]
Quantification of Phenyllactic Acid
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of PLA.
-
Instrumentation : A reverse-phase HPLC system equipped with a C18 column and a UV detector is typically used.[9][10]
-
Mobile Phase : The mobile phase composition can vary, but a common example is a gradient of acetonitrile and acidified water (e.g., with sulfuric acid or trifluoroacetic acid).[3][11]
-
Detection : PLA is detected by UV absorbance, typically at a wavelength of 210 nm.[10][11]
-
Quantification : The concentration of PLA in the sample is determined by comparing the peak area to a standard curve prepared with known concentrations of pure PLA.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for quantification, particularly for complex matrices like sourdough.[2]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study of PLA production in different Lactobacillus strains.
Concluding Remarks
The selection of a suitable Lactobacillus strain is paramount for maximizing the yield of phenyllactic acid. As the data indicates, Lactobacillus plantarum strains, in particular, demonstrate high PLA production capabilities, which can be further enhanced by precursor feeding strategies. The provided protocols and workflows offer a standardized framework for conducting comparative studies to identify optimal strains and conditions for PLA production, thereby facilitating its application in the food and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-phenyllactic acid production by free-whole-cells of Lactobacillus crustorum in batch and continuous fermentation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of phenylpyruvic acid to phenyllactic acid by growing and resting cells of a Lactobacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion of 3-Phenyllactic Acid to Phenylacetic Acid in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the metabolic conversion of 3-phenyllactic acid (PLA) to phenylacetic acid (PAA), a known natural auxin, in plants. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in plant biology, biochemistry, and drug development exploring the bioactivity of PLA and its metabolic fate in plant systems.
Overview of the Conversion
Recent studies have confirmed that exogenously applied 3-phenyllactic acid is metabolized to phenylacetic acid in plants.[1][2][3][4] This conversion is significant as PAA is a recognized auxin, a class of plant hormones that play a crucial role in regulating plant growth and development.[5][6] While the auxin-like activities of PLA were observed to affect root growth, it was determined that PLA itself does not function as an auxin.[1][2][3][4] Instead, its biological effects are attributed to its conversion into PAA, which then activates the auxin signaling pathway.[1][2][3][4]
The precise enzymatic pathway governing the conversion of PLA to PAA in plants remains to be fully elucidated.[1] However, the established biosynthesis of PAA from the amino acid phenylalanine proceeds through the intermediate phenylpyruvate, a pathway that may offer insights into the metabolism of PLA.[7][8]
Comparative Data Summary
The following table summarizes the key quantitative findings from a pivotal study by Maki et al. (2022) that experimentally verified the conversion of PLA to PAA in Vigna angularis (adzuki) and Arabidopsis thaliana.
| Plant Species | Treatment | Analyte | Fold Increase vs. Control | Analytical Method | Reference |
| Vigna angularis (Adzuki) Cuttings | 1 mM 3-Phenyllactic Acid | Phenylacetic Acid | Concentration-dependent increase | LC-MS/MS | [1] |
| Arabidopsis thaliana Seedlings | Labeled 3-Phenyllactic Acid (d8-PLA) | Labeled Phenylacetic Acid (d5-PAA) | Detected | LC-MS/MS | [1] |
Experimental Protocol: Isotope Labeling and LC-MS/MS Analysis
This section details the methodology employed by Maki et al. (2022) to trace the conversion of PLA to PAA using stable isotope labeling.
Objective: To determine if exogenously applied 3-phenyllactic acid is converted to phenylacetic acid in plants.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings
-
Adzuki bean (Vigna angularis) cuttings
-
Deuterium-labeled 3-phenyllactic acid (d8-PLA) as a tracer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Plant Material Preparation: Arabidopsis seedlings were grown under sterile conditions on Murashige and Skoog (MS) medium. Adzuki cuttings were prepared from young seedlings.
-
Isotope Feeding: A solution containing deuterium-labeled 3-phenyllactic acid (d8-PLA) was applied to both the Arabidopsis seedlings and the adzuki cuttings.
-
Incubation: The plant materials were incubated for a specified period to allow for the uptake and metabolism of the labeled compound.
-
Extraction: The plant tissues were harvested, and metabolites were extracted using an appropriate solvent system.
-
LC-MS/MS Analysis: The extracts were analyzed by LC-MS/MS to detect and quantify the presence of labeled phenylacetic acid (d5-PAA). The mass shift from d8-PLA to d5-PAA is indicative of the metabolic conversion.
-
Data Analysis: The amount of labeled PAA was determined and compared to control samples that were not treated with d8-PLA.
Visualizing the Metabolic and Experimental Pathways
The following diagrams, generated using Graphviz, illustrate the confirmed metabolic conversion and the experimental workflow used to verify it.
Caption: Confirmed metabolic conversion of 3-phenyllactic acid to phenylacetic acid in plants.
Caption: Experimental workflow for confirming the conversion of PLA to PAA using stable isotope labeling.
Alternative Metabolic Pathways
While the conversion to PAA is a key metabolic fate of exogenous PLA, it is important to consider other potential pathways. Phenylacetic acid itself is part of a larger metabolic network and can be further conjugated with amino acids or glucose.[9][10] The biosynthesis of PAA is also known to occur from phenylalanine, which could represent a parallel or intersecting pathway.[7][8] Future research may uncover additional metabolic routes for 3-phenyllactic acid in plants.
Conclusion
The conversion of 3-phenyllactic acid to phenylacetic acid is a scientifically validated metabolic process in plants. This guide provides a concise summary of the key experimental evidence, the methodology used for its confirmation, and visual representations of the relevant pathways. For researchers and professionals in related fields, this information is crucial for understanding the mode of action of PLA and for the potential development of new plant growth regulators or therapeutic agents derived from this compound.
References
- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants | Semantic Scholar [semanticscholar.org]
- 6. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. figshare.utas.edu.au [figshare.utas.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Phenyllactic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Phenyllactic acid (PLA), a broad-spectrum antimicrobial compound, is critical in various fields, including food science, clinical diagnostics, and pharmaceutical research. Given its presence in complex biological and fermentation matrices, selecting a robust and reliable analytical method is paramount. This guide provides an objective comparison of common analytical techniques for PLA quantification, supported by experimental data and detailed methodologies to aid researchers in selecting and validating the most suitable method for their specific application.
Quantitative Performance Comparison
The performance of an analytical method is defined by several key parameters, including its linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). The following table summarizes these metrics for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based on published data.
| Analytical Method | Matrix | Linearity Range | Accuracy (Recovery) | Precision (% RSD) | LOD / LOQ | Reference |
| HPLC-UV | MRS Broth | 5–500 µg/mL | 98.7% | Intraday: 2.00%, Interday: 2.69% | Not Specified | [1] |
| Chiral HPLC-UV | Drug Intermediates | Validated (Range not specified) | Validated | Validated | Not Specified | [2][3] |
| LC-MS/MS | Human Plasma & Urine | Validated (Range not specified) | >90% | <10% | LOQ: 100 ng/mL | [4] |
| LC-MS/MS | Human Plasma & Tissues | Validated (Range not specified) | >81% | <15% | LOQ: 0.8 µg/mL (Plasma) | [5] |
| UPLC-MS/MS | Human Serum | Validated (Range not specified) | ~100% (with protein precipitation) | Not Specified | LLOQ: 0.02 to 0.25 µmol/L | [6][7] |
| LC-MS/MS | Distillery Wastewater | 50–1000 ng/mL | Satisfactory | <10% | Not Specified | [8] |
| GC-MS | Microbial Samples | R²: 0.9874–0.9994 | 100–111% | Not Specified | LOD: 3–272 ng/mL | [9] |
| HRGC-MS | Wheat Sourdough | Successfully used for quantification | Not Specified | Not Specified | Not Specified | [10] |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.
Methodology and Experimental Protocols
Detailed and validated protocols are the foundation of reproducible analytical results. Below are generalized methodologies for the most common techniques used to quantify phenyllactic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted and cost-effective method for quantifying PLA. Its simplicity and robustness make it suitable for routine analysis in matrices like fermentation broths.
Sample Preparation:
-
Centrifuge the sample (e.g., fermentation broth) to remove cells and particulate matter (e.g., 10,000 x g for 10 min at 4°C).[11]
-
Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to ensure it is free of particles before injection.[1]
-
For particularly complex matrices, a Solid-Phase Extraction (SPE) step with a C18 or ion-exchange cartridge may be necessary to remove interfering substances.[12][13]
Chromatographic Conditions:
-
Column: A Reverse-Phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][11] For separating chiral isomers (D- and L-PLA), a chiral stationary phase column like Chiralcel OJ-H is required.[2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., water with 0.1% trifluoroacetic acid or sulfuric acid) and an organic solvent like acetonitrile or methanol.[2][14]
-
Flow Rate: Typically set around 0.5 to 1.0 mL/min.[2]
-
Detection: UV detection is performed at approximately 210 nm or 261 nm.[2][11]
-
Quantification: A calibration curve is generated using standards of known PLA concentrations to quantify the analyte in unknown samples.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of PLA in highly complex biological matrices such as plasma, serum, and urine.[6][7]
Sample Preparation:
-
For plasma or serum samples, protein precipitation is a common and effective cleanup method.[6][7] Add a cold organic solvent (e.g., acetonitrile or methanol) containing a stable isotope-labeled internal standard (like d5-PLA) to the sample at a ratio of 3:1 (v/v).[15]
-
Vortex the mixture vigorously to ensure complete protein precipitation.[15]
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[15]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.[15]
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with MS/MS for faster analysis and better resolution. A C18 column is typically used.[6]
-
Mobile Phase: Gradient elution with water and acetonitrile/methanol, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[15]
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for organic acids like PLA.[5][8]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of PLA) and a specific product ion generated after fragmentation, ensuring high selectivity and sensitivity.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile analytes like PLA, a derivatization step is required to increase their volatility.
Sample Preparation and Derivatization:
-
Initial sample cleanup may involve liquid-liquid extraction or solid-phase extraction to isolate organic acids.[9]
-
The extracted sample is completely dried under a stream of nitrogen.
-
A derivatization agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract.[16]
-
The mixture is heated (e.g., at 60°C for 30 minutes) to convert PLA into its volatile trimethylsilyl (TMS) derivative.[16]
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS, is typically used for separation.[16]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[16]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.
-
Temperature Program: A temperature gradient is used to separate the compounds, starting at a low temperature and ramping up to a higher temperature.[16]
-
Detection: The mass spectrometer scans a specific mass range to detect the characteristic ions of the derivatized PLA. Quantification is based on the abundance of these ions compared to a derivatized internal standard.
Visualized Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the relationships between different stages of method validation.
Caption: Workflow for the cross-validation of analytical methods.
This workflow illustrates the systematic process required for cross-validating different analytical techniques. It begins with standardized sample preparation, followed by the individual validation of each method for key performance parameters. The final and most critical phase involves analyzing identical samples across all methods to compare results statistically and determine the degree of agreement, ultimately informing the selection of the most appropriate method for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of phenyllactic acid in wheat sourdough using high resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. UPLC-QTOF-MS/MS and GC-MS Characterization of Phytochemicals in Vegetable Juice Fermented Using Lactic Acid Bacteria from Kimchi and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of High and Low Phenyllactic Acid Producing Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of high phenyllactic acid (PLA) production in bacteria is crucial for harnessing its potential as an antimicrobial agent and a precursor for novel biomaterials. This guide provides a comparative analysis of the transcriptomic landscapes of bacterial strains exhibiting differential PLA production capabilities, with a focus on Lactobacillus plantarum. While direct comparative transcriptomic data between high and low producing strains is emerging, this guide synthesizes key findings from transcriptomic analyses of PLA-producing strains and related genetic studies to illuminate the molecular mechanisms governing PLA synthesis.
Key Findings in Phenyllactic Acid Production
Phenyllactic acid is a valuable antimicrobial compound produced by various lactic acid bacteria.[1] The biosynthesis of PLA is primarily a catabolic process of phenylalanine.[2] The key step involves the conversion of phenylpyruvic acid (PPA), a transamination product of phenylalanine, to PLA, a reaction catalyzed by dehydrogenases.[3]
A significant finding in the differentiation of high and low PLA-producing strains of Lactobacillus plantarum points to the crucial role of the lactate dehydrogenase (LDH) gene. A comparative analysis of a high-yielding strain, L. plantarum IMAU10124, and a low-yielding strain, IMAU40105, revealed four amino acid mutation sites in the LDH of the high-producing strain, suggesting that the efficiency of the conversion of PPA to PLA by LDH is a key determinant of high PLA production.[1]
Transcriptomic Insights from a PLA-Producing Strain
A genome and transcriptome analysis of Lactobacillus plantarum LY-78 has provided valuable insights into the genetic regulation of PLA biosynthesis.[1][2] The study revealed significant changes in the gene expression profile of the strain in the presence of PPA, the immediate precursor of PLA.[1][2] These differentially expressed genes offer a window into the metabolic pathways and regulatory networks that are activated to enhance PLA production.
Differentially Expressed Genes in Lactobacillus plantarum LY-78 in the Presence of Phenylpyruvic Acid
| Gene Category | Gene Name/ID | Fold Change (PPA vs. Control) | Putative Function |
| Amino Acid Metabolism | aroA | Up-regulated | 3-deoxy-7-phosphoheptulonate synthase |
| aroB | Up-regulated | 3-dehydroquinate synthase | |
| aroD | Up-regulated | 3-dehydroquinate dehydratase | |
| hisC | Up-regulated | Histidinol-phosphate aminotransferase | |
| ilvE | Up-regulated | Branched-chain-amino-acid aminotransferase | |
| Carbohydrate Metabolism | ldh | Up-regulated | Lactate dehydrogenase |
| pfk | Down-regulated | 6-phosphofructokinase | |
| Transport | oppA | Up-regulated | Oligopeptide ABC transporter substrate-binding protein |
| dtpT | Up-regulated | Di/tripeptide transporter | |
| Regulation | codY | Down-regulated | Global transcriptional regulator |
Note: This table is a representative summary based on the findings of the study on L. plantarum LY-78 and may not be exhaustive. Fold change values are qualitative.
Metabolic Pathways and Regulatory Networks
The transcriptomic data, coupled with genomic analysis, allows for the construction of the key metabolic pathways involved in PLA production.
Phenyllactic Acid Biosynthesis Pathway
The primary pathway for PLA synthesis from phenylalanine involves two key enzymatic steps:
-
Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) by an aminotransferase.
-
Reduction: PPA is then reduced to phenyllactic acid by a dehydrogenase, often a lactate dehydrogenase (LDH).
Caption: Key enzymatic steps in the biosynthesis of phenyllactic acid from phenylalanine.
Experimental Protocols
A robust and reliable experimental workflow is essential for comparative transcriptomic studies. The following outlines a general methodology for RNA sequencing of bacterial strains.
Experimental Workflow for Bacterial Transcriptomics (RNA-Seq)
Caption: A generalized workflow for a bacterial RNA-Seq experiment.
Detailed Methodologies
1. Bacterial Culture and RNA Extraction:
-
High and low PLA-producing bacterial strains are cultured under identical, defined conditions (e.g., MRS broth) to the mid-exponential growth phase.
-
Total RNA is extracted using a commercial kit or a method like TRIzol extraction, followed by DNase treatment to remove any contaminating DNA.
2. Ribosomal RNA (rRNA) Depletion:
-
Since rRNA constitutes a large portion of total RNA, it is depleted to enrich for messenger RNA (mRNA) using commercially available kits (e.g., Ribo-Zero).
3. cDNA Library Preparation and Sequencing:
-
The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is then synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The resulting library is amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina).
4. Data Analysis:
-
Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.
-
The high-quality reads are then mapped to a reference genome of the bacterial species.
-
The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the high and low PLA-producing strains to identify genes with statistically significant changes in expression.
Conclusion
The comparative analysis of transcriptomes from high and low phenyllactic acid-producing bacterial strains is a powerful approach to unravel the complex regulatory networks governing its biosynthesis. While direct comparative studies are still expanding, existing research strongly implicates the role of dehydrogenases, particularly LDH, and highlights a suite of genes involved in amino acid metabolism and transport that are up-regulated during PLA production. Future research focusing on direct comparative transcriptomics of high and low producing isogenic strains will further refine our understanding and pave the way for targeted genetic engineering strategies to enhance the production of this valuable biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome, transcriptome and fermentation analyses of Lactobacillus plantarum LY-78 provide new insights into the mechanism of phenyllactate biosynthesis in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-3-Phenyllactic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (S)-3-Phenyllactic acid, a compound commonly used in research and development. While some safety data sheets (SDS) classify (S)-3-Phenyllactic acid as non-hazardous, others indicate it can cause serious eye irritation and is harmful to aquatic life[1]. Therefore, a cautious approach to its disposal is recommended.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling (S)-3-Phenyllactic acid.
Disposal of Solid (S)-3-Phenyllactic Acid
For uncontaminated, solid (S)-3-Phenyllactic acid, the primary disposal route is through your institution's hazardous waste program.
Experimental Protocol for Solid Waste Disposal:
-
Container Labeling:
-
Place the solid (S)-3-Phenyllactic acid in its original container or a clearly labeled, compatible waste container.
-
The label should include:
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is segregated from incompatible materials, such as strong oxidizing agents[2].
-
-
Waste Pickup:
-
Once the container is full or ready for disposal, request a pickup from your institution's EHS department according to their procedures.
-
Disposal of (S)-3-Phenyllactic Acid Solutions
Aqueous or organic solvent solutions of (S)-3-Phenyllactic acid must also be disposed of as hazardous waste. Do not dispose of these solutions down the sink.
Experimental Protocol for Liquid Waste Disposal:
-
Waste Collection:
-
Collect all solutions containing (S)-3-Phenyllactic acid in a dedicated, leak-proof waste container. The container material must be compatible with the solvent used.
-
If the solution is acidic, it should be collected in a container designated for acidic waste.
-
-
Container Labeling:
-
Label the liquid waste container with:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including "(S)-3-Phenyllactic acid" and all solvents, with their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
-
-
Waste Storage and Pickup:
-
Store the container in the SAA, ensuring it is tightly capped to prevent evaporation.
-
Arrange for pickup by your institution's EHS department.
-
Decontamination of Empty Containers
Empty containers that once held (S)-3-Phenyllactic acid must be properly decontaminated before disposal.
Experimental Protocol for Container Decontamination:
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate waste stream.
-
-
Disposal of Rinsed Containers:
-
After triple rinsing and allowing the container to dry, deface or remove the original label.
-
Dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Spill Cleanup
In the event of a spill, follow these steps:
-
Ensure Safety:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is generated.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 20312-36-1 | [1][2] |
| Appearance | White powder/solid | [2] |
| Melting Point | 121 - 125 °C | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (S)-3-Phenyllactic acid.
Caption: Disposal workflow for (S)-3-Phenyllactic acid.
References
Essential Safety and Logistical Information for Handling (S)-3-Phenyllactic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for (S)-3-Phenyllactic acid, including operational and disposal plans, to foster a secure and productive research environment.
Physical and Chemical Properties
(S)-3-Phenyllactic acid is a white, odorless, solid powder.[1] Key quantitative data is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 20312-36-1 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |
| Molecular Weight | 166.17 g/mol | [2][5] |
| Melting Point | 121 - 125 °C (249.8 - 257 °F) | [1] |
| Form | Solid Powder | [1][5] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that (S)-3-Phenyllactic acid is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care.[1] One report suggests it may cause serious eye irritation.[2] Therefore, appropriate personal protective equipment should always be used.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses | To prevent eye contact and potential irritation.[1][3] |
| Hand Protection | Appropriate protective gloves | To prevent skin contact.[1] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder form to avoid inhalation.[5][6] |
| Body Protection | Lab coat and appropriate clothing | To prevent skin exposure.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of (S)-3-Phenyllactic acid and ensure laboratory safety.
Handling:
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3]
Experimental Workflow: Preparation of a Stock Solution
This section provides a step-by-step guide for preparing a stock solution of (S)-3-Phenyllactic acid.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation. [1]
-
Wear appropriate personal protective equipment. [1]
-
Contain the spill. For solid material, sweep up and shovel into a suitable container for disposal.[1]
-
Clean the area.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[1]
Solid Waste:
-
Collect solid (S)-3-Phenyllactic acid waste and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed container.
Liquid Waste (Solutions):
-
Aqueous solutions of acids may be neutralized to a pH between 5.5 and 9.5 before drain disposal, followed by a large water flush, provided they do not contain other hazardous materials.[8]
-
Always perform neutralization in a fume hood with appropriate PPE.[8]
-
For solutions containing organic solvents, collect them in a designated solvent waste container. Do not mix incompatible waste streams.
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
Collect the rinsate as chemical waste.[9]
-
Deface or remove the original label before disposing of the rinsed container in regular trash or recycling, as appropriate.[9]
The following diagram outlines the decision-making process for the disposal of (S)-3-Phenyllactic acid waste.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. L- (-)-3-Phenyllactic acid 98 20312-36-1 [sigmaaldrich.com]
- 6. 3-苯基乳酸 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
